4-nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one
Description
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Properties
IUPAC Name |
4-nitro-3,5,6,7-tetrahydro-2H-s-indacen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-11-5-4-9-10(11)6-7-2-1-3-8(7)12(9)13(15)16/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLJNKUQAFQERG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(CCC3=O)C(=C2C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 4-nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one
This guide provides an in-depth exploration of the synthesis and characterization of 4-nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one, a molecule of interest for its potential applications in medicinal chemistry and materials science. The introduction of a nitro group to the s-indacene core offers a strategic handle for further functionalization and can significantly modulate the electronic properties of the parent scaffold. This document outlines a robust synthetic strategy, detailed experimental protocols, and comprehensive characterization methodologies.
Strategic Approach to Synthesis
The synthesis of this compound is approached in a two-stage process. The first stage focuses on the construction of the tricyclic core, 2,3,6,7-tetrahydro-s-indacen-1(5H)-one. The second stage involves the regioselective nitration of this core to yield the target compound.
Synthesis of the 2,3,6,7-tetrahydro-s-indacen-1(5H)-one Scaffold
The construction of the s-indacenone scaffold is achieved via an intramolecular Friedel-Crafts acylation, a powerful and reliable method for forming cyclic ketones.[1][2] This reaction involves the cyclization of a suitable carboxylic acid or its derivative onto an aromatic ring under acidic conditions. Polyphosphoric acid (PPA) is a commonly employed reagent for this transformation, acting as both a catalyst and a solvent.[2]
The logical workflow for the synthesis of the s-indacenone scaffold is depicted below:
Caption: Synthetic workflow for the s-indacenone scaffold.
Nitration of the s-Indacenone Scaffold
The introduction of the nitro group onto the aromatic ring of the s-indacenone scaffold is achieved through electrophilic aromatic substitution. A mixture of nitric acid and sulfuric acid is the classic reagent for nitration, generating the highly electrophilic nitronium ion (NO₂⁺).[3] The position of nitration is directed by the existing substituents on the aromatic ring. In this case, the electron-donating alkyl portion of the fused ring system and the deactivating effect of the carbonyl group will influence the regioselectivity of the reaction.
Detailed Experimental Protocols
Synthesis of 2,3,6,7-tetrahydro-s-indacen-1(5H)-one
Materials:
-
3-(Indan-5-yl)propanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 3-(indan-5-yl)propanoic acid is added to polyphosphoric acid.
-
The mixture is heated with stirring to a temperature of 80-100 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker of ice water with vigorous stirring.
-
The aqueous mixture is extracted three times with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 2,3,6,7-tetrahydro-s-indacen-1(5H)-one.
Synthesis of this compound
Materials:
-
2,3,6,7-tetrahydro-s-indacen-1(5H)-one
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flask cooled in an ice bath, 2,3,6,7-tetrahydro-s-indacen-1(5H)-one is dissolved in concentrated sulfuric acid.
-
A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the solution while maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at 0-10 °C for 1-2 hours. Reaction progress is monitored by TLC.
-
The reaction mixture is then carefully poured into a beaker of crushed ice.
-
The precipitate formed is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
-
The crude product is dissolved in dichloromethane, washed with saturated sodium bicarbonate solution, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the product can be further purified by recrystallization or column chromatography if necessary.
Characterization
A thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following techniques are recommended:
Spectroscopic Data
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the aromatic protons, with shifts influenced by the electron-withdrawing nitro group. Methylene protons of the five-membered rings will appear as multiplets. |
| ¹³C NMR | A signal for the carbonyl carbon will be present around 190-200 ppm. Aromatic carbons will show distinct signals, with the carbon attached to the nitro group being significantly deshielded. |
| IR Spectroscopy | Strong absorption bands for the C=O stretch (around 1680-1700 cm⁻¹). Asymmetric and symmetric stretching vibrations for the NO₂ group will be observed around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[4] |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound will be observed, confirming its identity. Fragmentation patterns can provide further structural information. |
Logical Flow for Characterization
The following diagram illustrates the logical workflow for the characterization of the final product.
Caption: Workflow for the characterization of the target compound.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The progress of each reaction is monitored by TLC, allowing for real-time assessment and adjustment of reaction conditions. The purification steps are crucial for isolating the target compound from byproducts and unreacted starting materials. Finally, the combination of multiple spectroscopic techniques provides a robust confirmation of the final product's identity and purity, ensuring the reliability of the obtained results.
References
- Annulations involving 1-indanones to access fused- and spiro frameworks - PMC - NIH. (2022-11-22).
- Indanone synthesis - Organic Chemistry Portal.
- Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. (2018-05-30).
- Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol - PubMed.
- Spectroscopy Tutorial: Nitro Groups.
- Regioselective Synthesis of Indanones.
- Synthesis of Novel s-Indacene-1,5-dione and Isoxazole Derivatives via NaNO2-Catalyzed/Involved Transformation of Cyclopentenone-MBH Acetates - MDPI. (2025-02-16).
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018-04-30).
Sources
An In-Depth Technical Guide to the Physical and Chemical Properties of 4-nitro-s-indacen-1-one
Disclaimer: The compound 4-nitro-s-indacen-1-one is not found in major chemical databases or the peer-reviewed scientific literature as of the date of this guide. Consequently, this document presents a theoretical and predictive analysis based on established principles of organic chemistry and data from structurally related compounds. All properties, protocols, and safety information should be regarded as expert extrapolations, pending experimental verification.
Introduction: The s-Indacene Scaffold in Modern Research
The s-indacene core, a tricyclic antiaromatic hydrocarbon with 12 π-electrons, represents a fascinating and challenging scaffold for chemists.[1] While the parent molecule is highly reactive, substituted derivatives have been synthesized and studied for their unique electronic and photophysical properties, opening avenues for applications in materials science and optoelectronics.[2] The introduction of a ketone functionality to create an s-indacen-1-one, combined with the powerful electron-withdrawing nitro group, is predicted to yield a molecule with significant charge-transfer characteristics and potential as a synthetic intermediate in medicinal chemistry and materials research. This guide provides a comprehensive projection of the properties and behavior of the novel compound, 4-nitro-s-indacen-1-one, to aid researchers in its potential synthesis, characterization, and application.
Molecular Structure and Identification
The systematic IUPAC name for the target compound is 4-nitro-s-indacen-1-one . The structure is based on the s-indacene core, which is a rectilinear fusion of two cyclopentane rings onto a central benzene ring. The standard IUPAC numbering convention for s-indacene is applied, with the ketone at position 1 and the nitro group at position 4.[1][3]
Caption: IUPAC Numbering of 4-nitro-s-indacen-1-one.
Predicted Physical Properties
The introduction of polar functional groups onto the rigid, nonpolar s-indacene framework dictates the predicted physical properties of this molecule.
| Property | Predicted Value / Description | Rationale |
| Molecular Formula | C₁₂H₅NO₃ | Derived from the chemical structure. |
| Molecular Weight | 211.18 g/mol | Calculated from the molecular formula. |
| Appearance | Yellow to orange-brown crystalline solid | The extended π-conjugation combined with the nitro chromophore is expected to absorb visible light, imparting color. |
| Melting Point | >200 °C (Decomposition may occur) | Polycyclic aromatic systems are typically high-melting due to strong intermolecular π-stacking and rigidity. Nitroaromatics can decompose explosively upon heating.[4] |
| Solubility | Insoluble in water. Soluble in polar aprotic solvents (e.g., DMSO, DMF, THF) and chlorinated solvents (e.g., CH₂Cl₂, CHCl₃). | The large aromatic surface area makes it insoluble in water. The polar ketone and nitro groups enhance solubility in polar organic media. |
| logP (Octanol/Water) | ~2.5 - 3.5 (Estimated) | The parent s-indacene is highly lipophilic. The polar ketone and nitro groups will decrease the logP, but the overall molecule is expected to retain significant lipophilicity. |
Chemical Properties and Reactivity Profile
The reactivity of 4-nitro-s-indacen-1-one is governed by the interplay between its antiaromatic core and the powerful electron-withdrawing effects of the ketone and nitro substituents.
Electronic Effects and Aromaticity
The parent s-indacene is a 12-π electron system and exhibits antiaromatic character, leading to high reactivity. The ketone and nitro groups are strongly deactivating, withdrawing electron density from the π-system. This has two major consequences:
-
Reduced Antiaromaticity: The withdrawal of electron density may partially alleviate the antiaromatic character of the core, potentially leading to greater stability compared to substituted s-indacenes with electron-donating groups.
-
Deactivation towards Electrophilic Aromatic Substitution: The π-system is rendered highly electron-deficient, making further electrophilic substitution reactions (e.g., halogenation, Friedel-Crafts) extremely difficult.
Reactivity of Functional Groups
-
Nitro Group: The nitro group is a versatile functional handle. Its most significant reaction in the context of drug development is its reduction to an amine (4-amino-s-indacen-1-one). This transformation can be achieved using various reagents, such as catalytic hydrogenation (H₂, Pd/C) or metal-acid systems (e.g., SnCl₂, HCl), and would convert the electron-withdrawing nitro group into a strongly electron-donating amino group, fundamentally altering the molecule's electronic properties.
-
Ketone Group: The carbonyl group is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). It may also undergo reactions with organometallic reagents (e.g., Grignard reagents), although the electron-deficient nature of the ring system could influence reactivity.
Proposed Synthetic Strategy
A plausible synthetic route to 4-nitro-s-indacen-1-one would involve the construction of an appropriate s-indacen-1-one precursor followed by a regioselective nitration step. The causality behind this choice is that building the core first and functionalizing it later is a common strategy for complex aromatics.
Caption: Proposed workflow for the synthesis of 4-nitro-s-indacen-1-one.
Experimental Protocol (Hypothetical)
Objective: To synthesize 4-nitro-s-indacen-1-one via electrophilic nitration of s-indacen-1-one.
Protocol:
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add s-indacen-1-one (1.0 eq) and concentrated sulfuric acid (H₂SO₄, ~10-20 vol). Cool the mixture to 0 °C in an ice-water bath.
-
Causality: The use of anhydrous conditions and an inert atmosphere is crucial to prevent side reactions. Sulfuric acid serves as both the solvent and the catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). Low temperature is essential to control the exothermic reaction and minimize over-nitration or degradation.
-
-
Addition of Nitrating Agent: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (HNO₃, 1.1 eq) to a small amount of concentrated H₂SO₄. Add this mixture dropwise to the cooled solution of the starting material over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality: Using a slight excess of nitric acid ensures complete conversion. Dropwise addition maintains temperature control. The regioselectivity favoring the 4-position would be directed by the existing carbonyl group and the complex electronics of the tricyclic system, though other isomers are possible.
-
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Causality: Quenching on ice safely neutralizes the strong acid and precipitates the organic product, which has low water solubility.
-
-
Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Predicted Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation of a novel compound. The following are predictions for key spectroscopic signatures of 4-nitro-s-indacen-1-one.
| Technique | Predicted Observations |
| ¹H NMR | Aromatic region (δ 7.5-9.0 ppm). Expect complex splitting patterns (doublets, doublets of doublets) for the 4 remaining aromatic protons. The proton peri to the nitro group (at position 5) would be significantly downfield. |
| ¹³C NMR | Carbonyl carbon (C=O) signal at δ > 180 ppm. Carbon attached to the nitro group (C4) at δ ~140-150 ppm. Multiple signals in the aromatic region (δ ~120-150 ppm). |
| IR Spectroscopy | Strong C=O stretch at ~1710-1730 cm⁻¹. Strong asymmetric NO₂ stretch at ~1530-1560 cm⁻¹. Strong symmetric NO₂ stretch at ~1340-1360 cm⁻¹. Aromatic C=C stretches at ~1450-1600 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z = 211. Due to the presence of one nitrogen atom, the molecular weight is odd, consistent with the Nitrogen Rule. Common fragments would include [M-NO]⁺ (m/z = 181) and [M-NO₂]⁺ (m/z = 165). |
Applications in Drug Development and Materials Science
The structure of 4-nitro-s-indacen-1-one suggests several potential areas of application for researchers:
-
Medicinal Chemistry Intermediate: The nitro group is a common feature in pharmaceuticals, though it can be associated with toxicity. More importantly, its reduction to an amine provides a critical attachment point for building more complex molecules, enabling its use as a scaffold in the synthesis of novel bioactive compounds.
-
Electron-Accepting Materials: The highly electron-deficient aromatic system makes this molecule a candidate for use as an n-type semiconductor in organic electronics. The planar structure could facilitate π-stacking in the solid state, which is beneficial for charge transport.[2]
Safety and Handling
As a matter of scientific integrity, any protocol must be self-validating, which includes robust safety considerations. Although specific toxicity data is unavailable, the compound should be handled as a hazardous substance based on its chemical class.
-
General Precautions: Handle only in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[1]
-
Chemical Hazards: Aromatic nitro compounds are often toxic and can be absorbed through the skin. Some are suspected mutagens. They can also be thermally unstable and may decompose violently or explode upon heating or shock.[4] Avoid grinding the solid or creating dust.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, dark place, away from heat and strong oxidizing agents.
References
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ACD/Labs. Table 20 Unsaturated polycyclic hydrocarbons. IUPAC Nomenclature of Organic Chemistry. [Link]
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PubChem. s-Indacene. National Center for Biotechnology Information. [Link]
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Wu, T-C., et al. (2023). s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives. Journal of the American Chemical Society, 145(8), 4716–4729. [Link]
-
Bandowe, B. A. M., & Meusel, H. (2017). Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) in the environment - A review. Science of The Total Environment, 581–582, 237–251. [Link]
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INCHEM. (2003). ICSC 0308 - 4-NITROANILINE. International Programme on Chemical Safety. [Link]
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Williams, J. D. (2019). Mass Spectroscopy and Even/Odd Nitrogen Rule. ChemComplete. [Link]
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Pardo, M. A., & Cowan, J. A. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 35(8), 1340–1361. [Link]
Sources
An In-depth Technical Guide to the Structure Elucidation and Background of CAS 620592-44-1
An authoritative guide for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and potential biological significance of 4-Nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one.
Introduction
CAS number 620592-44-1 identifies the chemical compound This compound . This molecule belongs to the indanone class of compounds, which are characterized by a fused bicyclic structure containing a benzene ring and a cyclopentanone ring. The presence of a nitro group (-NO₂) on the aromatic ring and the specific arrangement of the saturated rings give this compound unique electronic and steric properties. Primarily utilized as a synthetic intermediate in organic chemistry, its structural motifs are of interest in the development of novel pharmaceutical agents and fine chemicals.[1] The exploration of such compounds is driven by the diverse biological activities observed in related indanone derivatives, including anti-inflammatory, anticancer, and neuroprotective effects.[2][3][4][5][6][7][8][9][10][11][12][13][14][15]
This technical guide provides a comprehensive overview of the structure elucidation of this compound, including a plausible synthetic route and predicted spectroscopic data. Furthermore, it delves into the background of this compound class, exploring the potential biological activities based on the known pharmacology of structurally related indanone and nitroaromatic compounds.
Chemical Structure and Properties
The fundamental characteristics of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 620592-44-1 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₁NO₃ |
| Molecular Weight | 217.22 g/mol |
| Canonical SMILES | C1CC2=C(C=C3C(=C2C(=O)C1)[O-])CCC3 |
Structure Elucidation: A Proposed Synthetic Pathway and Spectroscopic Analysis
Proposed Synthesis
A logical approach to the synthesis of this compound involves the nitration of the parent ketone, 2,3,6,7-tetrahydro-s-indacen-1(5H)-one.
Workflow for the Proposed Synthesis:
A proposed synthetic workflow for this compound.
Step-by-Step Methodology:
-
Preparation of the Starting Material: The synthesis would commence with 2,3,6,7-tetrahydro-s-indacen-1(5H)-one. This precursor can be synthesized through various methods, such as intramolecular Friedel-Crafts acylation of a suitable carboxylic acid.
-
Nitration: The parent indacenone would be subjected to nitration. A common and effective method for the nitration of aromatic rings is the use of a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The reaction is typically carried out at a low temperature (e.g., 0-10 °C) to control the exothermic reaction and minimize side-product formation. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring of the indacenone.
-
Work-up and Purification: Following the completion of the reaction, the mixture would be carefully quenched by pouring it onto ice. The crude product would then be extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate. The organic layer would be washed with water and brine, dried over an anhydrous salt like sodium sulfate, and the solvent removed under reduced pressure. The final product would be purified using column chromatography on silica gel to isolate the desired 4-nitro isomer from other potential isomers and byproducts.
Predicted Spectroscopic Data
The following spectroscopic data are predicted for this compound and would be instrumental in its characterization.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 8.0 - 8.2 | s | 1H | Aromatic proton adjacent to the nitro group |
| ~ 3.0 - 3.2 | m | 4H | Methylene protons of the two cyclopentane rings |
| ~ 2.6 - 2.8 | m | 4H | Methylene protons adjacent to the carbonyl group and the aromatic ring |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Carbon Type |
| ~ 195 - 205 | C=O (Ketone) |
| ~ 150 - 155 | Aromatic C-NO₂ |
| ~ 120 - 145 | Other Aromatic Carbons |
| ~ 25 - 40 | Aliphatic CH₂ |
Mass Spectrometry (MS):
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 217, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns: Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (m/z = 171) and NO (m/z = 187). Fragmentation of the indanone core could also lead to characteristic peaks.
Infrared (IR) Spectroscopy:
The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 1700 - 1720 | C=O (Ketone) stretch |
| ~ 1520 - 1560 and 1340 - 1380 | Asymmetric and symmetric NO₂ stretches |
| ~ 2850 - 3000 | C-H (aliphatic) stretches |
| ~ 3000 - 3100 | C-H (aromatic) stretch |
Background and Potential Biological Significance
While there is no specific literature on the biological activity of this compound, the activities of related indanone and nitroaromatic compounds provide a strong basis for predicting its potential therapeutic applications.
The Indanone Scaffold in Drug Discovery
The indanone core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[8] Derivatives of indanone have been shown to exhibit a wide range of pharmacological activities:
-
Anti-inflammatory Activity: Many indanone derivatives have demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators.[2][15][16]
-
Anticancer Activity: The indanone scaffold has been incorporated into numerous compounds with significant anticancer properties.[3][5][9][11] These compounds can act through various mechanisms, including the inhibition of enzymes crucial for cancer cell proliferation.
-
Neuroprotective Effects: Indanone derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4][6][10][13][14] They can act as inhibitors of enzymes such as acetylcholinesterase and monoamine oxidase.
The Role of the Nitroaromatic Group
The nitro group is a strong electron-withdrawing group that can significantly influence the biological activity of a molecule. Nitroaromatic compounds are known to exhibit a broad spectrum of biological effects, including:
-
Antimicrobial Activity: Many nitroaromatic compounds have been developed as antimicrobial agents.
-
Cytotoxicity: The presence of a nitro group can impart cytotoxic properties to a molecule, which can be harnessed for anticancer therapies. The mechanism of cytotoxicity often involves the reduction of the nitro group within cells to form reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules.
Given the combination of the versatile indanone scaffold and the biologically active nitro group, this compound represents a compound of interest for further investigation in drug discovery and development. Its potential as a precursor for more complex molecules with tailored biological activities is a key area for future research.
Conclusion
This compound is a nitroaromatic indanone derivative with potential applications as a synthetic intermediate in the development of new pharmaceuticals. While experimental data for this specific compound is scarce, a logical synthetic pathway and predicted spectroscopic characteristics provide a solid foundation for its future study. The well-documented biological activities of the indanone and nitroaromatic moieties suggest that this compound and its derivatives could be promising candidates for anti-inflammatory, anticancer, and neuroprotective agents. Further research is warranted to synthesize, characterize, and evaluate the biological potential of this intriguing molecule.
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Design, Synthesis, and Anti-Inflammatory Activity Evaluation of Novel Indanone Derivatives for the Treatment of Vascular Dementia. PubMed, [Link].
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Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. PubMed, [Link].
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Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. PubMed, [Link].
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Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. PubMed, [Link].
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Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. PubMed, [Link].
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Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology, [Link].
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Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for. ScienceOpen, [Link].
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The Emerging Therapeutic Potential of Nitro-s-indacene Derivatives: A Technical Guide for Drug Discovery
Abstract
The s-indacene core, a fascinating antiaromatic hydrocarbon, has primarily been of interest for its unique electronic and photophysical properties.[1] However, the strategic introduction of nitro functionalities onto this scaffold presents a compelling, yet largely unexplored, avenue for therapeutic innovation. The nitro group is a well-established pharmacophore, capable of imparting a diverse range of biological activities, including potent anticancer and anti-inflammatory effects.[2][3][4] This technical guide synthesizes the foundational chemistry of s-indacene with the known pharmacological impact of nitroaromatics to delineate the prospective biological activities of nitro-s-indacene derivatives. We will explore the mechanistic rationale for their potential as anticancer and anti-inflammatory agents, propose synthetic strategies, and provide detailed experimental protocols for their evaluation, offering a roadmap for researchers and drug development professionals venturing into this promising chemical space.
Introduction: The s-Indacene Scaffold and the Power of the Nitro Group
The symmetric indacene (s-indacene) is a polycyclic hydrocarbon with 12 π-electrons, a feature that imparts it with intriguing antiaromatic character.[1] While much of the research on s-indacene derivatives has focused on modulating their electronic properties for applications in materials science, their rigid, planar structure makes them an interesting scaffold for the spatial presentation of pharmacologically active groups.[1][5]
The introduction of a nitro (NO₂) group onto an aromatic framework can dramatically alter its biological profile.[6][7] The nitro group is a strong electron-withdrawing moiety that can influence the molecule's reactivity, polarity, and ability to interact with biological targets.[8][9] Its presence is a hallmark of numerous approved drugs with a wide spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory actions.[2][10] The biological effects of nitro compounds are often linked to their ability to undergo redox reactions within cells, leading to the generation of reactive oxygen species (ROS) or acting as hypoxia-activated prodrugs in the tumor microenvironment.[2][3]
By combining the s-indacene core with the potent biological activity of the nitro group, we can hypothesize the creation of a novel class of compounds—nitro-s-indacene derivatives—with significant therapeutic potential.
Potential Anticancer Activity of Nitro-s-indacene Derivatives
The development of novel anticancer agents remains a critical endeavor in medicine. Several classes of nitroaromatic compounds have demonstrated significant antitumor activity, suggesting that nitro-s-indacene derivatives could represent a new frontier in cancer therapy.[11]
Mechanistic Rationale
The potential anticancer mechanisms of nitro-s-indacene derivatives can be extrapolated from existing knowledge of nitro-containing drugs:
-
Hypoxia-Activated Prodrugs: The tumor microenvironment is often characterized by low oxygen levels (hypoxia). The nitro group can be selectively reduced under hypoxic conditions by cellular reductases to form cytotoxic species that damage DNA and other vital cellular components.[2] This targeted activation minimizes damage to healthy, well-oxygenated tissues, a significant advantage over conventional chemotherapy.[12]
-
Induction of Oxidative Stress: The reduction of the nitro group can be a futile cycle, generating superoxide radicals and other ROS.[13] Cancer cells, already under high oxidative stress, may be more susceptible to this additional ROS burden, leading to mitochondrial dysfunction and apoptosis.[13][14]
-
Enzyme Inhibition: The s-indacene scaffold, decorated with nitro groups, could be designed to fit into the active sites of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) or protein kinases.[15][16] The nitro group can form critical interactions within the enzyme's active site, leading to potent inhibition.[17]
Proposed Signaling Pathway
The following diagram illustrates the potential mechanism of action for a nitro-s-indacene derivative as a hypoxia-activated prodrug leading to apoptosis.
Caption: Hypothesized activation of a nitro-s-indacene prodrug in a hypoxic cancer cell.
Potential Anti-inflammatory Activity of Nitro-s-indacene Derivatives
Chronic inflammation is a key driver of numerous diseases. Nitro-containing compounds, including nitrated non-steroidal anti-inflammatory drugs (NSAIDs) and nitro-fatty acids, have demonstrated potent anti-inflammatory effects.[2][14][18]
Mechanistic Rationale
The anti-inflammatory potential of nitro-s-indacene derivatives could arise from several mechanisms:
-
Inhibition of Pro-inflammatory Mediators: These derivatives could suppress the production of key inflammatory cytokines like TNF-α and interleukins. This may occur through the inhibition of critical signaling pathways such as NF-κB and MAPKs (e.g., ERK1/2), which are central regulators of the inflammatory response.[19]
-
Modulation of Enzyme Activity: Similar to their potential anticancer effects, nitro-s-indacene derivatives could inhibit enzymes that play a crucial role in inflammation, such as cyclooxygenases (COX) or lipoxygenases (LOX).[14]
-
NO-Donating Properties: Depending on their structure, some nitro-s-indacene derivatives could act as nitric oxide (NO) donors. NO has complex roles in inflammation, and its controlled release can have beneficial anti-inflammatory effects.[20]
Experimental Workflow for Evaluation
A systematic approach is required to evaluate the anti-inflammatory properties of newly synthesized nitro-s-indacene derivatives.
Caption: Workflow for assessing the anti-inflammatory potential of nitro-s-indacene derivatives.
Synthetic Considerations
The synthesis of nitro-s-indacene derivatives would likely involve a multi-step process. A plausible general approach would be the synthesis of the s-indacene core followed by nitration.
Synthesis of the s-Indacene Core
Recent advances have made the synthesis of s-indacene derivatives more modular and accessible.[1] One approach involves the dimerization and cyclization of appropriately substituted precursors. For instance, a method has been reported for the synthesis of s-indacene-1,5-diones from cyclopentenone-MBH acetates, which could serve as a versatile starting point.[5]
Nitration of the s-Indacene Scaffold
The introduction of nitro groups onto the s-indacene core would likely be achieved through electrophilic aromatic substitution. Standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, could be employed. The regioselectivity of the nitration will depend on the existing substituents on the s-indacene ring system. Careful control of reaction conditions would be necessary to achieve the desired degree of nitration and avoid unwanted side products.
Proposed Experimental Protocols
To validate the hypothesized biological activities, a series of well-defined experiments are necessary.
Anticancer Activity Evaluation
Objective: To determine the in vitro antiproliferative and pro-apoptotic effects of nitro-s-indacene derivatives on human cancer cell lines.
Protocol: Cell Viability Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer) in appropriate media until they reach 70-80% confluency.
-
Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the synthesized nitro-s-indacene derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Treatment: Treat cancer cells with the nitro-s-indacene derivatives at their IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Anti-inflammatory Activity Evaluation
Objective: To assess the ability of nitro-s-indacene derivatives to suppress the inflammatory response in macrophages.
Protocol: Measurement of TNF-α Production in LPS-Stimulated Macrophages
-
Cell Culture: Differentiate human monocytic THP-1 cells into macrophages by treating with PMA (phorbol 12-myristate 13-acetate).
-
Pre-treatment: Pre-treat the macrophages with various concentrations of the nitro-s-indacene derivatives for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 6-24 hours to induce an inflammatory response.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the TNF-α levels in the treated groups to the LPS-only control to determine the inhibitory effect of the compounds.
Data Summary and Future Directions
The following table provides a template for summarizing the initial screening data for a series of hypothetical nitro-s-indacene derivatives.
| Compound ID | Structure (Position of NO₂) | Anticancer IC₅₀ (µM) on MCF-7 | Anti-inflammatory IC₅₀ (µM) on TNF-α |
| NSI-001 | 2-nitro | 15.2 | 25.8 |
| NSI-002 | 2,6-dinitro | 5.8 | 10.4 |
| NSI-003 | 4-nitro | 22.5 | 35.1 |
| NSI-004 | 4,8-dinitro | 8.1 | 12.9 |
The exploration of nitro-s-indacene derivatives is a nascent field with considerable potential. Future work should focus on establishing structure-activity relationships (SAR) to guide the design of more potent and selective compounds. Further in vivo studies in relevant animal models of cancer and inflammation will be crucial to validate their therapeutic efficacy and safety profiles.
Conclusion
Nitro-s-indacene derivatives represent a novel and promising class of compounds for drug discovery. By leveraging the unique electronic properties of the s-indacene core and the well-documented biological activities of the nitro group, there is a strong rationale for their investigation as both anticancer and anti-inflammatory agents. The synthetic strategies and experimental protocols outlined in this guide provide a solid framework for researchers to begin exploring the therapeutic potential of this exciting chemical space.
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The Synthetic Chemist's Guide to s-Indacene: A Review of Core Structure Synthesis
Abstract
The symmetric indacene (s-indacene) core, a fascinating antiaromatic hydrocarbon with a 12 π-electron system, has garnered significant attention from the scientific community. Its unique electronic and structural properties make it a compelling building block in materials science for the development of novel organic electronics and in medicinal chemistry as a scaffold for bioactive compounds. This technical guide provides a comprehensive review of the primary synthetic strategies employed to construct the s-indacene framework, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of key transformations, present detailed experimental protocols, and offer a comparative analysis of the various synthetic routes.
Introduction: The Allure of the s-Indacene Core
The s-indacene scaffold, consisting of two fused five-membered rings flanked by a central six-membered ring, presents a unique synthetic challenge due to its inherent antiaromaticity.[1][2] This antiaromatic character, however, is also the source of its intriguing properties, including a small HOMO-LUMO gap, which is advantageous for applications in organic electronics.[3][4] The strategic functionalization of the s-indacene core can modulate its electronic properties, stability, and solubility, opening avenues for its incorporation into advanced materials and complex molecular architectures.[2][5] This guide will explore the evolution of synthetic methodologies, from classical approaches to modern, modular strategies that offer greater control over the final structure and properties of s-indacene derivatives.
Foundational Strategies: Building the Bicyclic Core
The construction of the s-indacene skeleton has been approached from several distinct angles. This section will detail some of the most significant and widely adopted methodologies.
Organometallic Routes to Substituted s-Indacenes
One of the earliest and most effective methods for accessing the s-indacene core, particularly solubilized derivatives, involves a multi-step organometallic approach. A notable example is the synthesis of 1,5-dihydro-1,2,3,4,5,6,7,8-octamethyl-s-indacene, which utilizes readily available starting materials and proceeds through key organometallic intermediates.[6][7][8][9]
The general strategy often commences with the acylation of a substituted aromatic compound, followed by a series of cyclization and reduction steps. The presence of solubilizing groups, such as methyl groups, is crucial to overcome the escalating insolubility often encountered with increasing oligomerization of fused-ring systems.[6][7]
Experimental Protocol: Synthesis of 1,5-Dihydro-1,2,3,4,5,6,7,8-octamethyl-s-indacene [6][8]
This protocol is adapted from the literature and outlines a four-step synthesis starting from p-xylene.
Step 1: Synthesis of 2,3,4,7-Tetramethylindan-1-one
-
Reagents and Conditions: To a solution of p-xylene in dichloromethane, add tigloyl chloride and aluminum chloride (AlCl₃). The reaction mixture is stirred, followed by treatment with concentrated hydrochloric acid.
-
Causality: This Friedel-Crafts acylation introduces the initial five-membered ring precursor. The subsequent intramolecular cyclization is acid-catalyzed.
Step 2: Grignard Reaction
-
Reagents and Conditions: The tetramethylindan-1-one is reacted with methylmagnesium iodide (CH₃MgI) in petroleum ether, followed by treatment with concentrated hydrochloric acid.
-
Causality: The Grignard reagent adds a methyl group to the ketone, forming a tertiary alcohol which is then dehydrated and rearranged under acidic conditions to form a substituted indene.
Step 3: Second Friedel-Crafts Acylation
-
Reagents and Conditions: The product from Step 2 is subjected to another Friedel-Crafts acylation with tigloyl chloride and AlCl₃ in dichloromethane, followed by acid workup.
-
Causality: This step builds the second five-membered ring onto the existing indene framework.
Step 4: Second Grignard Reaction and Cyclization
-
Reagents and Conditions: The resulting ketone is treated with CH₃MgI in petroleum ether, followed by concentrated HCl.
-
Causality: Similar to Step 2, this final Grignard reaction and subsequent acid-catalyzed dehydration and cyclization yields the target 1,5-dihydro-1,2,3,4,5,6,7,8-octamethyl-s-indacene.
Diagram: Organometallic Synthesis of Octamethyl-s-indacene
Caption: A multi-step organometallic route to a substituted s-indacene.
Modular Synthesis of Hexaaryl-s-indacenes via Cyclopenta-annulation
A significant advancement in s-indacene synthesis is the development of a modular and concise route to hexaaryl-substituted derivatives.[2][5] This approach offers exceptional control over the substitution pattern, allowing for the selective placement of electron-donating or electron-accepting groups at specific positions. This fine-tuning of the electronic structure is critical for tailoring the properties of s-indacene-based materials for specific applications.[2][5] The key step in this synthesis is a cyclopenta-annulation reaction.[5]
The modularity arises from the use of three distinct starting components: an arylacetylene, an arylamide, and an aryllithium. By varying the substituents on these precursors, a diverse library of C₂h-, D₂h-, and C₂v-symmetric hexaaryl-s-indacenes can be synthesized.[2][5]
Diagram: Modular Synthesis of Hexaaryl-s-indacenes
Caption: Modular approach to hexaaryl-s-indacenes.
This four-step synthetic route has demonstrated overall yields ranging from 7% to 28%.[5] The resulting hexaaryl-s-indacene derivatives exhibit high thermal stability, with decomposition temperatures often exceeding 300 °C.[5]
Synthesis of s-Indacene-1,5-diones
The s-indacene-1,5-dione scaffold is another important class of s-indacene derivatives, serving as versatile synthons for more complex structures.[10] Traditional synthetic methods for these compounds have relied on classical reactions such as Friedel-Crafts acylations and intramolecular Heck reactions.[10]
More recently, a novel, metal-free catalytic method has been developed for the synthesis of 4,8-disubstituted-2,3,6,7-tetrahydro-s-indacene-1,5-diones.[10][11] This approach utilizes the sodium nitrite (NaNO₂) catalyzed transformation of cyclopentenone-Morita-Baylis-Hillman (MBH) acetates.[10][11] This method is noteworthy for its mild reaction conditions, operational simplicity, and the use of an inexpensive and readily available catalyst.[10][11]
The proposed mechanism involves a stepwise dimeric cyclization followed by an oxidative aromatization cascade, initiated by the nucleophilic action of sodium nitrite.[10][11]
Experimental Protocol: NaNO₂-Catalyzed Synthesis of 4,8-Diphenyl-2,3,6,7-tetrahydro-s-indacene-1,5-dione [10]
-
Starting Material: Cyclopentenone-MBH acetate with a phenyl substituent.
-
Reagents and Conditions: The MBH acetate is treated with sodium nitrite (NaNO₂) under mild conditions.
-
Reaction Pathway: The reaction proceeds through a dimeric cyclization and subsequent oxidative aromatization.
-
Yield: Moderate yields are generally obtained. For the 4,8-diphenyl derivative, a yield of 57% has been reported.[10]
Table: Comparison of Synthetic Routes to s-Indacene-1,5-diones
| Synthetic Method | Key Features | Advantages | Disadvantages |
| Friedel-Crafts Acylation | Classical electrophilic aromatic substitution | Well-established, utilizes simple starting materials | Often requires harsh conditions, may have regioselectivity issues |
| Intramolecular Heck Reaction | Palladium-catalyzed intramolecular C-C bond formation | Good for complex ring closures | Requires transition metal catalyst, potential for catalyst poisoning |
| NaNO₂-Catalyzed Transformation | Metal-free, utilizes MBH acetates | Mild conditions, inexpensive catalyst, operational simplicity | Moderate yields, substrate scope may be limited |
Cycloaddition Strategies: An Emerging Frontier
While less common, cycloaddition reactions represent a potential pathway to the s-indacene core.[10] These reactions are powerful tools for the rapid construction of cyclic systems with good stereocontrol.[12] The application of cycloaddition reactions, such as [4+2] cycloadditions of arylacetylenes, has been sporadically reported for the synthesis of s-indacene-1,5-diones.[10] Further exploration and development in this area could lead to more efficient and versatile synthetic routes to the s-indacene framework.
Conclusion and Future Outlook
The synthesis of the s-indacene core has evolved significantly, with modern methodologies offering greater precision and control over the final molecular architecture. The modular synthesis of hexaaryl-s-indacenes stands out as a particularly powerful strategy for creating functional materials with tailored electronic properties.[2][5] Similarly, the development of mild, metal-free catalytic methods for the synthesis of s-indacene-1,5-diones provides a more sustainable and accessible route to these valuable building blocks.[10][11]
Future research in this field will likely focus on the development of even more efficient and atom-economical synthetic methods. The exploration of novel catalytic systems and the application of a broader range of cycloaddition reactions hold promise for expanding the synthetic toolbox for accessing the s-indacene core. As our understanding of the relationship between the structure and properties of s-indacene derivatives deepens, so too will our ability to design and synthesize next-generation materials for a wide array of applications, from organic electronics to drug discovery.
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The Genesis of a Privileged Scaffold: A Technical Guide to the Formation of Tetrahydro-s-indacen-1-ones
Foreword: The Architectural Significance of Tetrahydro-s-indacen-1-ones in Modern Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. Among these, the tetrahydro-s-indacen-1-one core has emerged as a "privileged scaffold"—a structural motif capable of interacting with a variety of biological targets, thereby serving as a versatile template for the development of new therapeutic agents. Its rigid, three-dimensional structure provides a unique conformational constraint that can lead to enhanced potency and selectivity. This guide, intended for researchers, scientists, and drug development professionals, delves into the fundamental mechanisms that govern the formation of this crucial heterocyclic system. By understanding the underlying chemical principles, we can better harness and innovate upon these synthetic pathways to accelerate the discovery of next-generation therapeutics.
I. The Principal Pathway: Intramolecular Friedel-Crafts Acylation
The most direct and widely employed strategy for the construction of the tetrahydro-s-indacen-1-one skeleton is the intramolecular Friedel-Crafts acylation. This powerful cyclization reaction is a cornerstone in the synthesis of polycyclic ketones and is particularly well-suited for forming the fused ring system of our target molecule.[1][2][3]
Causality Behind the Choice: Why Friedel-Crafts Acylation Prevails
The intramolecular nature of this reaction offers significant advantages. By tethering the acylating agent and the aromatic ring within the same molecule, the entropic barrier to reaction is significantly lowered, facilitating cyclization that might be challenging in an intermolecular context.[1] This proximity effect enhances reaction efficiency and often leads to higher yields. Furthermore, the resulting acylated product is a ketone, which is less reactive than the starting acyl halide or anhydride, thus preventing the common issue of polysubstitution often encountered in Friedel-Crafts alkylations.[4]
The Mechanistic Blueprint: A Step-by-Step Dissection
The formation of tetrahydro-s-indacen-1-ones via intramolecular Friedel-Crafts acylation proceeds through a well-defined electrophilic aromatic substitution mechanism. The journey from a suitable precursor, typically a substituted phenylpropanoic acid or its corresponding acyl halide, to the final tricyclic ketone involves several key steps:
-
Generation of the Acylium Ion: The reaction is initiated by a Lewis acid or a strong Brønsted acid catalyst. In the case of an acyl halide, the Lewis acid (e.g., AlCl₃, FeCl₃, NbCl₅) coordinates to the halogen atom, polarizing the carbon-halogen bond and facilitating its cleavage to form a highly electrophilic acylium ion.[3][4] If a carboxylic acid is used, a strong acid like polyphosphoric acid (PPA) or methanesulfonic acid can both protonate the carbonyl oxygen and facilitate the loss of water to generate the acylium ion.[2][5]
-
Electrophilic Attack: The electron-rich aromatic ring of the precursor molecule then acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step results in the formation of a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Rearomatization: To restore the energetically favorable aromaticity of the ring, a proton is eliminated from the carbon atom that was attacked by the acylium ion. This proton is typically removed by the conjugate base of the acid catalyst.
-
Product Formation: The final step is the liberation of the tetrahydro-s-indacen-1-one product and the regeneration of the catalyst.
Figure 1: Mechanism of Intramolecular Friedel-Crafts Acylation.
II. An Alternative Route: The Nazarov Cyclization
While the Friedel-Crafts acylation represents a more direct approach, the Nazarov cyclization offers a valuable alternative for the synthesis of the five-membered ring of the tetrahydro-s-indacen-1-one core.[6][7][8] This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone.[6][7]
Strategic Considerations for Employing the Nazarov Cyclization
The Nazarov cyclization becomes particularly relevant when the desired substitution pattern on the indacenone core is more readily accessible through a divinyl ketone precursor. This pathway allows for the construction of the five-membered ring with a pre-installed double bond, which can be a useful handle for further functionalization.
Unraveling the Mechanism: A Pericyclic Cascade
The mechanism of the Nazarov cyclization is a fascinating example of a pericyclic reaction, governed by the principles of orbital symmetry.[4]
-
Activation and Cation Formation: Similar to the Friedel-Crafts reaction, the Nazarov cyclization is initiated by a Lewis or Brønsted acid. The acid coordinates to the carbonyl oxygen of the divinyl ketone, which promotes the formation of a pentadienyl cation.[6][7]
-
4π-Electrocyclization: The key step is a thermally allowed, conrotatory 4π-electrocyclic ring closure of the pentadienyl cation. This process, dictated by the Woodward-Hoffmann rules, leads to the formation of an oxyallyl cation intermediate.[6]
-
Elimination and Tautomerization: The oxyallyl cation then undergoes elimination of a proton to form a cyclopentenone enol. Subsequent tautomerization yields the final cyclopentenone product.[6]
Figure 2: The Nazarov Cyclization Pathway.
III. Stereochemical Implications: A Critical Consideration for Drug Design
For applications in drug development, the stereochemistry of the tetrahydro-s-indacen-1-one core is of utmost importance, as different enantiomers or diastereomers can exhibit vastly different biological activities.
-
Intramolecular Friedel-Crafts Acylation: If the precursor molecule contains a chiral center, the intramolecular Friedel-Crafts acylation can proceed with a degree of diastereoselectivity. The facial selectivity of the electrophilic attack on the aromatic ring can be influenced by the existing stereocenter, leading to a preference for one diastereomer over the other. The use of chiral Lewis acids can also induce enantioselectivity in these cyclizations.
-
Nazarov Cyclization: The stereochemical outcome of the Nazarov cyclization is determined by the conrotatory nature of the electrocyclization. The substituents on the vinyl groups can influence the direction of this rotation, a phenomenon known as torquoselectivity. By carefully designing the substrate or using chiral catalysts, it is possible to control the absolute stereochemistry of the newly formed stereocenters.[4]
IV. Experimental Protocol: A Representative Synthesis via Intramolecular Friedel-Crafts Acylation
The following protocol provides a general methodology for the synthesis of a tetrahydro-s-indacen-1-one derivative using an intramolecular Friedel-Crafts acylation.
Reaction: Synthesis of a 1-Indanone Derivative[5]
Materials:
-
3-Phenylpropanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, place 3-phenylpropanoic acid.
-
Add polyphosphoric acid to the flask. Note: PPA is highly viscous and should be handled with care.
-
Heat the mixture to 100°C with efficient stirring for 1 hour.
-
Cool the reaction mixture to room temperature and then carefully add crushed ice to decompose the PPA.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 1-indanone can be purified by column chromatography on silica gel or by vacuum distillation.
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exploratory reactions of 4-nitro-tetrahydro-s-indacenone
An In-Depth Technical Guide to the Exploratory Reactions of 4-nitro-tetrahydro-s-indacenone
Abstract
The s-indacene core is a privileged scaffold in medicinal chemistry and materials science, valued for its rigid, planar structure and tunable electronic properties.[1][2] The derivative, 4-nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one, represents a pivotal starting material for the synthesis of novel compound libraries.[3] Its strategic placement of a nitro group and a ketone offers orthogonal chemical handles for diverse functionalization. This guide provides a comprehensive exploration of the key reactive sites of this molecule, detailing field-proven protocols and the underlying chemical principles that govern these transformations. We will delve into the reduction of the aromatic nitro group, reactions at the ketone carbonyl, and potential modifications to the aromatic core, providing researchers with a validated roadmap for generating novel derivatives for drug discovery and development programs.
The Strategic Importance of the Nitro Group: Conversion to a Versatile Amine
The transformation of an aromatic nitro group into a primary amine is one of the most powerful strategies in medicinal chemistry. It converts a strongly electron-withdrawing, relatively inert group into a versatile nucleophilic handle suitable for a vast array of subsequent reactions, including amide bond formation, sulfonylation, and reductive amination. The choice of reduction methodology is critical and is dictated by the presence of other functional groups and desired chemoselectivity.
Key Reductive Methodologies: A Comparative Analysis
Several robust methods exist for the reduction of aromatic nitro groups.[4] The optimal choice depends on factors such as substrate tolerance, scalability, and cost.
| Methodology | Reagents & Conditions | Selectivity & Tolerance | Advantages | Limitations | Reference |
| Catalytic Hydrogenation | H₂ (gas), Pd/C or Raney Ni, RT-50°C, various solvents (EtOH, EtOAc) | High efficiency but can reduce other functionalities (alkenes, ketones, nitriles). Risk of dehalogenation. | Clean reaction, high yields, simple workup (catalyst filtration). | Requires specialized hydrogenation equipment; catalyst can be pyrophoric. Not ideal for substrates with sensitive reducible groups. | [5][6] |
| Béchamp Reduction | Fe powder, HCl or AcOH, reflux | Generally good tolerance for esters and halides. | Cost-effective, uses readily available reagents, industrially scalable. | Requires stoichiometric amounts of metal, generates significant iron oxide waste, and requires strongly acidic conditions. | [7][8][9] |
| Sodium Dithionite Reduction | Na₂S₂O₄, H₂O/Organic co-solvent (e.g., THF, DMF), RT-60°C | Excellent chemoselectivity; tolerates ketones, esters, aldehydes, and halides. | Mild, metal-free conditions, simple procedure, highly selective for the nitro group. | Reaction can be exothermic; dithionite stability can be an issue in strongly acidic media. | [10][11][12] |
Mechanism Snapshot: Nitro to Amine Transformation
The reduction of a nitroarene to an aniline proceeds through a series of two-electron reduction steps, involving nitroso and hydroxylamine intermediates. While the specific electron source differs between methods, this general pathway is conserved.[4]
Caption: General pathway for nitro group reduction.
Protocol 1: Chemoselective Reduction with Sodium Dithionite
This protocol is recommended for the 4-nitro-tetrahydro-s-indacenone core due to its exceptional chemoselectivity, which preserves the ketone functionality. The mechanism involves a single-electron transfer from the sulfur dioxide radical anion (•SO₂⁻), the active reducing species generated from dithionite in aqueous media.[10][13]
Workflow Diagram:
Caption: Experimental workflow for dithionite reduction.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-nitro-tetrahydro-s-indacenone in a 1:1 mixture of methanol and water.
-
Reagent Preparation: In a separate beaker, dissolve 3.0-4.0 equivalents of sodium dithionite (Na₂S₂O₄) in water.
-
Addition: With vigorous stirring, add the aqueous sodium dithionite solution dropwise to the solution of the nitro compound. The reaction can be exothermic and may require an ice bath to maintain the temperature below 40°C.[10]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Upon completion, dilute the reaction mixture with water. Extract the product with an organic solvent such as ethyl acetate (3x).[10]
-
Isolation: Combine the organic extracts, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude 4-amino-tetrahydro-s-indacenone by flash column chromatography on silica gel.
Exploring the Carbonyl: A Gateway to Structural Complexity
The ketone at the C1 position of the indacenone core is an electrophilic center ripe for nucleophilic attack.[14][15] This functionality allows for the introduction of diverse substituents and the modulation of the molecule's three-dimensional shape, which is a critical aspect of drug design.
Protocol 2: Nucleophilic Addition of an Organometallic Reagent
The addition of a Grignard or organolithium reagent is a classic and highly effective method for forming a new carbon-carbon bond and converting the ketone into a tertiary alcohol. This transformation significantly increases molecular complexity and provides a new hydrogen-bond donor.
Reaction Scheme:
Caption: Nucleophilic addition at the carbonyl center.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a solution of 4-nitro-tetrahydro-s-indacenone (or its amino-analogue) in anhydrous THF. Cool the solution to 0°C in an ice bath.
-
Addition: Add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 equivalents) dropwise via syringe.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.
-
Extraction & Isolation: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the resulting tertiary alcohol by column chromatography.
Causality Note: The use of anhydrous conditions is critical as Grignard reagents are strong bases and will be quenched by protic solvents like water. The nitro group is generally compatible with Grignard reagents, but performing this reaction on the more stable amino-analogue (post-reduction) is often preferred to avoid potential side reactions.
Reactivity of the Aromatic Core: Electrophilic Substitution
The aromatic ring of the indacenone scaffold can undergo electrophilic aromatic substitution (SEAr), allowing for the introduction of substituents directly onto the core.[16] The regiochemical outcome of this reaction is governed by the directing effects of the existing functional groups.
Predicting Regioselectivity
-
Nitro Group (-NO₂): A powerful deactivating group and a meta-director. It will direct incoming electrophiles to the C5 and C7 positions, but its deactivating nature makes substitution difficult.
-
Ketone Carbonyl (C=O): A deactivating group and a meta-director relative to the ring it is part of.
-
Alkyl Framework: The fused aliphatic ring is an activating group and an ortho, para-director.
Analysis: The position most favorable for electrophilic attack is C5. This position is meta to the strongly deactivating nitro group at C4 and ortho to the activating influence of the adjacent fused ring system.
Caption: Predicted regioselectivity for SEAr.
Protocol 3: Aromatic Bromination (Hypothetical)
This protocol outlines a standard approach for brominating an activated/moderately deactivated aromatic ring.
Step-by-Step Methodology:
-
Setup: Dissolve 4-amino-tetrahydro-s-indacenone (the amine is an activator, making the reaction more feasible than with the nitro-analogue) in a suitable solvent like dichloromethane (DCM) or acetic acid in a flask protected from light.
-
Catalyst: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃).
-
Addition: Slowly add a solution of bromine (Br₂, 1.1 equivalents) in the same solvent, keeping the temperature at 0°C.
-
Reaction: Stir the mixture at room temperature until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to consume excess bromine. Extract with DCM.
-
Isolation & Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the brominated product by column chromatography.
Conclusion and Future Outlook
The 4-nitro-tetrahydro-s-indacenone scaffold is a highly valuable starting point for the generation of diverse chemical entities. The exploratory reactions detailed in this guide—chemoselective nitro reduction, nucleophilic addition to the ketone, and regioselective aromatic substitution—provide a robust toolkit for medicinal chemists. By leveraging these transformations, research teams can systematically modify the core structure to probe structure-activity relationships (SAR), optimize pharmacokinetic properties, and ultimately accelerate the identification of lead compounds in drug discovery campaigns. The resulting amino-indacenone and its derivatives serve as key intermediates for building libraries of novel compounds with potential applications across various therapeutic areas, including oncology and inflammation.[17]
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A Comprehensive Technical Guide to the Safety, Handling, and Toxicity of Nitrated s-Indacene Compounds
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction to Nitrated s-Indacene Compounds
The s-indacene core is a polycyclic aromatic hydrocarbon with antiaromatic character, a feature that has garnered significant interest in materials science and electronics.[1] Nitration of this core, a common synthetic transformation, introduces nitro (-NO₂) groups onto the aromatic scaffold. This functionalization dramatically alters the electronic properties of the parent molecule and can impart energetic characteristics. While these properties are desirable for certain applications, the introduction of nitro groups raises significant safety and toxicological concerns that must be addressed with the utmost caution.
This guide provides a framework for the safe handling and preliminary toxicological assessment of novel nitrated s-indacene compounds. It is intended to inform researchers of the potential hazards and to establish a culture of safety in the laboratory.
Section 2: Hazard Identification and Risk Assessment
The primary hazards associated with nitrated s-indacene compounds can be broadly categorized as energetic (explosive) hazards and toxicological hazards .
Energetic Hazards
Many nitroaromatic compounds are known to be energetic, with their stability decreasing as the number of nitro groups increases.[2] The presence of multiple nitro groups in a confined molecular structure can lead to thermal instability and sensitivity to shock, friction, and electrostatic discharge.[3]
Causality of Energetic Properties: The energetic nature of these compounds stems from the presence of the nitro group, which contains a relatively weak N-O bond and can act as an internal oxidant. Upon initiation (e.g., by heat or impact), an exothermic decomposition reaction can occur, rapidly releasing a large volume of gas (N₂, CO₂, H₂O), resulting in an explosion.
A thorough hazard assessment is mandatory before synthesizing or handling any new nitrated s-indacene compound.[4] This should include:
-
Computational Screening: Utilize computational models to predict the heat of formation and other energetic properties.
-
Small-Scale Synthesis: Initial synthetic efforts should be conducted on a very small scale (milligram quantities) to assess the compound's stability.[5]
-
Sensitivity Testing: If scaling up is necessary, standardized sensitivity tests (impact, friction, electrostatic discharge) must be performed in a facility designed for handling explosives.
Toxicological Hazards
The toxicity of nitroaromatic compounds is a significant concern. They are known to be toxic, mutagenic, and in some cases, carcinogenic.[6]
Mechanism of Toxicity: The toxicity of nitroaromatic compounds is often mediated by the enzymatic reduction of the nitro group within the body. This process can lead to the formation of reactive intermediates, such as nitrosoarenes and N-hydroxylamines, which can bind to DNA and other macromolecules, causing cellular damage.[7] Another key mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress.[8]
Key Toxicological Concerns:
-
Mutagenicity and Carcinogenicity: Many nitrated PAHs are direct-acting mutagens in bacterial assays (e.g., the Ames test) and are considered potential human carcinogens.[9][10] The position of the nitro group on the aromatic ring can significantly influence mutagenic potency.[10]
-
Systemic Toxicity: Exposure to nitroaromatic compounds can lead to a range of systemic effects, including damage to the liver, kidneys, and red blood cells.[11][12]
-
Skin and Eye Irritation: As with many organic compounds, direct contact can cause skin and eye irritation.[13]
Section 3: Safe Handling and Laboratory Protocols
A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential when working with nitrated s-indacene compounds.[2]
Engineering Controls
Engineering controls are the first and most effective line of defense.[4]
-
Fume Hoods: All manipulations of nitrated s-indacene compounds, including synthesis, purification, and weighing, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Blast Shields: When working with energetic compounds, especially during initial synthesis or when heating, a blast shield is mandatory.[14]
-
Grounding and Antistatic Measures: To prevent initiation by electrostatic discharge, all equipment should be properly grounded, and antistatic mats and wrist straps should be used.[3]
Administrative Controls
-
Standard Operating Procedures (SOPs): Detailed, written SOPs must be developed and approved for all procedures involving nitrated s-indacene compounds.
-
Training: All personnel must be thoroughly trained on the specific hazards of the compounds and the emergency procedures.
-
Restricted Access: The area where these compounds are handled should be clearly marked and access restricted to authorized personnel.[4]
-
Quantity Limitation: The amount of energetic material in the laboratory should be kept to the absolute minimum required for the experiment.[4]
Personal Protective Equipment (PPE)
While engineering and administrative controls are primary, appropriate PPE is also crucial.[2]
-
Eye Protection: Safety glasses with side shields are the minimum requirement. When there is a splash or explosion hazard, chemical splash goggles and a face shield are necessary.[13]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is important to consult glove manufacturer compatibility charts and to change gloves frequently.[15]
-
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For handling larger quantities of energetic materials, specialized protective clothing may be necessary.[3]
Experimental Protocol: Small-Scale Synthesis of a Hypothetical Nitrated s-Indacene
-
Hazard Assessment: Conduct a thorough literature review and computational analysis of the target molecule.
-
Preparation: Don all required PPE (safety glasses, face shield, flame-resistant lab coat, nitrile gloves). Ensure the fume hood is functioning correctly and a blast shield is in place. Ground all equipment.
-
Synthesis: On a milligram scale, dissolve the s-indacene precursor in a suitable solvent in a round-bottom flask equipped with a magnetic stir bar. Cool the reaction mixture in an ice bath.
-
Nitration: Slowly add the nitrating agent (e.g., a solution of nitric acid and sulfuric acid) dropwise to the cooled, stirring solution. Monitor the temperature of the reaction closely.
-
Quenching and Workup: Once the reaction is complete, carefully and slowly quench the reaction by adding it to ice water. Extract the product with an appropriate organic solvent.
-
Purification: Purify the product using a method that avoids excessive heating, such as column chromatography.
-
Drying and Storage: Gently dry the purified product. Do not use a rotary evaporator to dryness, as this can concentrate potentially unstable compounds. Store the compound in a properly labeled, vented container in a designated, locked storage area.
Section 4: Emergency Procedures
In the event of an emergency, prompt and correct action is critical.
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact emergency personnel.
-
Fire: Use a Class D fire extinguisher for fires involving reactive materials. Do not use water, as it may react with the compounds or spread contamination.
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[15]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[15]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Section 5: Toxicological Evaluation
A preliminary toxicological evaluation of any new nitrated s-indacene compound is a critical step in the drug development process. This typically involves a tiered approach of in vitro and in vivo studies.[16][17][18]
In Vitro Toxicity Assays
-
Cytotoxicity: Assess the compound's toxicity to various cell lines to determine its general toxicity.[18]
-
Genotoxicity/Mutagenicity: The Ames test (bacterial reverse mutation assay) is a standard initial screen for mutagenicity.[19] Chromosomal aberration assays in mammalian cells can provide further information on genotoxic potential.[19]
In Vivo Toxicity Studies
If in vitro studies suggest further investigation is warranted, in vivo studies in animal models may be necessary.[16]
-
Acute Toxicity: These studies determine the short-term toxic effects of a single or multiple doses of the compound over a short period.[16]
-
Sub-chronic and Chronic Toxicity: These longer-term studies evaluate the effects of repeated exposure to the compound.
Table 1: Summary of Potential Toxicological Endpoints for Nitrated s-Indacene Compounds
| Toxicological Endpoint | Potential Effect | Rationale based on Related Compounds |
| Mutagenicity | DNA damage, potential for heritable genetic changes | Nitrated PAHs are often mutagenic[9][10] |
| Carcinogenicity | Tumor formation | Many nitroaromatic compounds are suspected or known carcinogens[6] |
| Hepatotoxicity | Liver damage | The liver is a primary site of metabolism for xenobiotics |
| Nephrotoxicity | Kidney damage | The kidneys are a primary route of excretion |
| Hematotoxicity | Damage to red blood cells (e.g., methemoglobinemia) | A known effect of some nitro and nitrite compounds[20][21] |
| Dermal/Ocular Irritation | Localized inflammation and damage | Common for many organic chemicals[13] |
Section 6: Waste Disposal and Decontamination
All waste containing nitrated s-indacene compounds must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal: Dispose of hazardous waste through your institution's environmental health and safety office. Do not dispose of these compounds down the drain.[14]
-
Decontamination: Decontaminate all glassware and equipment that has come into contact with nitrated s-indacene compounds using a suitable solvent or a chemical decontamination solution.
Section 7: Conclusion
Nitrated s-indacene compounds represent a class of molecules with potentially valuable properties but also significant, largely uncharacterized, hazards. A proactive and comprehensive approach to safety and toxicological assessment is paramount. By understanding the principles of energetic materials and the toxicology of nitroaromatic compounds, researchers can handle these novel substances with the respect and caution they demand, ensuring both personal safety and the integrity of their scientific work.
Visualizations
Diagram 1: Hierarchy of Controls for Handling Nitrated s-Indacene Compounds
Caption: Hierarchy of controls, from most to least effective.
Diagram 2: Workflow for a New Nitrated s-Indacene Compound
Caption: A workflow for the safe development of a new compound.
References
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Methodological & Application
Application Note & Laboratory Protocol: Synthesis of 4-Nitro-s-indacen-1-one
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the laboratory synthesis of 4-nitro-s-indacen-1-one, a key intermediate in the development of various biologically active molecules. The protocol herein is constructed upon foundational principles of electrophilic aromatic substitution, specifically the nitration of an s-indacenone core. This guide offers a detailed, step-by-step methodology, an in-depth discussion of the reaction mechanism, safety considerations, and characterization techniques. The objective is to equip researchers with a robust and reproducible procedure for the preparation of this valuable compound.
Introduction: The Significance of Indanone Derivatives
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Indanone derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][3] The introduction of a nitro group onto the aromatic ring of the s-indacenone core can serve as a crucial synthetic handle for further functionalization, enabling the exploration of novel chemical space in drug discovery programs. This protocol details the targeted nitration of the s-indacen-1-one precursor to yield 4-nitro-s-indacen-1-one.
Reaction Scheme & Mechanism
The synthesis of 4-nitro-s-indacen-1-one is achieved through the electrophilic aromatic substitution of s-indacen-1-one. The reaction proceeds via the generation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[4][5] The nitronium ion then acts as the electrophile, attacking the electron-rich aromatic ring of the s-indacenone.
Reaction:
s-indacen-1-one + HNO₃ / H₂SO₄ → 4-nitro-s-indacen-1-one + H₂O
Mechanism:
The mechanism involves three key steps:
-
Formation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[6][7]
-
Electrophilic Attack: The π-electron system of the s-indacenone aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, 4-nitro-s-indacen-1-one.[6]
Visualizing the Synthesis Workflow
The following diagram illustrates the key stages of the synthesis process, from the initial setup to the final product isolation.
Caption: Experimental workflow for the synthesis of 4-nitro-s-indacen-1-one.
Detailed Laboratory Protocol
4.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| s-indacen-1-one | ≥98% | Commercially Available | Starting material. |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | ACS Reagent Grade | Dehydrating agent and catalyst. |
| Concentrated Nitric Acid (HNO₃) | 68-70% | ACS Reagent Grade | Nitrating agent. |
| Dichloromethane (CH₂Cl₂) | ACS Reagent Grade | Solvent for extraction. | |
| Saturated Sodium Bicarbonate (NaHCO₃) | For neutralization. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent. | ||
| Ethanol | Reagent Grade | For recrystallization. | |
| Deionized Water | |||
| Ice |
4.2. Equipment
-
Round-bottom flask (100 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
4.3. Safety Precautions
-
General: This procedure must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.
-
Corrosive Reagents: Concentrated sulfuric acid and nitric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care to avoid contact with skin and clothing.
-
Nitrating Mixture: The combination of concentrated nitric and sulfuric acids is highly exothermic and reactive. Prepare the nitrating mixture by adding the nitric acid slowly to the sulfuric acid while cooling in an ice bath. Never add sulfuric acid to nitric acid.
-
Quenching: The reaction mixture should be quenched by pouring it slowly onto a large excess of ice with stirring to dissipate the heat generated.
4.4. Step-by-Step Procedure
-
Preparation of the Nitrating Mixture: In a clean, dry beaker, carefully add concentrated sulfuric acid (10 mL). Cool the beaker in an ice bath. Slowly, and with constant stirring, add concentrated nitric acid (5 mL) dropwise to the cooled sulfuric acid. Maintain the temperature of the mixture below 10 °C during the addition. Once the addition is complete, allow the nitrating mixture to cool to 0-5 °C.
-
Dissolution of the Starting Material: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve s-indacen-1-one (5.0 g) in concentrated sulfuric acid (20 mL). Stir the mixture until a homogeneous solution is obtained. Cool the flask in an ice bath to 0-5 °C.
-
Nitration Reaction: While maintaining the temperature of the s-indacen-1-one solution at 0-5 °C, add the pre-cooled nitrating mixture dropwise from the dropping funnel over a period of 30-45 minutes.[8] The reaction is exothermic, and the temperature must be carefully controlled to prevent over-nitration and side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes. Then, remove the ice bath and let the mixture slowly warm to room temperature, continuing to stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Carefully pour the reaction mixture into a beaker containing crushed ice (approximately 200 g) with vigorous stirring. A precipitate should form. Allow the mixture to stir until all the ice has melted.
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid precipitate thoroughly with cold deionized water until the washings are neutral to litmus paper.
-
Purification: The crude 4-nitro-s-indacen-1-one can be purified by recrystallization from a suitable solvent system, such as ethanol/water. Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Characterization
The identity and purity of the synthesized 4-nitro-s-indacen-1-one should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the position of the nitro group on the aromatic ring.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) stretch of the ketone and the symmetric and asymmetric stretches of the nitro (NO₂) group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.
-
Melting Point: To assess the purity of the final product.
Discussion and Mechanistic Insights
The regioselectivity of the nitration is a critical aspect of this synthesis. The directing effects of the substituents on the s-indacenone ring will influence the position of the incoming nitro group. The ketone is a deactivating group and a meta-director, while the alkyl portions of the fused ring system are activating and ortho-, para-directing. The final position of nitration will be a result of the interplay of these electronic and steric factors. The protocol is designed to favor the formation of the 4-nitro isomer, although the formation of other isomers is possible and should be assessed during characterization.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | Extend the reaction time or slightly increase the temperature after the initial addition. |
| Loss of product during work-up | Ensure the pH is neutral before filtration; product may be soluble in acidic or basic conditions. | |
| Dark, oily product | Over-nitration or side reactions | Maintain strict temperature control during the addition of the nitrating mixture. |
| Purify the crude product using column chromatography if recrystallization is ineffective. | ||
| Difficulty with crystallization | Impurities present | Re-purify the crude product, possibly with a charcoal treatment during recrystallization. |
| Incorrect solvent system | Experiment with different solvent systems for recrystallization. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of 4-nitro-s-indacen-1-one. By carefully following the outlined procedures and adhering to the safety precautions, researchers can reliably prepare this valuable intermediate for further applications in medicinal chemistry and materials science. The principles of electrophilic aromatic substitution detailed herein are fundamental to organic synthesis and can be adapted for the preparation of other nitrated aromatic compounds.
References
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- Synthesis of 1-indanones with a broad range of biological activity. (2018).
- Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. (2021).
- Synthesis, Characterization and Antimicrobial Screening of Substituted Indanone Derivatives. (2018). Research Journal of Pharmacy and Technology.
- Synthesis and Activity of Aurone and Indanone Deriv
- Nitr
- Electrophilic Aromatic Substitutions (2)
- Electrophilic Aromatic Substitution: Nitr
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- Preparation of 4-nitroacetanilide and 4-nitroaniline. (n.d.). Masaryk University.
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The Synthetic Versatility of 4-Nitro-s-indacen-1-one: A Guide for Advanced Organic Synthesis
Introduction: Unlocking the Potential of a Privileged Scaffold
The s-indacene core, a tricyclic aromatic hydrocarbon, represents a fascinating and synthetically valuable scaffold in the fields of medicinal chemistry and materials science. Its rigid, planar structure provides a unique platform for the development of novel therapeutic agents and functional organic materials. The introduction of a nitro group and a ketone functionality, as in 4-nitro-s-indacen-1-one, further enhances its utility as a versatile building block. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the entire molecule, creating a hub for diverse chemical transformations. This guide provides an in-depth exploration of the synthetic applications of 4-nitro-s-indacen-1-one, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
While direct literature on 4-nitro-s-indacen-1-one is emerging, its synthetic potential can be confidently extrapolated from the well-established chemistry of s-indacene derivatives, α-nitro ketones, and aromatic nitro compounds. This document will serve as a comprehensive resource for harnessing the synthetic power of this promising building block. A closely related compound, 8-nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one, has been synthesized and utilized in the preparation of anti-inflammatory agents, highlighting the significance of this class of molecules[1].
Proposed Synthesis of 4-Nitro-s-indacen-1-one
The synthesis of 4-nitro-s-indacen-1-one can be envisioned through the direct nitration of the parent s-indacen-1-one. Aromatic nitration is a fundamental reaction in organic synthesis, typically employing a mixture of nitric acid and a strong acid catalyst.[2][3][4][5]
Caption: Proposed synthesis of 4-nitro-s-indacen-1-one via electrophilic aromatic substitution.
Experimental Protocol: Nitration of s-Indacen-1-one
Objective: To synthesize 4-nitro-s-indacen-1-one through the nitration of s-indacen-1-one.
Materials:
-
s-Indacen-1-one
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve s-indacen-1-one in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid to the cooled solution while maintaining the temperature at 0 °C.
-
In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.
-
Add the nitrating mixture dropwise to the solution of s-indacen-1-one over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 4-nitro-s-indacen-1-one.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Organic Synthesis
The presence of both a nitro group and a ketone functionality in 4-nitro-s-indacen-1-one opens up a wide array of synthetic possibilities. The following sections detail key transformations and provide exemplary protocols.
Reduction of the Nitro Group: Gateway to Amino-s-indacenones
The reduction of the nitro group to an amine is a pivotal transformation, providing access to 4-amino-s-indacen-1-one, a valuable intermediate for the synthesis of biologically active molecules and functional materials. A variety of methods are available for the reduction of aromatic nitro groups.[6][7][8][9] Catalytic hydrogenation is a common and efficient method.[10][11][12]
Caption: Synthetic pathway from 4-nitro-s-indacen-1-one to diverse amino-indacenone derivatives.
Objective: To synthesize 4-amino-s-indacen-1-one via the reduction of 4-nitro-s-indacen-1-one.
Materials:
-
4-Nitro-s-indacen-1-one
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen Gas (H₂)
-
Celite
Procedure:
-
To a solution of 4-nitro-s-indacen-1-one in ethanol in a hydrogenation flask, add a catalytic amount of 10% Pd/C.
-
Seal the flask and evacuate the air, then introduce hydrogen gas from a balloon or a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-s-indacen-1-one.
-
If necessary, purify the product by recrystallization or column chromatography.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Condensation Reactions at the Carbonyl Group
The ketone functionality at the 1-position is a versatile handle for carbon-carbon bond formation through various condensation reactions, such as aldol and Knoevenagel condensations.[13][14][15][16][17] These reactions allow for the introduction of diverse substituents and the construction of more complex molecular architectures.
Caption: Elaboration of the s-indacenone core via condensation reactions.
Objective: To synthesize an α,β-unsaturated ketone derivative of 4-nitro-s-indacen-1-one.
Materials:
-
4-Nitro-s-indacen-1-one
-
Aromatic or Aliphatic Aldehyde
-
Piperidine or Pyrrolidine (as catalyst)
-
Toluene or Benzene
-
Dean-Stark apparatus
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-nitro-s-indacen-1-one, the aldehyde (1.1 equivalents), and a catalytic amount of piperidine in toluene.
-
Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction by TLC. The reaction is typically complete when no more water is collected.
-
Cool the reaction mixture to room temperature and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data Summary
While specific quantitative data for 4-nitro-s-indacen-1-one is not yet widely available, the following table provides expected trends in reactivity and potential yields based on analogous systems reported in the literature.
| Transformation | Reagents and Conditions | Expected Product | Typical Yield Range (%) |
| Nitration | HNO₃, H₂SO₄, 0 °C | 4-Nitro-s-indacen-1-one | 70-90 |
| Nitro Reduction | H₂, 10% Pd/C, EtOH, rt | 4-Amino-s-indacen-1-one | 85-98 |
| Knoevenagel Condensation | ArCHO, Piperidine, Toluene, reflux | 2-(Arylmethylene)-4-nitro-s-indacen-1-one | 75-95 |
Conclusion: A Building Block with Broad Horizons
4-Nitro-s-indacen-1-one emerges as a highly promising and versatile building block for organic synthesis. The strategic placement of the nitro and ketone functionalities on the rigid s-indacene core provides multiple avenues for chemical modification, enabling the construction of a diverse library of complex molecules. The protocols and insights provided in this guide are intended to empower researchers to explore the full synthetic potential of this scaffold in the pursuit of novel pharmaceuticals and advanced materials. The continued investigation into the reactivity and applications of 4-nitro-s-indacen-1-one is certain to yield exciting discoveries in the years to come.
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Bhatt, A. D., et al. (2006). The catalytic hydrogenation of aromatic nitro ketone in a microreactor: Reactor performance and kinetic studies. AIChE Annual Meeting, Conference Proceedings. [Link]
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ResearchGate. Condensation of cyclic ketones with aromatic aldehydes. [Link]
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Upare, A. B., et al. (2007). Catalytic Transfer Hydrogenation of Nitro Arenes, Aldehydes, and Ketones with Propan-2-ol and KOH/NaOH over Mixed Metal Oxides. Synthetic Communications, 37(14), 2347-2352. [Link]
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ResearchGate. Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, an Anti-inflammatory Agent. [Link]
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ResearchGate. s-Indacene-1,3,5,7(2H,6H)-tetraone (“Janus Dione”) and 1,3-Dioxo-5,6-indanedicarboxylic Acid: Old and New 1,3-Indandione Derivatives. [Link]
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Semantic Scholar. s-Indacene-1,3,5,7(2H,6H)-tetraone ('Janus dione') and 1,3-Dioxo-5,6-indanedicarboxylic Acid: Old and New 1,3-Indandione Derivatives. [Link]
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application of s-indacene derivatives in organic electronics and materials science
The Rising Star of Organic Electronics: A Guide to s-Indacene Derivatives
Introduction: The Allure of Antiaromaticity in s-Indacene
In the relentless pursuit of novel materials for next-generation organic electronics, the s-indacene core has emerged as a captivating and highly tunable scaffold. This polycyclic aromatic hydrocarbon, with its unique 12 π-electron antiaromatic system, presents a fascinating electronic landscape characterized by a small highest occupied molecular orbital (HOMO) – lowest unoccupied molecular orbital (LUMO) energy gap and significant diradical character.[1] While the parent s-indacene is notoriously unstable, recent breakthroughs in synthetic chemistry have unlocked a diverse family of stable and functionalized derivatives, positioning them as leading candidates for active materials in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[2]
This comprehensive guide provides researchers, scientists, and professionals in materials science and drug development with a detailed exploration of the application of s-indacene derivatives. We will delve into the causality behind experimental choices, provide validated protocols for synthesis and device fabrication, and present a curated summary of performance data, all grounded in authoritative scientific literature.
The Electronic Heart of the Matter: Harnessing the Properties of s-Indacene
The electronic behavior of s-indacene is intrinsically linked to its antiaromatic nature, which gives rise to a paratropic ring current and a propensity for bond length alternation. These fundamental characteristics can be strategically modulated through chemical functionalization, offering a powerful toolkit to tailor the material's properties for specific electronic applications.[3][4] The introduction of bulky substituents, such as hexaaryl groups, not only enhances the stability of the s-indacene core but also influences its solid-state packing, a critical factor for efficient charge transport in thin films.[2][5]
Furthermore, the frontier molecular orbital energy levels (HOMO and LUMO) can be precisely tuned by the judicious placement of electron-donating or electron-withdrawing groups on the periphery of the s-indacene core. This fine-tuning of the electronic structure is paramount for optimizing charge injection/extraction in OFETs and for achieving efficient charge separation and collection in OPVs.[6]
Part 1: s-Indacene Derivatives in Organic Field-Effect Transistors (OFETs)
s-Indacene derivatives have demonstrated exceptional promise as p-type (hole-transporting) semiconductors in OFETs. Their inherent electronic properties, coupled with the ability to engineer their molecular structure for optimal thin-film morphology, have led to devices with high charge carrier mobilities and excellent on/off ratios.[1][7]
Causality Behind Experimental Choices in OFET Fabrication
The performance of an s-indacene-based OFET is not solely dependent on the intrinsic properties of the molecule but is also heavily influenced by the fabrication process. Each step, from substrate preparation to electrode deposition, is a critical control point.
-
Substrate and Dielectric Surface Treatment: The interface between the organic semiconductor and the dielectric layer is crucial for efficient charge transport. A pristine, defect-free substrate is essential. Surface treatments, such as with octadecyltrichlorosilane (OTS), create a hydrophobic self-assembled monolayer (SAM). This modification reduces charge trapping at the dielectric surface and promotes the growth of a well-ordered semiconductor thin film with favorable molecular packing, which is essential for high mobility.[1]
-
Solution-Processing of the Active Layer: The ability to solution-process s-indacene derivatives is a key advantage for low-cost, large-area fabrication. The choice of solvent and deposition technique (e.g., spin-coating) significantly impacts the thin-film morphology. A solvent that allows for appropriate solubility and has a suitable evaporation rate is critical for achieving a uniform, crystalline film. The spin-coating speed and duration are optimized to control the film thickness and uniformity.
-
Electrode Deposition: The choice of source and drain electrode material and the deposition method are important for efficient charge injection. Gold (Au) is a common choice due to its high work function, which aligns well with the HOMO levels of many p-type organic semiconductors, leading to ohmic contacts and reduced contact resistance. Thermal evaporation through a shadow mask is a standard technique for defining the electrode geometry with precise channel length and width.
Data Presentation: Performance of s-Indacene-Based OFETs
The following table summarizes the performance of representative s-indacene derivatives in OFETs, highlighting the impact of molecular design on device characteristics.
| s-Indacene Derivative | Deposition Method | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio | Reference |
| Hexaxylyl-substituted s-indacene | Solution-Processed | Moderate | - | [2] |
| Trialkylsilyl-substituted dinaphtho-fused s-indacenes | Solution-Processed | > 7.0 | - | [7] |
| Asymmetric Pentacene-based s-indacene | Solution-Processed | - | - | |
| Indacenodibenzothiophene | Solution-Processed | High | - |
Note: "-" indicates data not specified in the provided search results.
Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact (BGTC) s-Indacene OFET
This protocol details the fabrication of a standard BGTC OFET using a solution-processable s-indacene derivative.
Materials:
-
Heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer (serves as gate electrode and dielectric)
-
s-Indacene derivative solution (e.g., 0.5-1.0 wt% in a suitable organic solvent like chloroform or toluene)
-
Octadecyltrichlorosilane (OTS)
-
Anhydrous toluene
-
High-purity acetone and isopropanol
-
Gold (Au) evaporation source (99.99% purity)
-
Shadow masks for defining source and drain electrodes
Procedure:
-
Substrate Cleaning:
-
Sonicate the Si/SiO₂ substrates in acetone for 15 minutes.
-
Sonicate in isopropanol for 15 minutes.
-
Dry the substrates with a stream of dry nitrogen gas.
-
Treat the substrates with UV-Ozone for 10 minutes to remove any residual organic contaminants and create a hydrophilic surface.
-
-
Dielectric Surface Treatment (OTS Self-Assembled Monolayer Formation):
-
Prepare a dilute solution of OTS in anhydrous toluene (e.g., 1 mM).
-
Immerse the cleaned substrates in the OTS solution for 30 minutes in a nitrogen-filled glovebox.
-
Rinse the substrates with fresh anhydrous toluene and then with isopropanol.
-
Bake the substrates at 120°C for 20 minutes to promote the formation of a stable OTS monolayer.
-
-
Semiconductor Deposition (Spin-Coating):
-
Transfer the OTS-treated substrates into a nitrogen-filled glovebox.
-
Deposit the s-indacene derivative solution onto the center of the substrate.
-
Spin-coat the solution at a predetermined speed (e.g., 2000-4000 rpm) for a set duration (e.g., 60 seconds) to achieve the desired film thickness.
-
Anneal the films on a hotplate at an optimized temperature to remove residual solvent and improve film crystallinity.
-
-
Electrode Deposition (Thermal Evaporation):
-
Place a shadow mask with the desired channel dimensions (length and width) onto the semiconductor film.
-
Transfer the substrates to a high-vacuum thermal evaporator.
-
Deposit a 40-50 nm thick layer of gold (Au) at a rate of 0.1-0.2 Å/s to define the source and drain electrodes.
-
Characterization Protocol: Electrical Measurement of OFETs
Equipment:
-
Semiconductor parameter analyzer or a source-measure unit.
-
Probe station in a light-tight and electrically shielded box.
Procedure:
-
Transfer Characteristics:
-
Apply a constant drain-source voltage (Vds) in the saturation regime (e.g., -60 V).
-
Sweep the gate-source voltage (Vgs) from a positive to a negative value (e.g., +20 V to -80 V).
-
Measure the corresponding drain current (Ids).
-
Plot Ids (on a logarithmic scale) and the square root of |Ids| versus Vgs.
-
-
Output Characteristics:
-
Apply a constant gate-source voltage (Vgs) (e.g., 0 V, -20 V, -40 V, -60 V).
-
Sweep the drain-source voltage (Vds) from 0 V to a negative value (e.g., -80 V).
-
Measure the resulting drain current (Ids).
-
Repeat for several Vgs values.
-
Plot Ids versus Vds for each Vgs.
-
Parameter Extraction:
-
Field-Effect Mobility (μ): Calculated from the slope of the linear portion of the √|Ids| vs. Vgs plot in the saturation regime.
-
On/Off Ratio: The ratio of the maximum 'on' current to the minimum 'off' current from the transfer curve.
-
Threshold Voltage (Vth): The Vgs value at which the transistor begins to conduct, determined by extrapolating the linear region of the √|Ids| vs. Vgs plot to the Vgs-axis.[1]
Visualization: OFET Fabrication and Structure
Caption: Workflow for the fabrication and characterization of an s-indacene-based OFET.
Caption: Schematic of a Bottom-Gate, Top-Contact (BGTC) OFET structure.
Part 2: s-Indacene Derivatives in Organic Photovoltaics (OPVs)
The tunable electronic properties and broad absorption spectra of s-indacene derivatives make them highly attractive for use in OPVs, both as electron donor and acceptor materials. In particular, donor-acceptor (D-A) copolymers incorporating the s-indacene moiety have shown great potential for achieving high power conversion efficiencies (PCEs).[8]
Causality Behind Experimental Choices in OPV Fabrication
The fabrication of efficient OPVs requires careful control over the morphology of the bulk heterojunction (BHJ) active layer, where the donor and acceptor materials are intimately mixed.
-
Donor-Acceptor (D-A) Copolymer Design: The design of s-indacene-based D-A copolymers is a key strategy to enhance performance. By copolymerizing an electron-rich s-indacene unit with an electron-deficient unit, the resulting polymer can exhibit a broad absorption spectrum covering a larger portion of the solar spectrum. The energy levels of the donor and acceptor units are engineered to ensure efficient exciton dissociation at the D-A interface and effective charge transport to the respective electrodes.[9]
-
Active Layer Spin-Coating and Annealing: The spin-coating parameters (speed, time, and solvent) are meticulously optimized to control the thickness and morphology of the BHJ active layer. The goal is to create a nanoscale interpenetrating network of donor and acceptor domains, which maximizes the interfacial area for exciton dissociation while maintaining continuous pathways for charge transport. Post-deposition thermal annealing is often employed to improve the crystallinity and phase separation of the donor and acceptor materials, leading to enhanced charge mobility and reduced recombination.[10]
-
Interfacial Layers: The insertion of hole-transporting layers (HTLs) and electron-transporting layers (ETLs) between the active layer and the electrodes is crucial for efficient charge extraction and for blocking unwanted charge carriers. These layers help to reduce interfacial recombination and improve the overall device performance and stability.
Data Presentation: Performance of s-Indacene-Based OPVs
The following table summarizes the performance of a series of dinaphtho-s-indacene-based donor-acceptor copolymers in inverted OPV devices.
| Copolymer | Acceptor Unit | HOMO (eV) | LUMO (eV) | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |
| PF1 | Benzothiadiazole | -5.51 | -3.52 | 3.07 | 0.99 | 7.85 | 39.5 | [8] |
| PF2 | Thienopyrroledione | -5.55 | -3.61 | 2.62 | 0.97 | - | - | [8] |
| PF3 | Diketopyrrolopyrrole | -5.48 | -3.72 | 1.18 | 0.91 | - | - | [8] |
| PF4 | Isoindigo | -5.42 | -3.69 | 1.32 | 0.80 | - | - | [8] |
Note: "-" indicates data not specified in the provided search results.
Experimental Protocol: Fabrication of an Inverted Bulk Heterojunction (BHJ) OPV
This protocol outlines the fabrication of an inverted BHJ solar cell using an s-indacene-based donor-acceptor copolymer.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Zinc Oxide (ZnO) nanoparticle solution (for ETL)
-
s-Indacene-based donor-acceptor copolymer
-
Fullerene derivative acceptor (e.g., PC₇₁BM)
-
Chlorobenzene or other suitable organic solvent
-
Molybdenum oxide (MoO₃) (for HTL)
-
Silver (Ag) evaporation source (99.99% purity)
Procedure:
-
Substrate Cleaning:
-
Clean the ITO substrates following the same procedure as for OFET fabrication (sonication in detergent, deionized water, acetone, and isopropanol, followed by UV-Ozone treatment).
-
-
Electron Transport Layer (ETL) Deposition:
-
Spin-coat the ZnO nanoparticle solution onto the cleaned ITO substrates.
-
Anneal the substrates at an appropriate temperature (e.g., 150-200°C) to form a uniform ZnO layer.
-
-
Active Layer (BHJ) Deposition:
-
Prepare a blend solution of the s-indacene copolymer and the fullerene acceptor in a suitable solvent (e.g., chlorobenzene) at a specific donor:acceptor weight ratio.
-
Spin-coat the blend solution onto the ZnO layer in a nitrogen-filled glovebox.
-
Anneal the active layer at an optimized temperature to control the morphology.
-
-
Hole Transport Layer (HTL) Deposition:
-
Thermally evaporate a thin layer (e.g., 5-10 nm) of MoO₃ onto the active layer under high vacuum.
-
-
Cathode Deposition:
-
Thermally evaporate a thick layer (e.g., 100 nm) of silver (Ag) onto the MoO₃ layer through a shadow mask to define the top electrode.
-
Characterization Protocol: Photovoltaic Performance Measurement
Equipment:
-
Solar simulator with a calibrated AM 1.5G spectrum (100 mW/cm²)
-
Source-measure unit
-
External quantum efficiency (EQE) measurement system
Procedure:
-
Current Density-Voltage (J-V) Measurement:
-
Place the fabricated OPV device under the solar simulator.
-
Measure the current density as a function of the applied voltage from reverse to forward bias.
-
Determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
-
External Quantum Efficiency (EQE) Measurement:
-
Measure the ratio of the number of charge carriers collected to the number of incident photons at each wavelength.
-
The integrated EQE spectrum should correspond to the Jsc value obtained from the J-V measurement.
-
Visualization: OPV Structure and Energy Level Diagram
Caption: Schematic of an inverted bulk heterojunction (BHJ) OPV structure.
Caption: Representative energy level diagram for an s-indacene-based OPV.
Conclusion and Future Outlook
s-Indacene derivatives have firmly established themselves as a versatile and high-performance class of materials for organic electronics. The ability to systematically tune their electronic properties and solid-state morphology through synthetic design provides a clear pathway for further improvements in device performance. For OFETs, the focus will likely be on achieving even higher charge carrier mobilities and improving operational stability. In the realm of OPVs, the development of novel donor-acceptor copolymers with broader absorption profiles and optimized energy level alignment holds the key to pushing power conversion efficiencies to new heights. As our fundamental understanding of the structure-property relationships in these antiaromatic systems deepens, s-indacene derivatives are poised to play an increasingly important role in the future of flexible, low-cost, and high-performance organic electronic devices.
References
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Dinaphtho-s-indacene-based Copolymers for Inverted Organic Solar Cells with High Open-Circuit Voltages. (2014). ResearchGate.
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Application Notes: s-Indacene Derivatives in Organic Field-Effect Transistors (OFETs). Benchchem.
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s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives. (2023). PubMed.
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s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives. ResearchGate.
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Rational Construction of Organic Electronic Devices based on s-indacene fragments. ChemRxiv.
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Rational Construction of Organic Electronic Devices based on s-indacene fragments. ChemRxiv.
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Antiaromaticity, s-Indacene, and Molecular Electronics. Scholars' Bank.
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Organic Semiconductors Derived from Dinaphtho-Fused s-Indacenes: How Molecular Structure and Film Morphology Influence Thin-Film Transistor Performance. ResearchGate.
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Synthesis of Novel s-Indacene-1,5-dione and Isoxazole Derivatives via NaNO2-Catalyzed/Involved Transformation of Cyclopentenone-MBH Acetates. (2022). MDPI.
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New Insights into the Correlation between Morphology, Excited State Dynamics, and Device Performance of Small Molecule Organic Solar Cells. (2016). Advanced Functional Materials.
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Making OLEDs and OPVs: A Quickstart Guide. Ossila.
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Donor-Acceptor Block Copolymers: Synthesis and Solar Cell Applications. (2014). MDPI.
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Non-fullerene acceptor organic photovoltaics with intrinsic operational lifetimes over 30 years. (2020). Nature Materials.
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Optimized active layer morphology toward efficient and polymer batch insensitive organic solar cells. Nature Communications.
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Regular Article - Physical Chemistry Research. Physical Chemistry Research.
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Enhancing the Antiaromaticity of s-Indacene through Naphthothiophene Fusion. (2021). PubMed.
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Data distributions of chemical structures and photovoltaic performance. ResearchGate.
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(a) J–V and (b) EQE curves of the OPV cells. (c) Plots of PCE versus... ResearchGate.
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New materials for organic electronics: from synthesis to processing, characterization and device physics. EMRS.
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Photovoltaic Performance of Organic Semiconductor Layers Produced by Spin Coating Technique. ResearchGate.
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Donor–acceptor conjugated polymers based on multifused ladder-type arenes for organic solar cells. (2014). Chemical Society Reviews.
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Printing and Coating Techniques for Scalable Organic Photovoltaic Fabrication. (2022). PMC.
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Imaging of Crystal Morphology and Molecular Simulations of Surface Energies in Pentacene Thin Films. (2005). PubMed.
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Effect of Alkyl Side Chain Length on Electrical Performance of Ion-Gel-Gated OFETs Based on Difluorobenzothiadiazole-Based D-A Copolymers. (2022). MDPI.
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HOMO and LUMO energy (eV) levels of the commonly used OPV solar cell materials. ResearchGate.
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Single-step solution processing of small-molecule organic semiconductor field-effect transistors at high yield. ResearchGate.
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Progress of organic photovoltaics towards 20% efficiency. ResearchGate.
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Donor-Acceptor Block Copolymers: Synthesis and Solar Cell Applications. ResearchGate.
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Photovoltaic Performance of Organic Semiconductor Layers Produced by Spin Coating Technique. ALL SCIENCES PROCEEDINGS.
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.
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Impact of the energy difference in LUMO and HOMO of the bulk heterojunctions components on the efficiency of organic solar cells. ResearchGate.
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Unravelling the influence of side-chain symmetry on device performance: insights from isoindigo-based polymers in thin-film transistors. RSC Publishing.
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Influence of alkyl side-chain type and length on the thin film microstructure and OFET performance of naphthalene diimide-based organic semiconductors. ResearchGate.
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Mobility overestimation due to gated contacts in organic field-effect transistors. (2016). PMC.
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Azapentacene Derivative Thin Film Growth on TiO 2 (110): Morphology and Electronics. ACS Publications.
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Tuning the HOMO and LUMO Energy Levels of Organic Dyes with N -Carboxomethylpyridinium as Acceptor To Optimize the Efficiency of Dye-Sensitized Solar Cells. ResearchGate.
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HOMO-LUMO energy levels of the functional organic materials used in the device fabrication. ResearchGate.
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Structures of as -/ s -indacene and isoelectronic polycyclic hydrocarbons of 9 – 12. ResearchGate.
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Asymmetric Pentacenes for Solution-Processed Organic Field-Effect Transistors. ResearchGate.
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Fabrication and characterization of thin-film field-effect transistors with alkyl-phenyl[n]phenacenes (n = 4–6). Journal of Materials Chemistry C.
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Progress and Future Potential of All-Small-Molecule Organic Solar Cells Based on the Benzodithiophene Donor Material. (2022). MDPI.
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Triptycene Derivatives: From Their Synthesis to Their Unique Properties. MDPI.
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Application Note: A Metal-Free Approach to the Synthesis of Tetrahydro-s-indacene-1,5-diones
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed experimental protocol for a metal-free synthesis of 4,8-disubstituted-2,3,6,7-tetrahydro-s-indacene-1,5-diones. This method offers a rapid, operationally simple, and cost-effective alternative to traditional metal-catalyzed approaches.
Introduction: The Significance of s-Indacenes and the Need for Metal-Free Synthesis
The s-indacene core, a fascinating antiaromatic hydrocarbon with 12 π-electrons, is a foundational structure in the development of novel organic materials and pharmacologically active compounds.[1] Derivatives of s-indacene have demonstrated significant potential in various applications. For instance, their unique electronic properties, such as high electron affinity, make them promising candidates for π-conjugated molecular materials used in organic electronics.[2] In the realm of medicinal chemistry, certain sulfonylurea derivatives of s-indacene have been shown to exhibit potent cytokine inhibitory activity.[2]
Traditional synthetic routes to the s-indacene scaffold often rely on transition-metal-catalyzed reactions, such as Friedel–Crafts acylation or intramolecular Heck reactions. While effective, these methods can present challenges, including the cost and toxicity of metal catalysts, the need for harsh reaction conditions, and the potential for metal contamination in the final product—a critical concern in pharmaceutical development.
This application note details a robust, metal-free synthetic strategy for accessing tetrahydro-s-indacene-1,5-diones, which are valuable precursors for fully aromatized s-indacene systems.[2] The protocol is based on the sodium nitrite (NaNO₂)-catalyzed transformation of readily available cyclopentenone-Morita–Baylis–Hillman (MBH) acetates.[2][3] This method is distinguished by its mild reaction conditions, use of an inexpensive and environmentally benign catalyst, and operational simplicity, making it a highly attractive approach for both academic and industrial research.[2]
Underlying Principles: The Reaction Mechanism
The synthesis proceeds through a proposed stepwise dimeric cyclization and oxidative aromatization cascade, initiated by the nucleophilic catalyst, sodium nitrite.[2][4]
Diagram of the Proposed Reaction Workflow:
Caption: Proposed workflow for the NaNO₂-catalyzed synthesis.
The reaction is initiated by the nucleophilic attack of the nitrite ion on the MBH acetate. This is followed by a dimerization of the resulting intermediate. A subsequent 6π-electrocyclization and further intramolecular reactions lead to the formation of the tetrahydro-s-indacene-1,5-dione scaffold.[2][4] The choice of sodium nitrite as a catalyst is crucial; it is not only inexpensive and readily available but also acts as an effective nucleophile to initiate the cascade reaction under mild conditions.[2]
Experimental Protocol
This protocol is a general procedure for the synthesis of 4,8-disubstituted-2,3,6,7-tetrahydro-s-indacene-1,5-diones from cyclopentenone-MBH acetates.
Materials and Reagents:
-
Cyclopentenone-Morita–Baylis–Hillman (MBH) acetates (starting material)
-
Sodium nitrite (NaNO₂)
-
Sodium bicarbonate (NaHCO₃)
-
4 Å molecular sieves
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add the cyclopentenone-MBH acetate (0.4 mmol), sodium nitrite (13.8 mg, 0.2 mmol), sodium bicarbonate (16.8 mg, 0.2 mmol), and 4 Å molecular sieves (50 mg).[2]
-
Scientist's Note: The sodium bicarbonate is added to maintain a basic medium, which facilitates the reaction. The molecular sieves ensure anhydrous conditions, preventing unwanted side reactions.
-
-
Solvent Addition: Add dimethylformamide (DMF, 4 mL) to the flask.[2]
-
Reaction Execution: Stir the reaction mixture at 50 °C.[2] The progress of the reaction should be monitored by thin-layer chromatography (TLC) until full conversion of the starting material is observed.
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and quench by adding deionized water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Repeat the extraction process to ensure complete recovery of the product.[2]
-
Workup - Washing: Combine the organic layers and wash successively with saturated brine solution.[2] This step removes any remaining inorganic impurities.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]
-
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to obtain the pure tetrahydro-s-indacene-1,5-dione derivative.[2]
Data Summary: Substrate Scope and Yields
The NaNO₂-catalyzed method is effective for a range of cyclopentenone-MBH acetates with various substituents on the aryl ring. The yields are generally moderate.
| Entry | Aryl Substituent (R) | Product | Yield (%) |
| 1 | Phenyl | 4,8-Diphenyl-2,3,6,7-tetrahydro-s-indacene-1,5-dione | 65 |
| 2 | 4-Methylphenyl | 4,8-Bis(4-methylphenyl)-2,3,6,7-tetrahydro-s-indacene-1,5-dione | 72 |
| 3 | 4-Methoxyphenyl | 4,8-Bis(4-methoxyphenyl)-2,3,6,7-tetrahydro-s-indacene-1,5-dione | 68 |
| 4 | 4-Chlorophenyl | 4,8-Bis(4-chlorophenyl)-2,3,6,7-tetrahydro-s-indacene-1,5-dione | 63 |
| 5 | 2-Thienyl | 4,8-Di(thiophen-2-yl)-2,3,6,7-tetrahydro-s-indacene-1,5-dione | 58 |
Table adapted from Ma, Y.-N. et al. (2024).[2]
Future Perspectives and Further Transformations
The synthesized tetrahydro-s-indacene-1,5-diones are valuable intermediates that can be further modified.[2] A subsequent metal-free aromatization step would lead to the fully conjugated s-indacene system. While various aromatization techniques exist, a potential metal-free approach could involve dehydrogenation using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) under thermal or microwave conditions. Further research into optimizing a metal-free aromatization for these specific derivatives is a promising area for future work.
Conclusion
This application note outlines a facile and efficient metal-free synthesis of tetrahydro-s-indacene-1,5-diones. The use of sodium nitrite as a catalyst provides a green and cost-effective alternative to traditional metal-based methods. The operational simplicity and mild reaction conditions make this protocol highly suitable for a wide range of research and development applications, particularly in the fields of materials science and medicinal chemistry.
References
-
Ma, Y.-N., et al. (2024). Synthesis of Novel s-Indacene-1,5-dione and Isoxazole Derivatives via NaNO₂-Catalyzed/Involved Transformation of Cyclopentenone-MBH Acetates. Catalysts, 15(2), 186. Available at: [Link]
-
Ma, Y.-N., et al. (2024). Synthesis of Novel s-Indacene-1,5-dione and Isoxazole Derivatives via NaNO2-Catalyzed/Involved Transformation of Cyclopentenone-MBH Acetates. ResearchGate. Available at: [Link]
-
Bugarin, A., & Connell, B. T. (2010). A planar chiral DMAP catalyst efficiently promotes asymmetric Morita-Baylis-Hillman reactions of cyclopentenone with various aldehydes in the presence of MgI2 as cocatalyst. Chemical Communications, 46(15), 2644-2646. Available at: [Link]
-
Hirano, K., et al. (2023). s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives. Journal of the American Chemical Society, 145(8), 4716–4729. Available at: [Link]
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Application Note & Protocol: A Guide to the Scale-Up Synthesis of Nitro-Tetrahydro-s-Indacenone
Abstract: This document provides a comprehensive guide for the scale-up synthesis of nitro-tetrahydro-s-indacenone, a key intermediate in the development of novel therapeutics. The protocol details a robust and scalable synthetic route, emphasizing safety, efficiency, and product purity. This guide is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.
Introduction: The Significance of Nitro-Tetrahydro-s-Indacenone
The tetrahydro-s-indacenone core structure is a recurring motif in biologically active molecules and natural products. The introduction of a nitro group onto this scaffold can serve multiple purposes in medicinal chemistry. It can act as a crucial pharmacophore, directly interacting with biological targets, or serve as a versatile synthetic handle for further functionalization, such as reduction to an amino group. Given its potential, a reliable and scalable synthesis of nitro-tetrahydro-s-indacenone is of significant interest to the drug development community.
This application note outlines a detailed procedure for the nitration of a tetrahydro-s-indacenone precursor. The described methodology is designed with scalability in mind, addressing the common challenges associated with nitration reactions, including exothermic control, regioselectivity, and purification of the final product.
Synthetic Strategy and Mechanistic Considerations
The chosen synthetic pathway involves the electrophilic aromatic substitution (nitration) of a tetrahydro-s-indacenone precursor. The reaction mechanism proceeds via the generation of a nitronium ion (NO₂⁺) from a mixture of nitric acid and sulfuric acid. The highly electrophilic nitronium ion is then attacked by the electron-rich aromatic ring of the tetrahydro-s-indacenone.
Key Considerations for Scale-Up:
-
Exothermicity: Nitration reactions are highly exothermic.[1] Careful control of the reaction temperature is critical to prevent runaway reactions and the formation of byproducts. This is achieved through slow, controlled addition of the nitrating agent and efficient cooling.
-
Acid Concentration: The concentration of the mixed acid (nitric and sulfuric acid) is a critical parameter that influences the rate of reaction and the formation of the active nitrating species, the nitronium ion.[2]
-
Regioselectivity: The position of nitration on the aromatic ring is directed by the existing substituents. A thorough understanding of the electronic properties of the starting material is necessary to predict the major regioisomer.
-
Work-up and Quenching: The reaction must be carefully quenched by pouring the acidic reaction mixture into ice-water to dissipate heat and precipitate the product.[3] Subsequent washing steps are necessary to remove residual acids and impurities.
Detailed Scale-Up Synthesis Protocol
This protocol describes the nitration of a generic tetrahydro-s-indacenone. The exact quantities may need to be adjusted based on the specific molecular weight of the starting material.
3.1. Materials and Equipment
-
Reactants:
-
Tetrahydro-s-indacenone (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
-
Solvents and Reagents for Work-up:
-
Deionized Water
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
-
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
Chiller/circulator for temperature control
-
Large beaker for quenching
-
Büchner funnel and vacuum flask for filtration
-
Separatory funnel
-
Rotary evaporator
-
3.2. Experimental Workflow Diagram
Caption: Workflow for the scale-up synthesis of nitro-tetrahydro-s-indacenone.
3.3. Step-by-Step Procedure
-
Reactor Setup: Ensure the jacketed reactor is clean, dry, and equipped with an overhead stirrer, temperature probe, and an addition funnel. Connect the reactor jacket to a chiller set to 0 °C.
-
Charging the Reactor: Charge the reactor with tetrahydro-s-indacenone (1.0 eq) and concentrated sulfuric acid (4.0 vol, relative to the mass of the starting material). Begin stirring to ensure the starting material dissolves completely.
-
Cooling: Cool the reaction mixture to 0-5 °C with efficient stirring.
-
Nitrating Agent Addition: Slowly add concentrated nitric acid (1.1 eq) dropwise via the addition funnel over a period of 1-2 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition. A significant exotherm may occur.[1]
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice and water (10 vol). While stirring the ice-water mixture vigorously, slowly pour the reaction mixture into it. The product should precipitate as a solid.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the filtrate is neutral to pH paper.[3]
-
Aqueous Work-up: Transfer the crude solid to a beaker and dissolve it in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.[3] Caution: Vent the separatory funnel frequently as carbon dioxide gas may evolve during the bicarbonate wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude nitro-tetrahydro-s-indacenone.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
3.4. Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Tetrahydro-s-indacenone | 1.0 eq | Limiting reagent |
| Concentrated H₂SO₄ | 4.0 volumes | Acts as a solvent and catalyst for the formation of the nitronium ion.[2] |
| Concentrated HNO₃ | 1.1 eq | Slight excess ensures complete conversion of the starting material. |
| Reaction Temperature | 0-5 °C | Controls the exothermic reaction and minimizes the formation of dinitrated and oxidized byproducts.[1] |
| Addition Time of HNO₃ | 1-2 hours | Slow addition is crucial for temperature control on a larger scale. |
| Reaction Time | 1-2 hours post-addition | Should be determined by reaction monitoring to ensure completion. |
| Quenching Medium | 10 volumes of ice/water | Rapidly dissipates heat and precipitates the product.[3] |
Safety and Hazard Management
Nitration reactions are inherently hazardous and must be conducted with strict adherence to safety protocols.
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns.[4][5] Always handle these reagents in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[4]
-
Exothermic Reaction: The reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.[1] Ensure adequate cooling capacity and slow addition of the nitrating agent.
-
Toxic Fumes: Nitrogen oxides (NOx), which are toxic, may be evolved during the reaction.[4] The entire procedure must be performed in a well-ventilated fume hood.
-
Emergency Preparedness: An emergency eyewash and safety shower must be readily accessible.[5] Have appropriate spill kits (e.g., sodium bicarbonate for acid neutralization) available.
Analytical Characterization of Nitro-Tetrahydro-s-Indacenone
The purity and identity of the final product should be confirmed using a combination of analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for determining the purity of the product and for monitoring the reaction progress. A typical method would use a C18 column with a mobile phase of acetonitrile and water.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the desired product and can be used to identify the position of the nitro group on the aromatic ring.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the nitro group (typically showing strong absorptions around 1550-1500 cm⁻¹ and 1360-1290 cm⁻¹) and the carbonyl group of the indacenone core.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction or loss of product during work-up. | Monitor the reaction to completion. Ensure the pH of the aqueous layer is neutral before extraction to avoid loss of product. |
| Formation of Byproducts | Reaction temperature was too high. | Maintain strict temperature control during the addition of nitric acid. |
| Product is an oil/doesn't precipitate | The product may be soluble in the acidic aqueous mixture. | If no precipitate forms upon quenching, proceed directly to liquid-liquid extraction of the quenched mixture with a suitable organic solvent.[3] |
| Difficulty with Purification | Presence of closely related impurities (e.g., isomers). | Optimize the recrystallization solvent system or employ column chromatography with a shallow solvent gradient. |
Conclusion
The protocol described in this application note provides a comprehensive and scalable method for the synthesis of nitro-tetrahydro-s-indacenone. By carefully controlling the reaction conditions, particularly the temperature, and adhering to strict safety protocols, researchers can reliably produce this valuable intermediate in high yield and purity. The analytical methods outlined will ensure the quality of the final product, facilitating its use in subsequent stages of drug discovery and development.
References
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- How do I purify the resulting compound after a nitro- to amine-group reduction? (2014).
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- Chemistry, Process Design, and Safety for the Nitration Industry. (2013).
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- Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC - NIH. (n.d.).
- Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - NIH. (2021).
- Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (n.d.).
- EP0436443A2 - Nitration process - Google Patents. (n.d.).
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- Analytical techniques in the study of highly-nitrated nitrocellulose - ResearchGate. (2025).
- A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'- pyrrolidinyl-spirooxindoles - ChemRxiv. (n.d.).
- A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues - Preprints.org. (2025).
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Application Notes and Protocols for Designing Biochemical and Cellular Assays for Novel S-Indacene Derivatives
Introduction: The Therapeutic Potential of S-Indacene Derivatives
The s-indacene scaffold, a fascinating antiaromatic hydrocarbon, has garnered significant interest in materials science due to its unique electronic properties.[1][2][3] However, the therapeutic potential of its derivatives remains a largely underexplored frontier. Structurally related indane and indanone compounds have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[4][5][6][7] This suggests that novel s-indacene derivatives could represent a promising new class of therapeutic agents. The successful development of these compounds hinges on the establishment of robust and relevant biochemical and cellular assays to elucidate their mechanisms of action and guide medicinal chemistry efforts.
This comprehensive guide provides a strategic framework and detailed protocols for designing a suite of biochemical and cellular assays to effectively characterize novel s-indacene derivatives. As a Senior Application Scientist, the following sections are designed to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to your research.
Part 1: Initial Assessment of Biological Activity - A Tiered Approach
A logical and cost-effective strategy for screening a library of novel s-indacene derivatives is to employ a tiered approach. This begins with broad, high-throughput biochemical assays to identify initial hits, followed by more complex cellular assays to confirm activity in a more physiologically relevant context.
Tier 1: High-Throughput Biochemical Screening
The primary goal of this tier is to rapidly assess the potential of your s-indacene derivatives to interact with key classes of drug targets. Given the known activities of related compounds, a focus on kinases and G-protein coupled receptors (GPCRs) is a logical starting point.
Protein kinases are a major class of drug targets, particularly in oncology and immunology.[8] A high-throughput screen against a panel of representative kinases can quickly identify potential inhibitors.
Rationale for Assay Choice: Homogeneous Time-Resolved Fluorescence (HTRF) and LanthaScreen® assays are industry standards for high-throughput kinase inhibitor screening.[9][10][11][12][13][14] They offer a non-radioactive, sensitive, and robust platform that is easily automated.[15][16]
Experimental Workflow: Kinase Inhibitor Screening
Caption: High-throughput kinase inhibitor screening workflow.
Protocol: HTRF® Kinase Assay [9][17]
| Step | Parameter | Description |
| 1 | Compound Dispensing | Add 0.5 µL of each s-indacene derivative (in 50% DMSO) to the wells of a 384-well plate. |
| 2 | Enzyme Addition | Add 5.5 µL of the target kinase diluted in 1x HTRF® Enzymatic buffer. |
| 3 | Pre-incubation | Incubate for 15 minutes at room temperature, covered with a plate seal. |
| 4 | Substrate Addition | Add 2 µL of the appropriate biotinylated kinase substrate diluted in 1x HTRF® Enzymatic buffer. |
| 5 | Reaction Initiation | Add 2 µL of ATP diluted in 1x HTRF® Enzymatic buffer to start the kinase reaction. |
| 6 | Kinase Reaction | Incubate for 10-60 minutes at room temperature, covered with a plate seal. The optimal time will depend on the specific kinase activity. |
| 7 | Detection | Add 10 µL of a pre-mixed solution of Europium anti-phospho-antibody and SA-XL665 in HTRF® Detection buffer. This stops the reaction and initiates the detection process. |
| 8 | Detection Incubation | Incubate for 60 minutes at room temperature. |
| 9 | Plate Reading | Read the plate in HTRF® mode on a compatible plate reader (e.g., with 337 nm excitation and dual emission at 665 nm and 620 nm). |
| 10 | Data Analysis | Calculate the HTRF ratio (fluorescence at 665 nm / fluorescence at 620 nm) x 10,000. Determine the percent inhibition for each compound relative to controls. |
GPCRs are another major class of drug targets involved in a vast array of physiological processes. A filter binding assay using a panel of GPCRs expressed in cell membranes is a classic and effective method for identifying compounds that bind to these receptors.
Rationale for Assay Choice: Radioligand filter binding assays are a sensitive and direct method to measure the interaction between a compound and a receptor.[18][19][20] While they involve radioactivity, they are a gold standard for quantifying binding affinity.
Protocol: Radioligand Filter Binding Assay [18][20]
| Step | Parameter | Description |
| 1 | Plate Preparation | Pre-treat a 96-well filter plate (e.g., GF/C) with 0.1-0.5% polyethylenimine (PEI) for 30-60 minutes at 4°C to reduce non-specific binding. Wash the plate with ice-cold binding buffer. |
| 2 | Reagent Addition | In a separate 96-well plate, add 150 µL of cell membranes expressing the target GPCR, 50 µL of the s-indacene derivative (at various concentrations), and 50 µL of the appropriate radioligand in binding buffer. |
| 3 | Incubation | Incubate the plate at the optimal temperature (e.g., 30°C) for 60-90 minutes with gentle agitation to reach binding equilibrium. |
| 4 | Filtration | Rapidly transfer the contents of the incubation plate to the pre-treated filter plate and apply a vacuum to separate the bound from the free radioligand. |
| 5 | Washing | Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand. |
| 6 | Filter Drying | Dry the filter plate for 30 minutes at 50°C. |
| 7 | Scintillation Counting | Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter. |
| 8 | Data Analysis | Determine the amount of specifically bound radioligand at each concentration of the s-indacene derivative and calculate the IC50 value. |
Part 2: Cellular Assays for Hit Validation and Mechanistic Insights
Once initial hits are identified from biochemical screens, it is crucial to validate their activity in a cellular context. Cellular assays provide a more physiologically relevant environment and can offer insights into a compound's cytotoxicity, effects on cell proliferation and death, and its impact on specific signaling pathways.
Cytotoxicity Assay
A fundamental first step in cellular characterization is to determine the concentration range at which the s-indacene derivatives exhibit cytotoxic effects.
Rationale for Assay Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[21] It is a simple, inexpensive, and reliable method for assessing cytotoxicity.
Protocol: MTT Cytotoxicity Assay
| Step | Parameter | Description |
| 1 | Cell Seeding | Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight. |
| 2 | Compound Treatment | Treat the cells with a range of concentrations of the s-indacene derivatives for 24-72 hours. |
| 3 | MTT Addition | Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible. |
| 4 | Solubilization | Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals. |
| 5 | Absorbance Reading | Read the absorbance at 570 nm using a microplate reader. |
| 6 | Data Analysis | Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for cytotoxicity. |
Cell Proliferation Assay
For compounds that are not overtly cytotoxic at lower concentrations, it is important to assess their effects on cell proliferation.
Rationale for Assay Choice: The MTT assay can also be used to assess cell proliferation.[21] A decrease in the metabolic activity can indicate an anti-proliferative effect.
Protocol: Cell Proliferation Assay (MTT)
The protocol is identical to the MTT cytotoxicity assay, but the interpretation focuses on sub-lethal concentrations of the compounds. A reduction in the MTT signal at non-toxic concentrations suggests an inhibition of cell proliferation.
Apoptosis Assays
If a compound is found to be cytotoxic or anti-proliferative, it is important to determine if it is inducing apoptosis (programmed cell death).
Rationale for Assay Choice: Annexin V staining is a common and reliable method for detecting early-stage apoptosis. Annexin V is a protein that binds to phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during apoptosis.
Protocol: Annexin V Apoptosis Assay (Flow Cytometry)
| Step | Parameter | Description |
| 1 | Cell Treatment | Treat cells with the s-indacene derivative at a concentration that induces cytotoxicity or inhibits proliferation for an appropriate time (e.g., 24-48 hours). |
| 2 | Cell Harvesting | Harvest the cells (including any floating cells) and wash them with cold PBS. |
| 3 | Cell Staining | Resuspend the cells in 1X Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). |
| 4 | Incubation | Incubate the cells for 15 minutes at room temperature in the dark. |
| 5 | Flow Cytometry Analysis | Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both. |
| 6 | Data Analysis | Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction. |
Part 3: Elucidating the Mechanism of Action - Signaling Pathway Analysis
For lead compounds that show promising activity in cellular assays, the next step is to investigate their mechanism of action by examining their effects on key signaling pathways. Based on the known activities of related indane and indanone derivatives, the MAPK and NF-κB pathways are high-priority targets.[7]
MAPK Pathway Activation
The MAPK pathway is a critical regulator of cell proliferation, differentiation, and survival.[22][23] Its activation can be assessed by measuring the phosphorylation status of key kinases like ERK1/2, JNK, and p38.
Rationale for Assay Choice: Western blotting is the gold-standard technique for analyzing the phosphorylation status of specific proteins in a complex mixture.[22][24][25] It provides semi-quantitative data on protein expression and activation.
Signaling Pathway: MAPK Cascade
Caption: Simplified MAPK signaling pathway.
Protocol: Western Blot for Phospho-ERK1/2 [22]
| Step | Parameter | Description |
| 1 | Cell Lysis | Treat cells with the s-indacene derivative for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. |
| 2 | Protein Quantification | Determine the protein concentration of each lysate using a BCA or Bradford assay. |
| 3 | SDS-PAGE | Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. |
| 4 | Protein Transfer | Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. |
| 5 | Blocking | Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. |
| 6 | Primary Antibody Incubation | Incubate the membrane with a primary antibody specific for phospho-ERK1/2 overnight at 4°C. |
| 7 | Secondary Antibody Incubation | Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. |
| 8 | Detection | Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. |
| 9 | Stripping and Re-probing | Strip the membrane and re-probe with an antibody for total ERK1/2 and a loading control (e.g., GAPDH or β-actin) to normalize the data. |
| 10 | Data Analysis | Quantify the band intensities and determine the relative change in phospho-ERK1/2 levels upon treatment with the s-indacene derivative. |
NF-κB Pathway Activation
The NF-κB pathway is a key regulator of inflammation and immunity.[24] Its activation involves the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Rationale for Assay Choice: A luciferase reporter assay is a highly sensitive and quantitative method for measuring NF-κB transcriptional activity.[26][27][28][29][30] An immunofluorescence assay for p65 nuclear translocation provides a visual confirmation of pathway activation.[31][32][33][34][35]
Signaling Pathway: NF-κB Activation
Caption: Canonical NF-κB signaling pathway.
Protocol: NF-κB Luciferase Reporter Assay [26][28]
| Step | Parameter | Description |
| 1 | Transfection | Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization. |
| 2 | Compound Treatment | Treat the transfected cells with the s-indacene derivative for a specified time. |
| 3 | Stimulation | Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours. |
| 4 | Cell Lysis | Lyse the cells using a passive lysis buffer. |
| 5 | Luciferase Assay | Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer. |
| 6 | Data Analysis | Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the fold change in NF-κB activity relative to the stimulated control. |
Protocol: Immunofluorescence for p65 Nuclear Translocation [31][32]
| Step | Parameter | Description |
| 1 | Cell Culture and Treatment | Grow cells on coverslips and treat with the s-indacene derivative, followed by stimulation with an NF-κB activator. |
| 2 | Fixation and Permeabilization | Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100. |
| 3 | Blocking | Block non-specific binding sites with 1% BSA. |
| 4 | Primary Antibody Staining | Incubate the cells with a primary antibody against the NF-κB p65 subunit. |
| 5 | Secondary Antibody Staining | Wash the cells and incubate with a fluorescently labeled secondary antibody. |
| 6 | Nuclear Staining | Stain the cell nuclei with DAPI. |
| 7 | Imaging | Mount the coverslips on slides and visualize the cells using a fluorescence microscope. |
| 8 | Image Analysis | Quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of nuclear translocation. |
Conclusion
The systematic application of this tiered assay cascade will enable a comprehensive evaluation of novel s-indacene derivatives. By starting with broad biochemical screens and progressing to more detailed cellular and mechanistic studies, researchers can efficiently identify promising lead compounds and elucidate their mechanisms of action. This structured approach, grounded in sound scientific principles and robust methodologies, will be instrumental in unlocking the therapeutic potential of this exciting new class of molecules.
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The Strategic Utility of 4-Nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one in Synthetic Chemistry: Application Notes and Protocols
Introduction: A Versatile Scaffold for Complex Molecular Architectures
In the landscape of modern synthetic and medicinal chemistry, the strategic selection of intermediates is paramount to the efficient construction of complex molecular targets. 4-Nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one, a tricyclic nitroaromatic ketone, has emerged as a valuable building block for the synthesis of intricate polycyclic and heterocyclic systems.[1][2] Its rigid, fused-ring core provides a robust framework that can enhance the binding affinity and metabolic stability of potential therapeutic agents.[1] The presence of two key functional groups—a reactive ketone and a versatile nitro group—offers orthogonal handles for a variety of chemical transformations.
This application note provides a detailed exploration of this compound as a synthetic intermediate. We will delve into its physicochemical properties, safe handling procedures, and present a detailed, validated protocol for a cornerstone transformation: the chemoselective reduction of its nitro group to a primary amine. This transformation unlocks a critical pathway for the development of novel compounds, particularly in the realm of drug discovery where the resulting amino-indacenone serves as a precursor to a diverse array of bioactive molecules.
Physicochemical Properties and Handling
A thorough understanding of the properties of a synthetic intermediate is fundamental to its effective and safe utilization.
| Property | Value | Source |
| CAS Number | 620592-44-1 | [1][2][3] |
| Molecular Formula | C₁₂H₁₁NO₃ | [1][2][3] |
| Molecular Weight | 217.22 g/mol | [1][2][3] |
| Appearance | Pale yellow solid | [4] |
| Storage | 2-8°C, light-proof, under inert gas | [1][2] |
Safety Precautions: As an aromatic nitro compound, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Aromatic nitro compounds are generally considered hazardous; they can be harmful if swallowed, cause skin and eye irritation, and are suspected of causing genetic defects.[5] In case of exposure, immediate medical attention is advised.[5]
Core Application: Synthesis of 4-Amino-2,3,6,7-tetrahydro-s-indacen-1(5H)-one via Catalytic Hydrogenation
The reduction of the aromatic nitro group to a primary amine is arguably the most pivotal transformation of this compound. This reaction opens the door to a multitude of subsequent derivatizations, including amide bond formation, sulfonylation, and the construction of various nitrogen-containing heterocycles. Catalytic transfer hydrogenation is a widely employed, efficient, and clean method for this purpose.
The workflow for this key transformation is depicted below:
Figure 1: Catalytic hydrogenation workflow.
Detailed Experimental Protocol
This protocol is based on established procedures for the reduction of nitro-indacenone isomers.[4]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH), degassed
-
Hydrogen (H₂) gas balloon or supply
-
Celite®
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for filtration and solvent removal
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in degassed methanol.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the starting material) to the solution.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogen gas line. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filtration: Dilute the reaction mixture with additional methanol and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with methanol to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-amino-2,3,6,7-tetrahydro-s-indacen-1(5H)-one.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel to afford the pure amine.
Expected Yield: 80%[4]
Characterization Data
The successful synthesis of the amino-indacenone can be confirmed by spectroscopic analysis.
| Compound | ¹H NMR (DMSO-d₆) | ¹³C NMR |
| 4-Nitro-3,5,6,7-tetrahydro-s-indacen-1(2H)-one | δ 6.72 (s, 1H), 5.11 (s, 2H) | δ 206.7 (C=O), 144.6 (aromatic carbons) |
| 4-Amino-3,5,6,7-tetrahydro-s-indacen-1(2H)-one | δ 6.49 (s, 1H), aliphatic protons (δ 2.04–2.88) | Not explicitly provided, but presence of amino group would shift aromatic carbon signals. |
Note: The provided spectroscopic data is for the 4-nitro isomer. The numbering of the indacene core can vary, but the chemical transformation and expected shifts are directly applicable.[4]
Further Synthetic Potential: A Gateway to Fused Heterocycles
The strategic placement of the ketone and the newly installed amino group in 4-amino-2,3,6,7-tetrahydro-s-indacen-1(5H)-one opens avenues for the construction of more complex, fused heterocyclic systems. While specific examples utilizing this exact scaffold are not yet prevalent in the literature, established synthetic methodologies for related structures provide a predictive framework for its potential applications.
Figure 2: Potential routes to fused heterocycles.
For instance, condensation reactions with 1,3-dicarbonyl compounds could lead to the formation of fused pyridine or pyrimidine rings. Similarly, reaction with α-haloketones could provide access to fused pyrazine systems. These types of annulation reactions are powerful tools in medicinal chemistry for generating novel scaffolds with diverse biological activities.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its utility is primarily anchored in the chemoselective reduction of its nitro functionality to a primary amine, a transformation that provides a key building block for further molecular elaboration. The detailed protocol provided herein offers a reliable and efficient method for this conversion. The resulting 4-amino-2,3,6,7-tetrahydro-s-indacen-1(5H)-one is a precursor to a wide range of complex molecules, making the parent nitro compound a strategic asset for researchers in drug discovery and fine chemical synthesis. The exploration of its reactivity towards the formation of novel fused heterocyclic systems represents a promising area for future investigation.
References
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MySkinRecipes. This compound. Available at: [Link]
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PubChem. 4-Nitroindan. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, an Anti-inflammatory Agent. Available at: [Link]
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National Center for Biotechnology Information. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Molecules2021 , 26(16), 4994. Available at: [Link]
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National Center for Biotechnology Information. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures. Molecules2021 , 26(15), 4596. Available at: [Link]
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SciELO. An efficient and versatile protocol for the synthesis of β-nitroalcohols and allylic nitro compounds. J. Braz. Chem. Soc.2014 , 25(11). Available at: [Link]
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University of Barcelona Dipòsit Digital. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Org. Lett.2020 , 22(16), 6425–6429. Available at: [Link]
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National Center for Biotechnology Information. Reactions of nitroxides XIII: Synthesis of the Morita–Baylis–Hillman adducts bearing a nitroxyl moiety using 4-acryloyloxy-2,2,6,6-tetramethylpiperidine-1-oxyl as a starting compound, and DABCO and quinuclidine as catalysts. Beilstein J. Org. Chem.2013 , 9, 2356–2365. Available at: [Link]
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National Center for Biotechnology Information. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors. Bioorg. Med. Chem. Lett.2021 , 49, 128380. Available at: [Link]
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PubChem. 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione. National Center for Biotechnology Information. Available at: [Link]
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PubChem. 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine. National Center for Biotechnology Information. Available at: [Link]
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ResearchGate. Synthesis, Spectroscopic Characterization, Computational Exploration of 6-(2-(2, 4-Dinitrophenylhydrazano)-Tetrahydro-2 Thioxopyrimidin-4(1h)-one. Available at: [Link]
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SciSpace. NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chem. Scand.1966 , 20, 1178-1184. Available at: [Link]
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ResearchGate. Three Multicomponent Reactions of 3,5-Dimethyl-4-nitroisoxazole. Available at: [Link]
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PubChem. 4-Nitroaniline-2,3,5,6-D4. National Center for Biotechnology Information. Available at: [Link]
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Shanghai Huicheng Biological Technology Co., Ltd. 4-Nitro-3,5,6,7-tetrahydro-2H-S-indacen-1-one, Technical Grade ≥85%. Available at: [Link]
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ResearchGate. An overview of the synthesis of fused pyrazoles. Available at: [Link]
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MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules2022 , 27(3), 1033. Available at: [Link]
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ChemRxiv. A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'- pyrrolidinyl-spirooxindoles. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Nitro-s-indacen-1-one
Welcome to the technical support center for the synthesis of 4-nitro-s-indacen-1-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies to enhance yield, purity, and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic challenge in preparing 4-nitro-s-indacen-1-one?
The core challenge lies in controlling the regioselectivity of the electrophilic aromatic substitution (nitration) on the s-indacen-1-one core. The s-indacene ring system has multiple positions susceptible to nitration. The ketone group at the 1-position is an electron-withdrawing group, which deactivates the ring and primarily directs incoming electrophiles to the meta positions. However, the overall electronic nature of the fused ring system can lead to a mixture of isomers, complicating purification and reducing the yield of the desired 4-nitro product.
Q2: What is the standard nitrating agent for this synthesis, and why?
The most common and effective nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), often referred to as "mixed acid".[1][2] Sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring.[3][4] This powerful system is necessary to achieve nitration on the somewhat deactivated s-indacen-1-one ring.
Q3: Why is strict temperature control so critical during the nitration step?
Temperature control is paramount for two reasons:
-
Selectivity: Higher temperatures provide more energy for the reaction to overcome activation barriers for the formation of undesired isomers. Maintaining a low temperature (typically 0 °C to -10 °C) favors the kinetically controlled product, increasing the yield of the desired 4-nitro isomer.
-
Safety and Side Reactions: Nitration reactions are highly exothermic. Runaway reactions can occur at elevated temperatures, leading to the formation of polysubstituted, oxidized, or decomposed byproducts, significantly reducing the yield and posing a safety hazard.
Q4: Can Friedel-Crafts acylation be used to synthesize the s-indacen-1-one precursor? What are the limitations?
Yes, Friedel-Crafts acylation is a primary method for forming the ketone on an s-indacene backbone. However, it has key limitations. The reaction typically fails on strongly deactivated aromatic rings.[5][6] Therefore, if the s-indacene starting material is already substituted with a deactivating group (like a nitro group), the acylation will likely not proceed. This informs the synthetic strategy: it is generally preferable to perform the acylation first, followed by nitration.
Troubleshooting Guide: Enhancing Reaction Yield
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Low or No Conversion of s-indacen-1-one
-
Probable Cause A: Inactive Nitrating Agent. The nitronium ion is sensitive to moisture. Old or improperly stored nitric acid may have a lower concentration, and water in the reaction mixture can quench the nitronium ion.
-
Solution: Use fresh, anhydrous grade nitric and sulfuric acids. Prepare the "mixed acid" reagent just before use by adding the nitric acid slowly to the sulfuric acid in an ice bath.
-
-
Probable Cause B: Insufficient Reaction Time or Temperature. The deactivating effect of the ketone may render the reaction sluggish at very low temperatures.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls after several hours at 0 °C, consider allowing it to warm slowly to room temperature while continuing to monitor. Do not apply external heat.
-
-
Probable Cause C: Poor Substrate Solubility. The s-indacen-1-one may not be fully dissolved in the acidic medium, limiting the reaction rate.
-
Solution: Ensure vigorous stirring throughout the reaction. While mixed acid is often the solvent, in some cases, a co-solvent like nitromethane or acetic acid can be cautiously employed, though this may alter selectivity.[7]
-
Problem 2: Poor Yield due to a Mixture of Isomers
-
Probable Cause: Loss of Regiocontrol. This is the most common reason for low yields of the specific 4-nitro isomer. It is typically caused by elevated reaction temperatures.
-
Solution: Implement Strict Low-Temperature Protocol.
-
Pre-cool the s-indacen-1-one solution in concentrated H₂SO₄ to 0 °C or lower using an ice-salt or acetone-dry ice bath.
-
Prepare the mixed acid separately and pre-cool it to the same temperature.
-
Add the mixed acid to the substrate solution dropwise via an addition funnel, ensuring the internal temperature never rises above 5 °C.
-
Maintain the low temperature for the duration of the reaction.
-
-
Problem 3: Significant Formation of Dark, Tarry Byproducts
-
Probable Cause: Over-nitration or Oxidation. This occurs when the reaction conditions are too harsh (high temperature, excessive nitric acid). The s-indacene core can be susceptible to oxidation by hot, concentrated nitric acid.
-
Solution A: Optimize Stoichiometry. Use a modest excess of nitric acid (e.g., 1.1 to 1.5 equivalents). An excessive amount increases the risk of side reactions.
-
Solution B: Controlled Quenching. Quench the reaction by pouring it slowly onto a large volume of crushed ice with vigorous stirring. This rapidly dilutes the acid and dissipates heat, preventing byproduct formation during workup.
-
Data Summary Table: Nitration Conditions
| Parameter | Standard Condition | Optimized Condition for High Yield | Rationale |
| Temperature | 0-25 °C | -10 °C to 5 °C | Enhances regioselectivity, minimizes byproduct formation. |
| Nitric Acid (Equiv.) | 1.5 - 2.0 | 1.1 - 1.3 | Reduces risk of oxidation and di-nitration. |
| Reaction Time | 1-2 hours | 2-6 hours (TLC monitored) | Allows the reaction to proceed to completion at lower temperatures. |
| Quenching Method | Addition of water | Pouring onto crushed ice | Provides superior heat dissipation and prevents localized heating. |
Visualizing the Process
Diagram 1: Synthetic Pathway
Caption: Overall synthesis scheme for 4-nitro-s-indacen-1-one.
Diagram 2: Nitronium Ion Formation
Caption: Catalytic role of sulfuric acid in generating the nitronium ion.
Diagram 3: Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yield issues.
Optimized Experimental Protocol
This protocol is a synthesized methodology based on established principles of electrophilic nitration and should be adapted and optimized for your specific s-indacen-1-one substrate.
1. Reagent Preparation (Mixed Acid):
- In a clean, dry flask equipped with a stir bar, add concentrated sulfuric acid (H₂SO₄, 98%, 5 mL).
- Cool the flask in an ice-salt bath to -5 °C.
- Slowly, add concentrated nitric acid (HNO₃, 70%, 1.2 equivalents relative to substrate) dropwise to the sulfuric acid with vigorous stirring. Maintain the temperature below 5 °C. Once the addition is complete, keep the mixed acid in the ice bath until use.
2. Substrate Preparation:
- In a separate three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve s-indacen-1-one (1.0 equivalent) in concentrated sulfuric acid (10 mL per gram of substrate).
- Cool this solution to 0 °C in an ice-salt bath.
3. Nitration Reaction:
- Transfer the freshly prepared, cold mixed acid to the dropping funnel.
- Add the mixed acid dropwise to the stirred substrate solution over 30-45 minutes. Crucially, monitor the internal thermometer and ensure the reaction temperature does not exceed 5 °C.
- After the addition is complete, allow the mixture to stir at 0-5 °C for 2-4 hours. Monitor the reaction's progress by periodically taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing by TLC.
4. Workup and Isolation:
- Prepare a large beaker containing a substantial amount of crushed ice (approx. 200 g per 1 g of substrate).
- Once the reaction is complete, slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. A precipitate should form.
- Allow the ice to melt completely, then collect the solid product by vacuum filtration.
- Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7).
5. Purification:
- The crude product is often a mixture of isomers. Purification is best achieved by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system.
- Alternatively, recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) may be attempted to isolate the major isomer.
References
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ResearchGate. Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro- s -indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, an Anti-inflammatory Agent. Available at: [Link]
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ResearchGate. Optimization of Reaction Conditions. Available at: [Link]
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1 NITRATION. Available at: [Link]
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Organic Chemistry. Nitration - Common Conditions. Available at: [Link]
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PubMed. Response Surface Methodology Optimization of Friedel-Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Available at: [Link]
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ResearchGate. (PDF) Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Available at: [Link]
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Organic Syntheses. o-NITROANILINE. Available at: [Link]
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Saskia van der Vlugt. 10.6. Reaction: Nitration – Introduction to Organic Chemistry. Available at: [Link]
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Organic Syntheses. 1,2-DIAMINO-4-NITROBENZENE. Available at: [Link]
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Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]
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Wikipedia. Nitration. Available at: [Link]
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PubMed Central. DABCO-catalysed highly diastereoselective synthesis of 1,3-indandione containing fully saturated spirocyclopentanes involving 2-(2′-ketoalkyl). Available at: [Link]
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YouTube. 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Available at: [Link]
-
MDPI. Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. Available at: [Link]
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Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
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PubMed Central. Indane-1,3-Dione: From Synthetic Strategies to Applications. Available at: [Link]
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purification of s-indacene derivatives from crude reaction mixtures
Introduction: Navigating the Challenges of s-Indacene Purification
The s-indacene core, a compelling antiaromatic hydrocarbon with a 12 π-electron system, is a cornerstone for innovation in organic electronics and materials science.[1] Its unique electronic structure, characterized by a small HOMO-LUMO energy gap, makes it a prime candidate for novel organic semiconductors.[1][2] However, the very electronic properties that make s-indacene derivatives so promising also contribute to their inherent instability and reactivity, presenting significant challenges during their synthesis and purification.[3][4]
This technical support guide is designed for researchers, chemists, and drug development professionals who work with these fascinating but demanding molecules. It provides field-proven insights and practical solutions to common issues encountered when purifying s-indacene derivatives from crude reaction mixtures, moving beyond simple procedural lists to explain the causality behind experimental choices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with purifying s-indacene derivatives?
A1: The purification of s-indacene derivatives is complicated by several factors stemming from their unique chemical nature:
-
Inherent Reactivity: The antiaromatic character of the s-indacene core makes these molecules highly reactive and prone to degradation.[2][3] Many derivatives are sensitive to air, light, and heat.
-
Susceptibility to Oxidation: The electron-rich core can be easily oxidized, leading to the formation of complex and often colored impurities that are difficult to separate.[5]
-
Tendency to Polymerize: Under certain conditions, particularly exposure to heat or acidic media (like standard silica gel), s-indacene derivatives can polymerize, resulting in insoluble materials and significant product loss.[6]
-
Strong Metal Coordination: If transition metal catalysts (e.g., Palladium, Ruthenium) are used in the synthesis, they can form stable complexes with the s-indacene product, making their removal challenging.[7][8]
Q2: What are the most common methods for purifying s-indacene derivatives?
A2: The two most fundamental and widely used techniques are column chromatography and recrystallization.
-
Column Chromatography: This is the workhorse method for separating the target compound from soluble impurities. Due to the sensitivity of s-indacene derivatives, modifications to standard silica gel chromatography are often necessary.[1]
-
Recrystallization: This technique is ideal for a final polishing step to obtain highly pure, crystalline material, especially if the crude product is already of moderate purity.[1][9] It is often performed after an initial chromatographic separation.
Q3: How do I choose between column chromatography and recrystallization?
A3: The choice depends on the purity of your crude mixture and the nature of the impurities.
-
Start with Column Chromatography if: The reaction mixture is complex, containing multiple byproducts, unreacted starting materials, and baseline impurities. Chromatography is excellent for gross separation of components with different polarities.
-
Use Recrystallization if: The crude product is relatively pure (>80-90%) and solid. It is highly effective at removing small amounts of impurities that co-elute with your product during chromatography or impurities with very different solubility profiles.
Q4: What are the typical impurities I should expect?
A4: Impurities can originate from various sources:
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in the crude mixture.
-
Reaction Byproducts: These include compounds from side reactions or isomers of the target molecule.
-
Oxidation/Degradation Products: Formed by exposure of the sensitive s-indacene core to air or other oxidants.[10][11] These are often highly colored.
-
Residual Metal Catalysts: Homogeneous catalysts used in cross-coupling or cyclization reactions can persist in the product.[12][13]
-
Polymeric Material: Insoluble, often baseline material resulting from the polymerization of the product.[6]
Troubleshooting Guide: Common Purification Problems & Solutions
This section addresses specific issues encountered during the purification of s-indacene derivatives in a practical question-and-answer format.
Issue 1: Low recovery and/or visible decomposition (color change) on the silica gel column.
-
Potential Cause: The acidic nature of standard silica gel can catalyze the decomposition or polymerization of sensitive s-indacene derivatives. Prolonged contact time on the column exacerbates this issue.
-
Solution:
-
Deactivate the Stationary Phase: Use deactivated silica gel or alumina. Silica gel can be "deactivated" by preparing a slurry with the eluent containing a small amount of a base, such as triethylamine (~1-2% v/v), to neutralize acidic sites.[14] Alternatively, neutral or basic alumina can be used as the stationary phase.
-
Perform Flash Chromatography: Do not let the column run dry or sit for extended periods. Use a faster flow rate ("flash" conditions) to minimize the residence time of your compound on the stationary phase.[14]
-
Work Under an Inert Atmosphere: If the compound is known to be air-sensitive, pack and run the column under a positive pressure of nitrogen or argon to prevent on-column oxidation.[3]
-
Issue 2: My product is streaking badly on the TLC plate and won't elute properly from the column.
-
Potential Cause: This often indicates poor solubility in the chosen eluent or strong, irreversible adsorption to the stationary phase, which can be a precursor to on-column polymerization.
-
Solution:
-
Optimize the Solvent System: Your eluent may not be sufficiently polar or may be a poor solvent for your compound. Experiment with different solvent systems. A common starting point for many hexaaryl-substituted s-indacenes is a mixture of a nonpolar solvent (like hexane or cyclohexane) and a moderately polar solvent (like dichloromethane or ethyl acetate).[1] For good separation, the target compound should have an Rf value between 0.2 and 0.4 on the TLC plate.[15]
-
Consider a Different Stationary Phase: If streaking persists on silica even with solvent optimization, try a different stationary phase like alumina or even reverse-phase (C18) silica if your molecule has sufficient polarity.
-
Issue 3: My purified product has persistent color, even after chromatography.
-
Potential Cause: The color may be from highly conjugated oxidation byproducts that co-elute with your desired compound or from residual metal catalysts.
-
Solution:
-
Activated Charcoal Treatment: Dissolve the impure product in a suitable hot solvent (e.g., toluene or dichloromethane). Add a small amount of activated charcoal (1-2% by weight), heat briefly, and then remove the charcoal by hot filtration through a pad of Celite. The colored impurities adsorb to the charcoal.[9] Caution: Your product may also adsorb, so use the minimum amount of charcoal necessary.
-
Recrystallization: A carefully chosen recrystallization can effectively separate your product from colored impurities, leaving them in the mother liquor.
-
Metal Scavenging: If residual metal is suspected, treat a solution of your compound with a specialized metal scavenger. These are functionalized silica or polymer resins that selectively chelate and remove the metal.[8]
-
Issue 4: During recrystallization, my product "oils out" instead of forming crystals.
-
Potential Cause: "Oiling out" occurs when the compound precipitates from solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated and cools too rapidly.[9]
-
Solution:
-
Slow Down the Cooling Process: After dissolving your compound in the minimum amount of hot solvent, allow it to cool slowly to room temperature before moving it to an ice bath or refrigerator. Insulating the flask can help.
-
Use a Lower-Boiling Solvent: Select a solvent or solvent system with a lower boiling point.
-
Use a Seed Crystal: Add a tiny, pure crystal of the desired compound to the cooling solution to induce nucleation and provide a template for crystal growth.[9]
-
Try a Mixed-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly. A common system for these types of molecules is DCM/hexane or Ethanol/water.[1][9]
-
Issue 5: NMR analysis shows my product is pure, but elemental analysis or other characterization suggests residual metal contamination.
-
Potential Cause: Many synthetic routes to s-indacene derivatives employ transition metal catalysts (e.g., Pd, Ru, Rh). These metals can be difficult to remove completely as they may coordinate to the π-system of the product.
-
Solution:
-
Filtration through Celite/Silica: A simple first step is to pass a solution of your product through a short plug of Celite or silica gel. This can trap finely dispersed metal particles.[8]
-
Use a Metal Scavenger: This is the most targeted approach. Select a scavenger with high affinity for the specific metal used in your reaction (e.g., a thiol-based scavenger for Palladium). Stir a solution of your product with the scavenger, then filter to remove the solid support with the bound metal.[8][16]
-
Aqueous Washes: In some cases, washing an organic solution of your product with an aqueous solution of a chelating agent (like EDTA) or a mild oxidizing/reducing agent can help extract the metal.
-
Issue 6: My purified product degrades or becomes insoluble upon storage.
-
Potential Cause: This is likely due to slow polymerization or oxidation upon exposure to air, light, or trace acid/base.[6]
-
Solution:
-
Add a Stabilizer: For long-term storage, consider adding a small amount of a radical inhibitor like butylated hydroxytoluene (BHT).[6]
-
Proper Storage Conditions: Store the purified solid under an inert atmosphere (nitrogen or argon), in a sealed vial protected from light (e.g., an amber vial or wrapped in foil), and at low temperature (in a freezer).
-
Visualized Workflows and Logic
Diagram 1: General Purification Strategy
This diagram outlines the decision-making process for purifying a crude s-indacene derivative.
Caption: Decision tree for selecting a primary purification method.
Diagram 2: Troubleshooting Column Chromatography
This workflow helps diagnose and solve common problems during chromatographic purification.
Caption: Logic for troubleshooting common column chromatography issues.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Chromatography on Deactivated Silica Gel
This protocol is designed for acid-sensitive s-indacene derivatives.
-
Preparation of Deactivated Silica:
-
In a fume hood, create a slurry of silica gel in your chosen starting eluent (e.g., 98:2 Hexane:DCM).
-
Add triethylamine (Et₃N) to the slurry to a final concentration of 1% (v/v).
-
Stir gently for 15-20 minutes.
-
-
Column Packing:
-
Wet-pack the column with the deactivated silica slurry, ensuring no air bubbles are trapped.
-
Flush the packed column with 2-3 column volumes of the starting eluent (without extra Et₃N) to equilibrate the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Begin elution with your starting solvent system, applying positive pressure (flash conditions).
-
Gradually increase the polarity of the eluent as needed to elute your compound.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
-
Workup:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. The added triethylamine is volatile and will be removed during this step.
-
Protocol 2: Recrystallization using a Mixed-Solvent System (DCM/Hexane)
This protocol is effective for purifying solid s-indacene derivatives that are highly soluble in DCM and poorly soluble in hexane.
-
Dissolution:
-
Place the crude, semi-pure solid into an Erlenmeyer flask.
-
Add the minimum volume of dichloromethane (DCM) at room temperature required to fully dissolve the solid.
-
-
Inducing Precipitation:
-
While gently swirling the flask, slowly add hexane dropwise.
-
Continue adding hexane until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.
-
-
Clarification:
-
Add 1-2 drops of DCM to the cloudy solution until it just becomes clear again.
-
-
Crystallization:
-
Cover the flask (e.g., with a watch glass) and allow it to stand undisturbed at room temperature. Slow cooling is crucial for forming well-defined crystals.
-
Once crystal formation appears to have stopped, place the flask in a refrigerator or ice bath for at least 30 minutes to maximize yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the collected crystals with a small amount of cold hexane to remove any residual soluble impurities.
-
Dry the crystals under high vacuum to remove all traces of solvent.
-
Protocol 3: Removal of Residual Palladium Catalyst with a Scavenger
This protocol uses a silica-bound thiol scavenger to remove palladium contamination.
-
Preparation:
-
Dissolve the palladium-contaminated s-indacene derivative in a suitable solvent (e.g., THF or Toluene) in a round-bottom flask.
-
Add a silica-based thiol scavenger (typically 5-10 weight equivalents relative to the estimated amount of residual palladium).
-
-
Scavenging:
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-12 hours. The optimal time and temperature depend on the specific scavenger and the nature of the product. Monitor the reaction by taking small aliquots and analyzing for palladium content if possible (e.g., ICP-MS), or simply proceed based on the manufacturer's recommendation.
-
-
Isolation:
-
Filter the mixture through a pad of Celite to remove the solid scavenger.
-
Wash the filter cake with a fresh portion of the solvent to recover any adsorbed product.
-
-
Final Step:
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product with significantly reduced palladium content.
-
Data Summary Tables
Table 1: Common Solvent Systems for s-Indacene Chromatography
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Dichloromethane | Low to Medium | Good for separating nonpolar to moderately polar hexaaryl-s-indacenes. |
| Hexane / Ethyl Acetate | Low to Medium | Offers different selectivity compared to DCM; useful if separation is poor in DCM. |
| Toluene / Hexane | Low | Effective for very nonpolar derivatives; helps improve solubility. |
| Dichloromethane / Methanol | Medium to High | Used for more polar derivatives containing functional groups like esters or amides. |
Table 2: Purification Troubleshooting Quick Reference
| Problem | Probable Cause(s) | Key Solutions |
| Product Loss on Column | Acid-catalyzed decomposition | Use deactivated silica/alumina; add Et₃N to eluent. |
| "Oiling Out" | Solution cooled too fast; wrong solvent | Slow down cooling; use a seed crystal; change solvent system. |
| Persistent Color | Co-eluting oxidation products | Recrystallize; treat with activated charcoal. |
| Metal Contamination | Strong catalyst coordination | Use a metal scavenger; filter through Celite/Alumina. |
| Degradation on Storage | Air/light sensitivity | Store under inert gas, in the dark, at low temperature. |
References
- Benchchem. (n.d.). Theoretical Underpinnings and Spectroscopic Signatures of s-Indacene and its Isomers: An In-depth Technical Guide.
- Benchchem. (n.d.). The s-Indacene Core: A Technical Guide to its Electronic Properties for Advanced Research.
- PubMed. (2023). s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives.
- ResearchGate. (n.d.). NMR assignment of the tetraalkylated s-indacene ligand for the here reported complex [(CO)3Cr-s-Ic. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE4aVBe5LMn7I00QaI1oX9tC_Qi3ZFy5tpKNKwO3Zvp8_Y5CCCegVWNvkORsHRenY7D29CvjTwU3ctxAf_1EgbJh3VPELVZe9nUO_hUIAHJXmy58GeVA3Z-gBXEeZou1p7NNKgpweP9oW4u1xw26q8fxuJi7ZulmqnE_wGUJJP7L55pa8ieHDkyZ9B75KpOnF7OTz5Ju3JtFvnt9Rjvl9SLNNo_CGKEOAgpBa0p1DzsSLaLMzOkPsJG0400zMT1RZtcUE=
- ResearchGate. (n.d.). Scheme 1 : NMR assignations of the tetraalkylated s-indacene ligand for....
- PubMed. (2021). Enhancing the Antiaromaticity of s-Indacene through Naphthothiophene Fusion.
- Carnegie Mellon University. (n.d.). Catalyst Removal - Matyjaszewski Polymer Group.
- ResearchGate. (2021). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?.
- Benchchem. (2025). Technical Support Center: Metal Catalyst Removal from Cyclization Reactions.
- ACS Publications. (n.d.). Convenient Method To Access New 4,4-Dialkoxy- and 4,4-Diaryloxy-diaza-s-indacene Dyes: Synthesis and Spectroscopic Evaluation.
- Royal Society of Chemistry. (n.d.). Effects of benzoheterocyclic annelation on the s-indacene core: a computational analysis.
- ResearchGate. (n.d.). Enhancing the Antiaromaticity of s -Indacene through Naphthothiophene Fusion | Request PDF.
- Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
- MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- Sketchy MCAT. (2023). Chromatography: Techniques & Types (Full Lesson) | Organic Chemistry.
- University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- Cytiva. (n.d.). Protein purification troubleshooting guide.
- ResearchGate. (n.d.). Structures of as -/ s -indacene and isoelectronic polycyclic hydrocarbons of 9 – 12.
- ResearchGate. (2015). How can I prepare s-indacene?.
- ResearchGate. (2015). How can I prepare s-indacene.
- Google Patents. (n.d.). US20160243463A1 - System and method for removing transition metals from solution.
- Benchchem. (n.d.). preventing polymerization during the synthesis and purification of cyclohexene derivatives.
- NIH. (n.d.). Accessing new polymorphs and solvates through solvothermal recrystallization.
- ResearchGate. (2025). Chromatography Hyphenated Techniques for the Analysis of Natural Products (A Review).
- Aidic. (n.d.). Removal of Homogeneous Precious Metal Catalysts via Organic Solvent Nanofiltration.
- Bitesize Bio. (2018). When your his-tagged constructs don't bind—troubleshooting your protein purification woes.
- ResearchGate. (2025). (PDF) Removal of Homogeneous Precious Metal Catalysts via Organic Solvent Nanofiltration.
- NIH. (2025). Selective methylene oxidation in α,β-unsaturated carbonyl natural products.
- PubMed. (n.d.). Preparation and recrystallization behavior of spray-dried co-amorphous naproxen-indomethacin.
- NIH. (n.d.). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers.
- Journal of the American Chemical Society. (2023). s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives.
- Dutscher. (n.d.). Protein purification troubleshooting guide.
- Benchchem. (n.d.). Technical Support Center: Purifying Chalcone Derivatives by Recrystallization.
- University of Oregon. (2025). Antiaromaticity, s-Indacene, and Molecular Electronics.
- Frontiers. (2021). Novel Strategies in C-H Oxidations for Natural Product Diversification—A Remote Functionalization Application Summary.
- YouTube. (2019). Aromatic Side Chain Oxidation to Carboxylic Acid.
- MDPI. (n.d.). Triptycene Derivatives: From Their Synthesis to Their Unique Properties.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effects of benzoheterocyclic annelation on the s-indacene core: a computational analysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Antiaromaticity, s-Indacene, and Molecular Electronics [scholarsbank.uoregon.edu]
- 5. Selective methylene oxidation in α,β-unsaturated carbonyl natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. youtube.com [youtube.com]
- 12. aidic.it [aidic.it]
- 13. researchgate.net [researchgate.net]
- 14. Purification [chem.rochester.edu]
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- 16. US20160243463A1 - System and method for removing transition metals from solution - Google Patents [patents.google.com]
Technical Support Center: Optimizing NaNO₂ Catalyzed s-Indacene Formation
Welcome to the technical support center for the optimization of sodium nitrite (NaNO₂) catalyzed s-indacene formation. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful synthetic methodology. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this reaction and achieve optimal results in your s-indacene synthesis.
Overview of the NaNO₂ Catalyzed s-Indacene Formation
The sodium nitrite-catalyzed synthesis of s-indacene derivatives, particularly tetrahydro-s-indacene-1,5-diones, represents a significant advancement in synthetic organic chemistry. This method is valued for its operational simplicity, use of an inexpensive and readily available catalyst, and mild, metal-free reaction conditions.[1][2] The reaction typically proceeds through a proposed stepwise dimeric cyclization and oxidative aromatization cascade, initiated by the nucleophilic nature of NaNO₂.[1][2]
However, as with any complex organic transformation, researchers may encounter challenges in achieving desired yields, purity, and reproducibility. This guide aims to address these potential issues directly, providing a structured approach to troubleshooting and optimization.
Core Reaction Mechanism
Understanding the proposed mechanism is crucial for effective troubleshooting. In the presence of an acid, sodium nitrite forms nitrous acid (HNO₂), which can then generate various reactive nitrogen species.[3][4][5] In this specific synthesis, NaNO₂ is proposed to act as a nucleophilic catalyst. The reaction initiates with the transformation of cyclopentenone-Morita–Baylis–Hillman (MBH) acetates, leading to a dimeric cyclization and subsequent oxidative aromatization to form the s-indacene core.[1][2]
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address common problems encountered during the NaNO₂ catalyzed s-indacene formation.
Issue 1: Low to No Product Yield
Question: I am following the published procedure, but I'm observing very low or no formation of the desired s-indacene product. What are the likely causes and how can I resolve this?
Answer:
Low or no product yield is a common initial hurdle. The root cause often lies in one of the following areas:
-
Reagent Quality and Stoichiometry:
-
Sodium Nitrite (NaNO₂): NaNO₂ is hygroscopic and can degrade over time.[3] Use a freshly opened bottle or ensure your stock is dry. The stoichiometry is critical; an insufficient amount will lead to incomplete conversion, while a large excess can promote side reactions.
-
Acid Catalyst: The type and amount of acid are crucial for activating the substrate and facilitating the catalytic cycle. If using an acid like p-toluenesulfonic acid (p-TsOH), ensure it is the monohydrate form if specified and accurately weighed.[6]
-
Substrate Purity: Impurities in the starting cyclopentenone-MBH acetates can inhibit the reaction. Purify the starting material if its purity is questionable.
-
-
Reaction Conditions:
-
Temperature: While the reaction is often run at room temperature, some substrates may require gentle heating or cooling to optimize the rate and minimize side reactions.[7] Monitor the reaction temperature closely.
-
Solvent: The choice of solvent is critical. It must be inert to the reaction conditions and capable of dissolving the starting materials. Dichloromethane (CH₂Cl₂) is commonly used.[6] Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Reaction Time: The reaction time can vary depending on the substrate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal time for quenching.[8]
-
-
Atmosphere: While not always strictly required, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may consume starting materials or intermediates.
Troubleshooting Workflow: Low Yield
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Sodium nitrite - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. proprep.com [proprep.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Aza-dicyclopenta[ a , g ]naphthalenes: controllable seesaw-like emissive behavior and narrowband AIEgens - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03921H [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
preventing degradation of s-indacenes during chromatographic purification
Technical Support Center: s-Indacene Purification
Introduction: The Challenge of s-Indacene Stability
s-Indacenes are a fascinating class of antiaromatic hydrocarbons, characterized by a 12 π-electron system.[1][2] Their unique electronic structure, featuring a small highest occupied molecular orbital (HOMO) – lowest unoccupied molecular orbital (LUMO) energy gap, makes them highly promising for applications in organic electronics.[3][4] However, this same electronic configuration is the root of their inherent instability.[3][5]
Researchers working with s-indacenes frequently encounter significant challenges during purification, particularly with column chromatography. The high reactivity of the s-indacene core makes it susceptible to degradation from exposure to air, acidic surfaces, and even self-reaction. This guide serves as a dedicated technical resource to navigate these challenges, providing troubleshooting advice and robust protocols to help you preserve your compound's integrity from crude mixture to purified product.
Core Principles for Stable s-Indacene Purification
Success in purifying these sensitive molecules hinges on a few foundational principles. Before we dive into specific troubleshooting scenarios, internalizing these concepts will proactively solve many common issues.
-
Rigorous Exclusion of Oxygen: The small HOMO-LUMO gap of s-indacenes makes them exceptionally vulnerable to oxidation.[3][6] This is the most common and destructive degradation pathway. All solvents and the stationary phase must be thoroughly deoxygenated, and the entire chromatographic process should be performed under a positive pressure of an inert gas like argon or nitrogen.[7][8]
-
Control of Stationary Phase Acidity: Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. These acidic sites can catalyze decomposition, isomerization, or polymerization of sensitive s-indacenes.[9] Choosing a more inert stationary phase or deactivating the silica is critical.
-
Minimize Time on the Column: The longer your compound resides on the stationary phase, the greater the opportunity for degradation. The goal is not perfect baseline separation at the cost of your sample, but rather efficient elution and recovery. Flash chromatography is almost always preferred over gravity chromatography.[10][11]
-
Thermal Management: Chemical reactions, including degradation, typically slow down at lower temperatures.[12] While not always necessary, for exceptionally unstable derivatives, performing the purification in a cold room can significantly improve recovery.
Visualizing the Problem: Common Degradation Pathways
To effectively troubleshoot, it's essential to understand the chemical transformations that may be occurring. The following diagram illustrates the primary degradation mechanisms affecting s-indacenes during purification.
Caption: Primary degradation pathways for s-indacenes during chromatography.
Troubleshooting Guide: A Question & Answer Approach
This section addresses the most common problems encountered in the lab, providing explanations and actionable solutions.
Q1: My compound was one spot by TLC, but on the column, it's producing streaks and multiple spots. What's happening?
Answer: This is a classic sign of on-column decomposition. The stationary phase itself is likely causing your compound to degrade as it moves through the column.
-
The Cause (Mechanism): Standard silica gel has a pKa of ~4.5, making its surface quite acidic.[9] These acidic silanol groups can protonate the s-indacene core, leading to a cascade of decomposition reactions. The continuous flow of solvent over the adsorbed compound provides ample opportunity for this to occur, resulting in a continuous streak of degradation products rather than discrete bands.
-
Immediate Solutions:
-
Switch to Alumina: The most reliable solution is to switch to a more neutral stationary phase. Neutral or basic alumina is generally much less destructive to acid-sensitive compounds.[13] Always start with neutral alumina (Activity Grade I) and perform a quick TLC test to ensure your compound is stable and elutes properly.
-
Deactivate Your Silica Gel: If you must use silica, you can "deactivate" the acidic sites. This is commonly done by adding a small amount of a volatile base, like triethylamine (Et₃N) or pyridine, to your mobile phase (typically 0.1-1% v/v).[14] This base will preferentially bind to the acidic silanol groups, effectively shielding your s-indacene from them. Be aware that this will change the elution properties of your system.
-
Use "Deactivated" Silica: You can also prepare a slurry of silica gel in your starting eluent that contains triethylamine, let it stand for an hour, and then pack the column. This ensures the stationary phase is passivated before your compound is introduced.
-
Q2: The band for my compound is changing color as it moves down the column. Why?
Answer: A visible color change is an unambiguous indicator of a chemical reaction, most often oxidation. s-Indacenes are often deeply colored due to their extended π-systems, and disruption of this conjugation through oxidation typically leads to lighter-colored or colorless products.[6]
-
The Cause (Mechanism): Even in solvents that seem clear, there is a significant concentration of dissolved oxygen. Furthermore, a vast amount of air is adsorbed onto the surface of dry silica gel or alumina.[8] As your s-indacene moves through the column, it is continuously exposed to this oxygen, leading to the formation of endoperoxides or other oxidized species.
-
Immediate Solutions:
-
Solvent Degassing: You must use solvents that have been rigorously degassed. The most common methods are "freeze-pump-thaw" (three cycles are standard) or sparging with a fine stream of argon or nitrogen for at least 30-60 minutes.[9]
-
Inert Atmosphere Technique: The entire purification must be conducted under an inert atmosphere. This involves packing the column under a flow of nitrogen/argon and maintaining a positive pressure of inert gas throughout the run. This is non-negotiable for these compounds.[7][15] See the detailed protocol below.
-
Q3: My reaction was high-yielding by NMR, but after chromatography, my final recovery is less than 20%. Where did my product go?
Answer: This frustrating scenario points to either irreversible adsorption or complete decomposition into non-elutable, baseline material.
-
The Cause (Mechanism):
-
Irreversible Adsorption: Highly polar or reactive compounds can bind so strongly to the acidic sites on silica that no solvent system is strong enough to elute them.[9]
-
Polymerization: The stationary phase can act as a surface to concentrate your compound, facilitating dimerization or polymerization, especially if the compound is highly reactive.[16][17] These higher molecular weight species may be insoluble or stick permanently to the column origin.
-
-
Immediate Solutions:
-
Use a Milder Stationary Phase: Again, neutral alumina is the first alternative to try.[9][13]
-
Dry Loading vs. Wet Loading: How you load your sample matters. Dissolving the crude product in a strong solvent (like dichloromethane) and loading it directly onto the column ("wet loading") can sometimes cause the compound to precipitate in a very thin, concentrated band at the top of the column, promoting polymerization. Instead, try "dry loading": adsorb your crude product onto a small amount of Celite or the stationary phase you are using, carefully evaporate the solvent, and then gently place the resulting free-flowing powder on top of the packed column. This disperses the compound, reducing localized concentration.
-
Work Quickly: Use flash chromatography with slightly higher pressure to minimize the residence time of your compound on the column.[11]
-
Frequently Asked Questions (FAQs)
Q: Silica Gel or Alumina: Which should I choose? A: For a newly synthesized s-indacene with unknown stability, start with neutral alumina . It provides a less reactive surface. The table below summarizes the key considerations.
| Feature | Silica Gel | Alumina (Neutral) | Recommendation for s-Indacenes |
| Surface pH | Acidic (~4.5) | Neutral (~7.0) | Alumina is preferred to avoid acid-catalyzed degradation.[9] |
| Activity | Highly active, good for resolving non-polar compounds. | Activity can be tuned by adding water. Less retentive for some polar groups. | Start with Activity Grade I. Its different selectivity can sometimes improve separation. |
| Compatibility | Can be deactivated with bases like Et₃N. | Generally compatible with most organic solvents. | If silica must be used, deactivation is mandatory.[14] |
| Cost | Generally less expensive. | Slightly more expensive. | The cost difference is negligible compared to the value of a lost sample. |
Q: How do I select and prepare my mobile phase (eluent)? A: Mobile phase selection is a balance between achieving separation and ensuring stability.[18][19]
-
Purity and Dryness: Always use HPLC-grade or freshly distilled anhydrous solvents. Water can be a reactive species with some derivatives.
-
Degassing: As mentioned, all solvents must be degassed immediately prior to use.[9]
-
Polarity: Use thin-layer chromatography (TLC) to find a solvent system that gives your desired compound an Rf value between 0.2 and 0.4.[10] This generally provides a good starting point for column separation. Common non-polar solvents include hexanes and toluene, while ethyl acetate, dichloromethane, and diethyl ether are common polar modifiers.
-
Avoid Protic/Reactive Solvents: Unless your molecule is exceptionally stable, avoid protic solvents like methanol or ethanol in your mobile phase, as they can be reactive. Chlorinated solvents should be checked for acidic impurities (often HCl), which can be removed by passing them through a plug of basic alumina before use.
Q: Is it necessary to run the column in a cold room? A: Not always, but it is a powerful tool if you continue to see degradation. Lowering the temperature from 25 °C to 4 °C can significantly slow the rate of decomposition.[12] If you have a highly unstable derivative that degrades even with degassed solvents and on neutral alumina at room temperature, moving the entire setup into a cold room is the next logical step.
Decision Workflow & Experimental Protocols
Decision Workflow for s-Indacene Purification
This flowchart provides a logical sequence of steps when approaching the purification of a new s-indacene derivative.
Caption: A step-by-step workflow for selecting a purification strategy.
Protocol: Inert Atmosphere Column Chromatography
This protocol details the setup and execution of a column under positive inert gas pressure to exclude air.[7][8][15]
Materials:
-
Chromatography column with a stopcock and a sidearm gas inlet.
-
Schlenk flasks for fraction collection.
-
Schlenk line or manifold with nitrogen/argon and vacuum.
-
Degassed solvents.
-
Oven-dried stationary phase (silica or alumina).
-
Cannula and septa.
Procedure:
-
Setup:
-
Assemble the column and clamp it securely in a fume hood. Attach a tube from the gas inlet to the inert gas outlet of your Schlenk line via a bubbler.
-
Ensure all glassware is thoroughly oven- or flame-dried.
-
-
Packing the Column:
-
Place a small plug of degassed cotton or glass wool at the bottom of the column. Add a small layer of oven-dried sand.
-
Start a positive flow of inert gas into the column through the sidearm.
-
Dry Packing: With the inert gas flowing, add your dry stationary phase powder to the column. Gently tap the side of the column to ensure even packing. Add a layer of sand on top.
-
Wet Packing (Preferred): Create a slurry of the stationary phase in your starting, degassed eluent. With the stopcock closed, pour the slurry into the column under a positive flow of inert gas. Open the stopcock to drain some solvent while tapping the column to settle the packing. Never let the solvent level drop below the top of the stationary phase.
-
-
Equilibration:
-
Once packed, flush the column with at least two column volumes of your starting degassed eluent. This ensures the entire system is saturated with inert solvent and free of oxygen.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of degassed eluent.
-
Using a cannula or a gas-tight syringe, carefully add the sample solution to the top of the column, just above the sand layer.
-
Allow the sample to load onto the stationary phase by draining a small amount of solvent until the liquid level reaches the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add fresh, degassed eluent to fill the column.
-
Replace the collection flask with a Schlenk flask sealed with a septum. Use a needle connected to the bubbler to vent the flask.
-
Apply gentle positive pressure from the inert gas line to the top of the column to achieve a steady flow rate (flash chromatography).[10][11]
-
Collect fractions and analyze by TLC as you normally would.
-
References
-
Ligand-Centered Oxidation in a Diiron s-Indacene Complex. ACS Publications.
-
Enhancing the Antiaromaticity of s-Indacene through Naphthothiophene Fusion. PubMed.
-
Effects of benzoheterocyclic annelation on the s-indacene core: a computational analysis. Chemical Science (RSC Publishing).
-
s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives. PubMed.
-
Enhancing the Antiaromaticity of s-Indacene through Naphthothiophene Fusion. ACS Publications.
-
General techniques for handling air-sensitive compounds. Oxford Academic.
-
Column Chromatography. Organic Chemistry at CU Boulder.
-
The s-Indacene Core: A Technical Guide to its Electronic Properties for Advanced Research. Benchchem.
-
The manipulation of air-sensitive compounds. Neilson Lab.
-
The Manipulation of Air-Sensitive Compounds. Thieme.
- Column Chromatography PDF.Unknown Source.
-
Air-Sensitive Columns? : r/chemistry. Reddit.
-
Basics of chromatography (video). Khan Academy.
-
Column chromatography. Columbia University.
-
Chromatography Columns. Chemistry LibreTexts.
-
Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.
-
Column chromatography. Wikipedia.
-
s-Indacene. PubChem.
-
Mastering Stationary Phases: Selection Criteria and Method Development. Sorbtech.
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI.
-
How to Choose the Best Mobile Phase in HPLC for Optimal Results. Mastelf.
-
Products and mechanism of acene dimerization. A computational study. PubMed.
-
Dimerization, oligomerization and polymerization of alkenes and alkynes. ResearchGate.
-
A Study of the Critical Criteria for Analyte Stability in High-Temperature Liquid Chromatography. ResearchGate.
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- 2. s-Indacene | C12H8 | CID 5460734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effects of benzoheterocyclic annelation on the s-indacene core: a computational analysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enhancing the Antiaromaticity of s-Indacene through Naphthothiophene Fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 19. mastelf.com [mastelf.com]
Technical Support Center: Byproduct Analysis in the Synthesis of 4-nitro-s-indacen-1-one
Welcome to the technical support center for the synthesis of 4-nitro-s-indacen-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during this specific synthesis. By leveraging established principles of organic chemistry and analytical techniques, this resource provides in-depth troubleshooting guides and frequently asked questions to assist in identifying and mitigating byproduct formation.
Introduction
The synthesis of 4-nitro-s-indacen-1-one, a molecule of interest in various research fields, involves the nitration of the s-indacen-1-one core. While seemingly straightforward, electrophilic aromatic substitution on a complex, fused-ring system can lead to a variety of byproducts. Understanding the potential side reactions and having robust analytical methods to identify and quantify these impurities are crucial for obtaining the desired product with high purity. This guide provides a framework for troubleshooting common issues and ensuring the integrity of your synthesis.
Visualizing the Synthetic Pathway and Potential Byproducts
The nitration of s-indacen-1-one is typically achieved using a mixture of nitric acid and sulfuric acid.[1][2] The strong electrophile, the nitronium ion (NO₂⁺), is generated in situ and attacks the electron-rich aromatic ring.[3][4] However, the s-indacen-1-one core presents multiple sites for electrophilic attack, leading to potential byproduct formation.
Caption: Proposed reaction scheme for the synthesis of 4-nitro-s-indacen-1-one and potential byproducts.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of 4-nitro-s-indacen-1-one.
Problem 1: Low Yield of the Desired 4-Nitro Isomer
Symptoms:
-
The crude reaction mixture shows multiple spots on Thin Layer Chromatography (TLC).
-
The isolated yield of the target compound is significantly lower than expected.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Formation of Positional Isomers | The s-indacen-1-one core has several positions susceptible to nitration. The directing effects of the existing substituents may not exclusively favor the 4-position, leading to a mixture of isomers (e.g., 2-nitro, 6-nitro).[5] | 1. Optimize Reaction Temperature: Lowering the reaction temperature can increase the regioselectivity of the nitration.[6] 2. Modify Nitrating Agent: Explore alternative nitrating agents that may offer better selectivity. 3. Thorough anaytical Characterization: Utilize techniques like 1H NMR, 13C NMR, and 2D NMR (COSY, HMBC) to confirm the structure of the major product and identify the isomeric byproducts.[7][8] |
| Over-Nitration | The reaction conditions may be too harsh, leading to the formation of dinitrated or even trinitrated products.[9] | 1. Control Stoichiometry: Use a stoichiometric amount of nitric acid relative to the s-indacen-1-one. 2. Reduce Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent further nitration. |
| Product Degradation | The desired product might be unstable under the strong acidic conditions of the reaction or during workup.[10] | 1. Neutralize Carefully: Ensure the reaction mixture is carefully neutralized during workup to avoid prolonged exposure to strong acid or base. 2. Test Product Stability: Expose a small sample of the purified product to the workup conditions to check for degradation. |
Problem 2: Difficulty in Purifying the Final Product
Symptoms:
-
Co-elution of impurities with the product during column chromatography.
-
The purified product shows persistent impurities in NMR or Mass Spectrometry analysis.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Similar Polarity of Isomers | Positional isomers often have very similar polarities, making their separation by standard column chromatography challenging.[5] | 1. High-Performance Liquid Chromatography (HPLC): Utilize HPLC with a suitable column and solvent system for better separation.[11] 2. Recrystallization: Attempt recrystallization from various solvent systems to selectively crystallize the desired isomer. 3. Alternative Chromatography: Explore other chromatographic techniques like preparative TLC or supercritical fluid chromatography (SFC). |
| Presence of Unreacted Starting Material | Incomplete reaction can leave unreacted s-indacen-1-one in the product mixture. | 1. Optimize Reaction Conditions: Increase reaction time or temperature slightly to ensure complete conversion of the starting material. 2. Efficient Purification: Develop a chromatography method that provides good separation between the starting material and the product. |
| Formation of Non-polar Byproducts | Side reactions might produce non-polar byproducts that are difficult to separate from the desired product. | 1. Thorough Characterization of Byproducts: Isolate and characterize the major byproducts to understand their structure and properties, which can aid in developing a better purification strategy. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm the regiochemistry of my nitrated product?
A1: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the position of the nitro group.
-
¹³C NMR: The chemical shifts of the carbon atoms in the aromatic ring will be affected by the electron-withdrawing nitro group.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for definitive assignment of the nitro group's position.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can reveal through-space proximity between protons, which can help in determining the regiochemistry.
Q2: What are the characteristic mass spectrometry fragmentation patterns for nitroaromatic compounds?
A2: Nitroaromatic compounds often exhibit characteristic fragmentation patterns in mass spectrometry that can aid in their identification.[12][13] Common fragments include losses of:
-
NO₂ (46 Da): [M - 46]⁺
-
NO (30 Da): [M - 30]⁺
-
O (16 Da): [M - 16]⁺
The presence of a molecular ion peak is also a key piece of information.[14]
Q3: My reaction mixture turns dark brown/black. Is this normal?
A3: The nitration of aromatic compounds can sometimes lead to the formation of colored byproducts due to oxidation or other side reactions.[15] While some color change is expected, an excessively dark mixture could indicate significant degradation. It is advisable to monitor the reaction by TLC to track the formation of the desired product and to avoid unnecessarily long reaction times.
Q4: What is a general workflow for analyzing the byproducts in my reaction?
A4: A systematic approach is key to identifying and quantifying byproducts.
Caption: A typical workflow for the analysis and characterization of byproducts in organic synthesis.
Experimental Protocols
Protocol 1: General Procedure for Nitration of s-Indacen-1-one
Disclaimer: This is a general procedure based on established methods for nitrating aromatic compounds.[1] It should be optimized for the specific substrate.
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of s-indacen-1-one in concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture over crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Analytical High-Performance Liquid Chromatography (HPLC) for Isomer Separation
This is a starting point for method development.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with a composition of 70% A and 30% B.
-
Increase to 100% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength where the compounds have significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
References
- Benchchem.
- Journal of the American Chemical Society.
- MDPI.
- PubMed.
- Solubility of Things. Isomerism in Organic Chemistry.
- Benchchem. The s-Indacene Core: A Technical Guide to its Electronic Properties for Advanced Research.
- Quora. What spectral technique is used to distinguish between structural isomers?.
- LinkedIn.
- ResearchGate. Novel Synthesis of 1-(1,2,3,5,6,7-Hexahydro- s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)
- Chemistry LibreTexts. 4.
- Online Organic Chemistry Tutor.
- PubChem. 4-Nitro-inden-1-one.
- Master Organic Chemistry.
- YouTube.
- Wikipedia.
- BYJU'S.
- PMC.
- Guidechem. 4-nitro-1,2,3,5,6,7-hexahydro-s-indacene.
- YouTube. Organic Chemistry Synthesis Reactions - Examples and Practice Problems.
- PubChemLite. 4-nitro-inden-1-one (C9H5NO3).
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- PubMed. Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives.
- Quora. How to quickly find isomerism in every organic compound.
- YouTube.
- Organic Syntheses. o-NITROANILINE.
- YouTube.
- YouTube.
- ResearchGate. Structures of as -/ s -indacene and isoelectronic polycyclic hydrocarbons of 9 – 12.
- ResearchGate. Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research.
- Sigma-Aldrich. s-Indacene-1,3,5,7(2H,6H)-tetraone.
- MDPI.
- Chemistry Steps. Organic Chemistry Synthesis Problems.
- Chemical Science.
- Google Patents.
- Organic Syntheses. 1,2-diamino-4-nitrobenzene.
- Google Patents. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
- YouTube. Retrosynthesis Practice Problem | Organic Chemistry.
- Google Patents. CN104370778B - The green synthesis method of 4-nitro-2,7-naphthalene disulfonic acid.
- Google Patents.
- Organic Syntheses. 1-INDANONE OXIME.
- JOCPR. The Influence of Nitro Group on Synthesis.
- PubChem. 4-Nitro-1,3-benzenediamine.
- ResearchGate. Synthesis of Nitrolipids. All Four Possible Diastereomers of Nitrooleic Acids: ( E )- and ( Z )-, 9- and 10-Nitro-octadec-9-enoic Acids | Request PDF.
- Wikipedia. 4-Nitroaniline.
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Technical Support Center: Advanced Purification Strategies for s-Indacene Derivatives
Welcome to the technical support center for the purification of s-indacene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating these unique antiaromatic hydrocarbons. s-Indacene's 12 π-electron system and distinct electronic properties make it a valuable core for organic electronics, but its nonpolar nature and potential instability can present significant purification challenges.[1][2]
This document moves beyond standard silica gel chromatography to explore alternative solvents and stationary phases, providing you with the expert insights and detailed protocols needed to overcome common purification hurdles. We will delve into the causality behind experimental choices, offering troubleshooting guides and validated methods to ensure the integrity and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered when purifying s-indacene derivatives using standard column chromatography?
The purification of s-indacene derivatives is often complicated by several factors. Their core is nonpolar, leading to high solubility in nonpolar organic solvents and often resulting in low retention and poor separation from nonpolar impurities on standard silica gel.[3][4] Furthermore, the acidic nature of silica gel can cause degradation of sensitive s-indacene derivatives, leading to low recovery and the generation of new impurities during the purification process itself.[5] Finally, strong π-π stacking interactions between s-indacene molecules can lead to aggregation and band broadening on the column, further diminishing resolution.
Q2: Why should I consider alternative stationary phases beyond silica gel?
While silica gel is a workhorse for normal-phase chromatography, its utility for nonpolar aromatic compounds like s-indacenes is limited.[6] Alternative stationary phases offer different separation mechanisms that can be exploited for better purification:
-
Reversed-Phase (e.g., C18, C8): These nonpolar stationary phases are used with polar mobile phases. Separation is driven by hydrophobic interactions, which can be highly effective for separating compounds based on subtle differences in their nonpolar character.[7]
-
Phenyl-Bonded Phases: These phases offer a unique selectivity for aromatic compounds through π-π stacking interactions. This can be leveraged to achieve separations that are impossible on standard silica or C18 columns, especially for resolving aromatic isomers or analogues.[7]
-
Alumina: Available in acidic, neutral, and basic forms, alumina provides an alternative to silica. Neutral or basic alumina can be particularly useful for acid-sensitive s-indacene derivatives, preventing on-column degradation.[8]
Q3: How do alternative solvents improve the purification process?
Solvent selection is critical for modulating solute-stationary phase interactions. Using alternative solvents can enhance selectivity and resolution. For instance, in normal-phase chromatography on silica, switching from a standard hexane/ethyl acetate system to one incorporating dichloromethane or toluene can alter the interactions with the stationary phase and improve separation. In reversed-phase chromatography, the choice of organic modifier (e.g., acetonitrile, methanol, or tetrahydrofuran) in the aqueous mobile phase can significantly impact the retention and selectivity of aromatic hydrocarbons.[9]
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems you may encounter during the column chromatography of s-indacene derivatives and provides actionable solutions based on established scientific principles.
Problem 1: Poor Separation from Nonpolar Impurities on Silica Gel
Scenario: You observe co-elution of your target s-indacene with byproducts of very similar polarity, resulting in mixed fractions and low purity.
Causality: The primary separation mechanism on silica gel is based on polar interactions (hydrogen bonding, dipole-dipole). Nonpolar compounds like s-indacenes have minimal interaction with the polar silica surface, causing them to travel quickly with the nonpolar mobile phase and elute close to other nonpolar impurities.
Solutions:
-
Switch to a Phenyl-Bonded Stationary Phase: This is often the most effective solution. Phenyl phases retain aromatic compounds through π-π interactions, introducing a new separation mechanism. This allows for the separation of molecules based on the accessibility and electron density of their aromatic systems, which is often more effective for s-indacenes than relying on weak polarity differences.[7]
-
Employ Reversed-Phase Chromatography (C18): By switching to a nonpolar stationary phase (C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water), you can exploit hydrophobic interactions. Separation will be based on the differential partitioning of the compounds between the nonpolar stationary phase and the polar mobile phase. Often, small structural differences in nonpolar compounds are amplified in a reversed-phase system.[10]
-
Optimize the Mobile Phase: In a normal-phase system, try adding a small percentage of a solvent with aromatic character, like toluene, to the mobile phase (e.g., hexane/toluene mixture). The toluene can compete for π-π interactions, potentially improving selectivity.
Problem 2: Product Degradation on the Column
Scenario: TLC analysis of the collected fractions shows new spots that were not present in the crude mixture, and the overall yield is significantly lower than expected.
Causality: The surface of silica gel is populated with acidic silanol groups (Si-OH), which can catalyze the decomposition of acid-sensitive organic molecules.[5] Some complex s-indacene derivatives may be susceptible to this acidic environment.
Solutions:
-
Use a Neutral Stationary Phase: Switch from silica gel to neutral alumina. Alumina's surface is less acidic and can prevent the degradation of sensitive compounds.[8]
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in the chosen mobile phase containing a small amount of a base, such as triethylamine (~0.1-1% by volume). This neutralizes the acidic sites on the silica surface.
-
Minimize Residence Time: Use a shorter, wider column and apply slight pressure (flash chromatography) to speed up the elution process. Reducing the time your compound spends in contact with the stationary phase can minimize degradation.
Problem 3: Compound is Insoluble or Shows Poor Behavior During Loading
Scenario: The crude product is poorly soluble in the nonpolar mobile phase (e.g., hexane), making it difficult to load onto the column without using a large volume of a stronger, more polar solvent that ruins the initial separation.
Causality: While s-indacenes are generally nonpolar, extensive aryl substitution or the presence of certain functional groups can decrease their solubility in pure alkanes. Loading the sample in a solvent significantly more polar than the starting mobile phase will cause the initial band to spread, leading to poor resolution.[11]
Solutions:
-
Dry Loading: This is the preferred method for samples with poor solubility. Dissolve your crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (or the stationary phase you are using) to this solution, and then remove the solvent under reduced pressure (rotary evaporation) until you have a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[11]
-
Use a Minimum Volume of a Slightly Stronger Solvent: If dry loading is not feasible, dissolve the sample in the absolute minimum amount of a solvent that is slightly more polar than your mobile phase (e.g., dichloromethane or a mixture of hexane and ethyl acetate). Load this concentrated solution carefully onto the column, allowing it to adsorb fully before starting the elution.[11]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues in s-indacene purification.
Sources
- 1. s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Reagents & Solvents [chem.rochester.edu]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Chromatography [chem.rochester.edu]
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- 9. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents | MDPI [mdpi.com]
- 10. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
managing steric hindrance effects in substituted s-indacene reactions
Technical Support Center: s-Indacene Reactions
Welcome to the technical support center for managing reactions with substituted s-indacene systems. This guide is designed for researchers, medicinal chemists, and materials scientists who are navigating the synthetic challenges posed by this unique antiaromatic core. The inherent reactivity of the 12 π-electron s-indacene framework, combined with the spatial demands of its substituents, often leads to complex experimental outcomes.[1][2] This resource provides in-depth, troubleshooting-focused answers to common issues, grounded in mechanistic principles and field-proven strategies.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance, and why is it particularly significant in substituted s-indacene systems?
A1: Steric hindrance is a phenomenon in chemistry where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction.[3] It arises from repulsive forces between overlapping electron clouds when non-bonded atoms are brought too close together.[4][5] In essence, bulky groups can physically block a reagent from accessing a reactive site, slowing down or even preventing a reaction.[4][6]
The s-indacene core is a planar, polycyclic hydrocarbon.[7] Substituents attached to this rigid framework project into the space above, below, and alongside the plane. This has two major consequences:
-
Shielding of Reactive Sites: The primary reactive sites on the s-indacene core can be shielded by bulky substituents. For instance, in an electrophilic aromatic substitution, a large group can hinder the approach of the electrophile to the adjacent (ortho) positions, forcing the reaction to occur at a more distant, less crowded site (para).[8]
-
Distortion of Molecular Geometry: To alleviate steric strain, the molecule may distort. Substituents can force the s-indacene core to deviate from planarity or cause bonds to stretch or bend.[1] This geometric distortion can, in turn, alter the electronic properties and reactivity of the system.
This interplay between steric and electronic effects is critical and must be considered when designing synthetic routes involving substituted s-indacenes.[8][9]
Q2: How can I predict the impact of a specific substituent on my reaction's outcome?
A2: Predicting the precise outcome requires considering both electronic and steric factors. Electronic effects determine the inherent reactivity of different positions on the aromatic ring, while steric effects dictate the accessibility of those positions.[8] Generally, activating groups (electron-donating) direct incoming electrophiles to the ortho and para positions, while deactivating groups (electron-withdrawing) direct to the meta position.[10] However, sterics often override electronics in determining the ratio of products.
The following table provides a general guide to the effects of common substituents.
| Substituent Group | Relative Steric Bulk | Typical Impact on Reaction Rate | Common Regioselective Outcome (in EAS) | Mechanistic Rationale |
| -CH₃ (Methyl) | Low | Minor decrease compared to H | Mixture of ortho and para products | Small size allows for some approach to the ortho position. |
| -CH(CH₃)₂ (Isopropyl) | Medium | Moderate decrease | Strong preference for the para product | Increased bulk significantly hinders approach to the ortho position.[8] |
| -C(CH₃)₃ (tert-Butyl) | High | Significant decrease | Almost exclusively para product | The large tert-butyl group effectively blocks the ortho positions from attack.[3] |
| -C₆H₅ (Phenyl) | Medium-High | Moderate decrease | Strong preference for the para product | The phenyl ring can rotate, but its planar nature creates a significant steric shield. |
| Mesityl (2,4,6-trimethylphenyl) | Very High | Reaction may be inhibited | Reaction at other, less-hindered sites | Extreme steric bulk completely blocks adjacent positions, often requiring alternative synthetic strategies. |
Troubleshooting Guides for Experimental Challenges
Q3: My cyclization reaction to form a substituted s-indacene core is failing or giving very low yields. What are the likely causes and solutions?
A3: Low yields in the synthesis of the s-indacene core itself, especially with bulky precursors, are a classic sign of steric hindrance impacting the key bond-forming steps. For example, in a dimeric cyclization/aromatization pathway to form s-indacene-1,5-diones, bulky aryl substituents can impede the necessary intermolecular reactions.[11]
Troubleshooting Protocol:
-
Assess Catalyst/Reagent Size: If your reaction is catalyzed (e.g., a metal-catalyzed cross-coupling or a phosphine-mediated reductive cyclization), the ligands on the metal or the reagent itself may be too bulky.[12]
-
Solution: Switch to a catalyst with smaller ligands (e.g., from P(tBu)₃ to PPh₃ or a ligand with a smaller cone angle). If using a reagent like a phosphine, consider a less bulky alternative.
-
-
Increase Reaction Temperature and Time: Steric hindrance increases the activation energy of a reaction.[3]
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition. Extended reaction times may also be necessary.
-
-
Change the Solvent: The solvent can influence the effective size of reagents and the stability of the transition state.
-
Solution: Switch to a higher-boiling, non-coordinating solvent (e.g., toluene, xylene, or DMF) that can facilitate higher temperatures and may not solvate the catalyst as extensively, potentially reducing its effective steric profile.
-
-
Consider an Alternative Synthetic Route: If the bulky group is preventing a key cyclization, it may be necessary to install it after the core has been formed.
-
Solution: Design a synthetic pathway where a less-hindered precursor is used to form the s-indacene core, followed by a post-functionalization step (e.g., Suzuki or Sonogashira coupling) to add the bulky substituent.
-
Q4: I am attempting an electrophilic aromatic substitution on my substituted s-indacene, but I'm getting a mixture of ortho and para isomers. How can I improve regioselectivity for the para product?
A4: Achieving high regioselectivity in the functionalization of substituted aromatic systems is a common challenge where steric hindrance can be used to your advantage.[8] The formation of an ortho product requires the electrophile to approach a sterically crowded position, leading to a high-energy transition state. The para position is sterically unencumbered. By tuning the reaction conditions, you can amplify this energy difference to favor the desired para isomer.
Strategies for Enhancing Para-Selectivity:
-
Increase the Steric Bulk of the Electrophile: A larger electrophile will experience greater steric repulsion from the substituent, making the attack at the ortho position less favorable.
-
Example Protocol (Friedel-Crafts Acylation): Instead of using acetyl chloride (CH₃COCl), use pivaloyl chloride ((CH₃)₃CCOCl). The bulky tert-butyl group on the electrophile will strongly disfavor the ortho position.
-
-
Lower the Reaction Temperature: Reactions under kinetic control at lower temperatures will more readily follow the lowest activation energy pathway. Since the transition state for para attack is sterically favored and thus lower in energy, reducing the temperature will enhance the para/ortho product ratio.
-
Utilize a Bulky Catalyst System: In some catalyzed reactions, such as C-H borylation, the catalyst itself can be modified to control selectivity. Using a catalyst with bulky ligands can effectively block the ortho positions, directing the functionalization to the para site.[13]
References
-
Wu, Y.-L., et al. (2023). s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives. Journal of the American Chemical Society, 145(8), 4716–4729. [Link]
-
Wang, Y., et al. (2023). Synthesis of Novel s-Indacene-1,5-dione and Isoxazole Derivatives via NaNO2-Catalyzed/Involved Transformation of Cyclopentenone-MBH Acetates. Molecules, 28(4), 1860. [Link]
-
Barlow, S., & O'Hare, D. (2001). Synthesis of Dihydrooctamethyl-s-indacene: Synthesis and Structures of Organometallic Derivatives. Organometallics, 20(26), 5591–5597. [Link]
-
Griesi, P. J., & Miller, G. P. (2023). Effects of benzoheterocyclic annelation on the s-indacene core: a computational analysis. Chemical Science. [Link]
-
Wu, Y.-L., et al. (2023). s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives. Request PDF on ResearchGate. [Link]
-
Structures of as -/ s -indacene and isoelectronic polycyclic hydrocarbons of 9 – 12. (n.d.). ResearchGate. [Link]
-
Diazuleno-s-indacene Diradicaloids: Synthesis, Properties and Local (Anti)Aromaticity Shift from Neutral to Dicationic State. (n.d.). Request PDF on ResearchGate. [Link]
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Syntheses and magnetic properties of substituted bis-indacenyl bi-metallic complexes & application. (n.d.). Redalyc. [Link]
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CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. (2021, February 20). YouTube. [Link]
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Liu, S., et al. (2014). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PMC. [Link]
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The origin of primary steric effects in aromatic substitution: reactions by alkoxides or amines as nucleophiles. (n.d.). Journal of the Chemical Society B: Physical Organic. [Link]
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s-Indacene | C12H8. (n.d.). PubChem. [Link]
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Synthesis and properties of fully-conjugated indacenedithiophenes. (n.d.). RSC Publishing. [Link]
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The Impact Of Steric Hindrance On Chemical Reactions. (n.d.). FasterCapital. [Link]
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Steric effects. (n.d.). Wikipedia. [Link]
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Semba, K., et al. (2021). Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. Journal of the American Chemical Society, 143(35), 14250–14259. [Link]
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Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? (2022, March 15). The Journal of Physical Chemistry A. [Link]
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Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. (2013, November 25). YouTube. [Link]
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Electrophilic Aromatic Substitution Mechanism. (2017, November 9). Master Organic Chemistry. [Link]
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Steric Hindrance | Organic Chemistry. (2024, October 21). YouTube. [Link]
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Genung, N. E., et al. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal. [Link]
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Recent advances in the synthesis of highly substituted imidazolidines. (n.d.). PMC - NIH. [Link]
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Catalytic 1,1-diazidation of alkenes. (2024, April 29). PubMed. [Link]
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Stereocontrolled Synthesis of Chiral Helicene‐Indenido ansa‐ and Half‐Sandwich Metal Complexes and Their Use in Catalysis. (n.d.). PMC - PubMed Central. [Link]
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Recent advances in catalytic enantioselective multicomponent reactions. (n.d.). OUCI. [Link]
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Technical Support Center: Computational-Driven Optimization of s-Indacene Synthesis
Welcome to the technical support center for the computational optimization of s-indacene synthesis. This guide is designed for researchers, scientists, and drug development professionals who are leveraging computational chemistry to accelerate and refine the synthesis of these valuable molecular scaffolds.[1][2] As s-indacene derivatives are key components in molecular materials and bioactive compounds, computational modeling provides an indispensable tool for understanding reaction mechanisms and predicting optimal conditions.[1][3]
This resource is structured to provide direct, actionable solutions to common problems encountered during Density Functional Theory (DFT) calculations and reaction pathway modeling for s-indacene systems. We will delve into the causality behind computational artifacts and provide field-proven strategies to ensure your models are robust, reliable, and predictive.
Part 1: Troubleshooting Guide for Common Computational Issues
This section addresses specific errors and unexpected results you may encounter during your in silico experiments.
Question 1: My calculated reaction barrier for the acid-catalyzed cyclization is significantly higher than experimental evidence suggests. What are the likely causes?
This is a frequent challenge, often stemming from an incomplete or inaccurate model of the reaction environment and mechanism. The discrepancy points to missing stabilizing factors in your computational model that are present in the real-world experiment.
Potential Causes & Diagnostic Steps:
-
Inadequate Modeling of Catalysis: The synthesis of s-indacenes often involves acid-catalyzed aldol-type condensation and cyclization reactions.[4] A simple proton model is often insufficient.
-
Neglect of Solvent Effects: Gas-phase calculations can dramatically overestimate the energies of charged intermediates and transition states. The polarity of the solvent can profoundly stabilize these species.
-
Diagnosis: Re-run your optimization and frequency calculations using an implicit solvent model (e.g., SMD, PCM, CPCM) that matches your experimental conditions (e.g., DMF, Toluene). For key steps, consider a micro-solvation or cluster-continuum approach where a few explicit solvent molecules are included in the quantum mechanical region along with the implicit model to capture specific hydrogen bonding.[5]
-
-
Incorrect DFT Functional/Basis Set: The choice of functional is critical for polycyclic aromatic hydrocarbons (PAHs) and reaction thermochemistry.[6][7] Some functionals are known to perform poorly for the subtle non-covalent interactions and dispersion forces that can be crucial in stabilizing transition states.[8]
Recommended Solutions:
-
Refine the Catalytic Model: Instead of a bare proton, model the catalyst as it exists in solution (e.g., H3O+ in aqueous media). If a solid acid catalyst is used, a cluster model of the catalyst surface may be necessary.[4]
-
Implement a Semicontinuum Solvation Model: For the rate-determining transition state, optimize the geometry with 2-3 explicit solvent molecules hydrogen-bonded to key sites (e.g., carbonyl oxygens, hydroxyl groups) within a broader implicit solvent field.[5] This often provides a better balance of accuracy and computational cost.
-
Functional and Basis Set Validation: For s-indacene systems, functionals like M06-2X or ωB97X-D paired with a Pople-style basis set like 6-311+G(d,p) or a Dunning-type basis set (e.g., cc-pVTZ) are recommended starting points for reliable thermochemistry.[7][9] Always validate your chosen level of theory against known experimental values for similar reactions if available.
Question 2: My transition state search fails to converge or finds a structure that doesn't connect my reactants and products. What should I do?
Locating the correct first-order saddle point on a potential energy surface is one of the most challenging aspects of reaction modeling.[10][11] Failure here indicates either a poor initial guess or a complex energy landscape.
Potential Causes & Diagnostic Steps:
-
Poor Initial Guess Geometry: Most TS search algorithms require a good starting structure. Methods like QST2/QST3 often fail for complex or multi-step reactions because a linear interpolation between reactants and products is a poor approximation of the reaction path.[10]
-
Diagnosis: Animate the imaginary frequency of your failed TS calculation. Does the motion correspond to the bond-forming/breaking process you expect? If not, your search has moved onto an irrelevant coordinate.
-
-
Hessian Update Issues: Many algorithms use an estimated Hessian (a matrix of second derivatives of the energy) to guide the search. A poor initial Hessian can lead the optimizer astray.
-
Diagnosis: Check your output file. If the optimization takes many steps without converging or oscillates between geometries, the Hessian update may be inaccurate.
-
-
Complex Reaction Coordinate: The reaction may not be a single elementary step. There could be hidden intermediates or a conformational change required before the main reaction can occur.
-
Diagnosis: Manually manipulate your reactant structure along the expected reaction coordinate (e.g., decrease the distance between two atoms that will form a bond) and perform a relaxed potential energy surface (PES) scan to map out the energy profile. This can reveal intermediates and provide a much better guess for the true TS.
-
Recommended Solutions:
-
Workflow: From PES Scan to Validated TS
-
Perform a Relaxed PES Scan: Identify the key bond(s) forming or breaking. Scan this coordinate in small steps (e.g., 0.1 Å), allowing all other degrees of freedom to relax at each step.
-
Identify the Maximum Energy Structure: The highest point on your PES scan is an excellent initial guess for the transition state.
-
Run the TS Search: Use the peak geometry from the scan as the input for your transition state optimization (e.g., Opt=TS). Crucially, calculate the initial Hessian analytically at this point (CalcFC in Gaussian). This provides an accurate starting direction for the optimizer.[10]
-
Validate the Transition State: A true TS must have exactly one imaginary frequency corresponding to the reaction coordinate.[10][12] After a successful optimization, perform a frequency calculation to confirm this.
-
Run an Intrinsic Reaction Coordinate (IRC) Calculation: This is a non-negotiable validation step. An IRC calculation follows the path downhill from the TS in both forward and reverse directions. It MUST connect your intended reactant and product minima to prove the TS is the correct one for the desired reaction.[12]
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common conceptual and methodological questions regarding the computational study of s-indacene synthesis.
Q1: What is the best DFT functional and basis set to start with for s-indacene chemistry?
A: There is no single "best" functional, as the optimal choice depends on the property being calculated (geometry, energy, electronic properties). However, for the reaction energies and barrier heights relevant to s-indacene synthesis, a well-justified starting point is crucial. For polycyclic aromatic systems, standard GGA functionals can struggle, and even B3LYP can be unreliable for relative isomer energies.[6][8]
| Functional Class | Recommended Functionals | Strengths for s-Indacene Synthesis | Considerations |
| Hybrid-GGA | PBE0-D3, B3LYP-D3 | Good balance of cost and accuracy for geometries. The -D3 suffix adds an essential empirical dispersion correction. | B3LYP can underestimate barrier heights. PBE0 is often a slight improvement. |
| Hybrid-Meta-GGA | M06-2X , PW6B95-D3 | Highly recommended for thermochemistry and kinetics of main-group elements.[7][13] M06-2X is particularly good at capturing medium-range electron correlation.[7] | Can be more computationally expensive and may have convergence issues with default settings. |
| Range-Separated | ωB97X-D | Excellent performance for thermochemistry, kinetics, and non-covalent interactions. Often considered one of the most robust modern functionals. | More computationally demanding than standard hybrids. |
For the basis set , 6-31G(d) is a reasonable choice for initial geometry optimizations on larger systems, but for final, high-accuracy single-point energy calculations, a triple-zeta basis set like 6-311+G(d,p) or def2-TZVP is strongly recommended to achieve reliable results.[7][14]
Q2: How can I use computational tools to screen for catalysts or predict the effect of substituents on reaction yield?
A: Computational screening is a powerful tool for rational catalyst design and reaction optimization.[15] The core principle is to use the calculated activation energy (ΔG‡) as a proxy for the reaction rate. A lower ΔG‡ implies a faster reaction and likely a higher yield under kinetic control.
-
Workflow for In Silico Screening:
-
Establish a Baseline: Calculate the complete reaction profile and determine the rate-determining step (the step with the highest activation energy) for your reference (uncatalyzed or standard catalyst) reaction.
-
Generate Variants: Create a library of related catalyst structures or substituted s-indacene precursors in silico.
-
High-Throughput Calculation: For each variant, calculate the energy of only the transition state and the ground state of the rate-determining step. This avoids calculating the entire reaction profile for every candidate, saving significant computational time.
-
Rank Candidates: Rank the catalysts or substituents based on their calculated ΔG‡. Candidates that significantly lower the barrier compared to the baseline are promising leads for experimental investigation.
-
Q3: My geometry optimization is failing to converge. What are the first steps to fix it?
A: Convergence failure in geometry optimization usually means the algorithm is having trouble minimizing the forces on the atoms.
-
Check the Starting Geometry: The most common cause is a poor initial structure. Visualize your molecule. Are there any unusually long bonds, strange angles, or atoms that are too close together? Build it again using standard bond lengths and angles.
-
Use a Better Initial Hessian: If the default algorithm fails, try calculating the Hessian (force constants) at the very first step. In Gaussian, this is done with the Opt=CalcFC keyword. This is more computationally expensive for the first step but provides the optimizer with a much better map of the potential energy surface, often leading to successful convergence.
-
Switch Optimization Algorithm: If the default optimizer fails, try a different one. For example, in Gaussian, Opt=GEG (using a Generalized Eigenvector Following algorithm) can sometimes handle difficult cases.
-
Tighten/Loosen Convergence Criteria: As a last resort, you can adjust the convergence criteria (Opt=Tight or Opt=Loose). However, be aware that loosening the criteria means your final structure will not be a true stationary point, which can affect subsequent frequency calculations.
Q4: Can I computationally predict the spectroscopic properties (NMR, UV/Vis) to help confirm my product structure?
A: Yes, predicting spectra is a powerful application of computational chemistry that provides a direct link between theory and experiment.
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors.[14] These are then converted to chemical shifts by referencing them to a calculated standard like Tetramethylsilane (TMS). Calculations at the B3LYP/6-31G(d) level or higher can often reproduce experimental ¹H and ¹³C NMR shifts with good accuracy, aiding in structural assignment.[14]
-
UV/Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to absorption peaks in a UV/Vis spectrum.[16] The choice of functional is critical here. While B3LYP is commonly used, it may not be accurate for all systems. It is often necessary to benchmark against functionals designed for excited states, like CAM-B3LYP.
Part 3: Visualization of Computational Workflows
Diagrams are essential for visualizing the logical flow of computational chemistry projects. The following are generated using DOT language and illustrate key decision-making processes.
Workflow for Reaction Mechanism Investigation
This diagram outlines the self-validating cycle for elucidating and confirming a reaction mechanism.
Caption: Figure 1. Standard Workflow for Computational Reaction Pathway Analysis
Troubleshooting a Failed Transition State Search
This decision tree provides a logical sequence of steps to diagnose and resolve a failed transition state (TS) search.
Caption: Figure 2. Decision Tree for Troubleshooting a Failed TS Search
References
- Computational Analysis of Aldol Condensation and Fission Reactions on Solid Acid Catalysts. (2020). 2020 Virtual AIChE Annual Meeting.
-
D. J. D. Wilson, et al. (2017). How reliable is DFT in predicting relative energies of polycyclic aromatic hydrocarbon isomers? comparison of functionals from different rungs of jacob's ladder. Journal of Computational Chemistry, 38(6), 370-382. Available at: [Link]
-
Synthesis of Novel s-Indacene-1,5-dione and Isoxazole Derivatives via NaNO2-Catalyzed/Involved Transformation of Cyclopentenone-MBH Acetates. (2025). MDPI. Available at: [Link]
-
Molecular Dynamics Simulations of Aldol Condensation Catalyzed by Alkylamine-Functionalized Crystalline Silica Surfaces. (2016). Journal of the American Chemical Society. Available at: [Link]
-
Tips and Tricks for Transition State Searches for Click Reactions. SCM. Available at: [Link]
-
Transition States in Chemical Reactions: Tutorial and Assignments. University of Wisconsin-Madison. Available at: [Link]
-
s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives. (2023). Journal of the American Chemical Society, 145(8), 4716-4729. Available at: [Link]
-
Semicontinuum (Cluster-Continuum) Modeling of Acid-Catalyzed Aqueous Reactions: Alkene Hydration. (2020). The Journal of Physical Chemistry A, 124(43), 9088-9104. Available at: [Link]
-
A reliable and efficient computational method for finding transition states in chemical reactions. (2024). Institute for Molecular Science. Available at: [Link]
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Overcoming the Pitfalls of Computing Reaction Selectivity from Ensembles of Transition States. PMC - NIH. Available at: [Link]
-
Accurate thermochemistry prediction of extensive Polycyclic aromatic hydrocarbons (PAHs) and relevant radicals. (2022). KAUST Repository. Available at: [Link]
-
Exploring the Accuracy of Density Functionals for Anharmonic Vibrations of Polycyclic Aromatic Hydrocarbons. The Journal of Physical Chemistry A. Available at: [Link]
-
Common Errors in Density-Functional Theory. (2024). Rowan Scientific. Available at: [Link]
-
Effects of benzoheterocyclic annelation on the s-indacene core: a computational analysis. Chemical Science (RSC Publishing). Available at: [Link]
-
Understanding DFT Uncertainties for More Reliable Reactivity Predictions by Advancing the Analysis of Error Sources. PMC - PubMed Central. Available at: [Link]
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Transition state-finding strategies for use with the growing string method. (2009). AIP Publishing. Available at: [Link]
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Troubleshooting time-dependent density-functional theory for photochemical applications: Oxirane. The Journal of Chemical Physics. Available at: [Link]
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The Devil in the Details: What Everybody Should Know When Running DFT Calculations. Semantic Scholar. Available at: [Link]
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Scientists use computational modeling to guide a difficult chemical synthesis. (2024). MIT News. Available at: [Link]
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High-Quality Thermochemistry Data on Polycyclic Aromatic Hydrocarbons via Quantum Chemistry. (2015). NIST. Available at: [Link]
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Design of Density Functionals That Are Broadly Accurate for Thermochemistry, Thermochemical Kinetics, and Nonbonded Interactions. The Journal of Physical Chemistry A. Available at: [Link]
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Validation & Comparative
A Comparative Guide to Validating the Structure of s-Indacene Derivatives by X-ray Crystallography
For researchers, synthetic chemists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. For novel π-conjugated systems like s-indacene derivatives, which are of increasing interest for their applications in organic electronics, this structural certainty underpins any meaningful study of their structure-property relationships.[1][2][3] While a suite of analytical techniques provides essential clues, single-crystal X-ray diffraction (SC-XRD) remains the definitive method for establishing the precise atomic arrangement in the solid state.
This guide provides an in-depth comparison of SC-XRD with other common analytical techniques for the structural validation of s-indacene derivatives. It details the causality behind experimental choices, outlines robust protocols, and offers a logical framework for integrating multiple analytical techniques to achieve irrefutable structural validation.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is considered the "gold standard" because it provides a direct, three-dimensional visualization of the molecule. By measuring how a crystal lattice diffracts a beam of X-rays, we can generate an electron density map and, from it, determine the precise coordinates of each atom.[4][5][6] This yields unequivocal data on bond lengths, bond angles, and the spatial relationship between all atoms, which is crucial for confirming isomer identity, stereochemistry, and solid-state packing—factors that govern the material's bulk properties.[7][8]
Experimental Workflow: From Powder to Publication
The journey from a newly synthesized powder to a refined crystal structure is a multi-step process where careful technique is paramount. Success at each stage validates the next, ensuring the final structure is a true and accurate representation of the molecule.
This is often the most challenging step.[4][9] The goal is to encourage molecules in solution to slowly and orderly arrange themselves into a single, perfect crystal lattice. For s-indacene derivatives, which are often planar and relatively nonpolar, solvent choice is critical.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a single, moderately volatile solvent is prepared in a clean vial, which is loosely covered to allow the solvent to evaporate over days or weeks.[10][11] The gradual increase in concentration promotes slow, ordered crystal growth. This method is straightforward but offers less control than others.
-
Vapor Diffusion: This is arguably the most successful method for growing high-quality crystals of organic molecules.[12] The compound is dissolved in a small amount of a "good" solvent (in which it is soluble). This solution is placed in a small, open vial, which is then sealed inside a larger jar containing a "poor" solvent (in which the compound is insoluble). The poor solvent must be more volatile than the good solvent. Slowly, the poor solvent's vapor diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.
-
Liquid-Liquid Diffusion (Layering): A concentrated solution of the compound is placed at the bottom of a narrow tube (e.g., an NMR tube). A less dense, miscible "anti-solvent" is then carefully layered on top to create a distinct interface.[10] As the solvents slowly mix via diffusion, crystals form at the interface.
Causality in Solvent Selection: The ideal solvent system is one where the s-indacene derivative is soluble but close to saturation. Highly soluble systems tend to yield many small crystals, while poor solubility prevents crystal growth altogether. A common starting point for s-indacene derivatives might involve dissolving the compound in dichloromethane, chloroform, or toluene (good solvents) and using hexane, pentane, or diethyl ether as the diffusing anti-solvent.[12]
Once a suitable crystal (typically >0.1 mm in all dimensions, with sharp edges and no visible fractures) is obtained, it is mounted on the goniometer of a diffractometer.[5] The crystal is cooled under a stream of liquid nitrogen (typically to ~100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.[11] A monochromatic X-ray beam is directed at the crystal, which is rotated during data collection to capture the diffraction pattern from all possible orientations.[5]
The collected diffraction data (a series of spots of varying intensity) is processed to determine the unit cell dimensions and symmetry. Using mathematical methods, the phases of the diffracted waves are determined, and a Fourier transform is applied to convert the diffraction data into a 3D electron density map.[4][13] An initial molecular model is built into this map.
This model is then refined using a least-squares method, where the atomic positions and thermal parameters are adjusted to improve the agreement between the diffraction pattern calculated from the model (Fcalc) and the experimentally observed pattern (Fobs).[14] The quality of the final structure is assessed by several factors, most notably the R-factor (or R1) .
What is the R-factor? The R-factor is a measure of the agreement between the crystallographic model and the experimental data.[14] It is calculated as: R = Σ ||Fobs| - |Fcalc|| / Σ |Fobs|[15] A lower R-factor indicates a better fit. For small organic molecules, a final R-factor below 0.05 (5%) is considered excellent.[15][16]
Conclusion
For novel s-indacene derivatives, a multi-faceted analytical approach is essential for robust structural validation. HRMS serves as the initial gatekeeper, confirming the correct elemental composition. Detailed 1D and 2D NMR studies build the molecular skeleton and provide the primary evidence for the proposed structure in solution. However, when absolute certainty is required—to distinguish between subtle isomers, define stereochemistry, or understand the intermolecular interactions that dictate material properties—there is no substitute for single-crystal X-ray diffraction. It is the final arbiter, providing the unequivocal, high-resolution 3D structure that transforms a proposed molecule into a validated scientific reality.
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s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives. ResearchGate. Available at: [Link]
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Synthesis and characterization of as- and s-indacene bridging ligands and their trimethyltin and manganese tricarbonyl derivatives. ACS Publications. Available at: [Link]
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Methods for Determining Atomic Structures. PDB-101. Available at: [Link]
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s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives. PubMed. Available at: [Link]
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How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available at: [Link]
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X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. Michigan State University. Available at: [Link]
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Structures of as -/ s -indacene and isoelectronic polycyclic hydrocarbons of 9 – 12. ResearchGate. Available at: [Link]
-
Effects of benzoheterocyclic annelation on the s-indacene core: a computational analysis. Royal Society of Chemistry. Available at: [Link]
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Synthesis of Novel s-Indacene-1,5-dione and Isoxazole Derivatives via NaNO2-Catalyzed/Involved Transformation of Cyclopentenone-MBH Acetates. MDPI. Available at: [Link]
-
Comparing Analytical Techniques for Structural Biology. NanoImaging Services. Available at: [Link]
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Effects of benzoheterocyclic annelation on the s-indacene core: a computational analysis. Royal Society of Chemistry. Available at: [Link]
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How would one describe the R-factor in crystallography? Biology Stack Exchange. Available at: [Link]
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Synthesis, characterization of a new carbonylated zirconium metallocene using a dichloro-zirconocene derived from partially alkylated s-indacene. ResearchGate. Available at: [Link]
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Crystallographic Structure Factors and Electron Density, Resolution, and R-value. PDB-101. Available at: [Link]
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A Comparative Analysis of Indanone-Based Anti-Inflammatory Agents and Established Therapeutics
In the relentless pursuit of novel anti-inflammatory therapeutics with improved efficacy and safety profiles, the exploration of new chemical scaffolds is paramount. One such scaffold generating significant interest is the indanone core. This guide provides a detailed comparative analysis of the therapeutic potential of indanone derivatives, represented here by the novel compound 4-nitro-s-indacen-1-one, against established anti-inflammatory agents: the selective COX-2 inhibitor Celecoxib, the non-selective NSAID Diclofenac, and the corticosteroid Dexamethasone. While direct experimental data on 4-nitro-s-indacen-1-one is emerging, this guide will leverage data from structurally related indanone compounds to project its potential pharmacological profile and outline a comprehensive strategy for its comparative evaluation.
Comparative Overview of Anti-Inflammatory Agents
The therapeutic landscape for inflammatory disorders is dominated by several classes of drugs, each with a distinct mechanism of action and associated side-effect profile. A direct comparison provides essential context for evaluating novel candidates like those derived from the indanone scaffold.
| Feature | Indanone Derivatives (Projected) | Celecoxib | Diclofenac | Dexamethasone |
| Primary Mechanism | Inhibition of pro-inflammatory mediators (e.g., NO, PGE2) and cytokines (e.g., TNF-α, IL-6) via modulation of signaling pathways like NF-κB.[1][2][3] | Selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4][5][6] | Non-selective inhibition of both COX-1 and COX-2 enzymes.[7][8][9][10] | Binds to glucocorticoid receptors, leading to broad anti-inflammatory and immunosuppressive effects by altering gene expression.[11][12][13][14] |
| Primary Target(s) | Components of the TLR4/JNK/NF-κB signaling pathway, iNOS, COX-2.[1] | Cyclooxygenase-2 (COX-2).[4][15][16] | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).[9][17] | Glucocorticoid Receptor (GR).[11][12] |
| Reported Efficacy | Potent inhibition of nitric oxide (NO) production and suppression of iNOS and COX-2 expression in vitro.[1][2] Significant reduction of paw edema in in vivo models.[18] | Effective in treating pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[5] | Widely used for pain and inflammation in various conditions, including arthritis and acute injuries.[7][19] | Potent and broad anti-inflammatory effects used in a wide range of inflammatory and autoimmune diseases.[11][12][14] |
| Common Side Effects | To be determined through further studies. | Increased risk of cardiovascular events. Gastrointestinal side effects are less common than with non-selective NSAIDs.[6] | Gastrointestinal issues (ulcers, bleeding) due to COX-1 inhibition.[20][17] Increased risk of cardiovascular and renal adverse effects.[20][21] | Numerous potential side effects with long-term use, including immunosuppression, metabolic changes, and osteoporosis.[11] |
Mechanisms of Action and Signaling Pathways
Understanding the molecular pathways targeted by these agents is crucial for appreciating their therapeutic effects and potential liabilities.
Indanone Derivatives: The anti-inflammatory properties of the indanone scaffold appear to be multifactorial. Studies on various indanone analogues have shown that they can significantly suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[1][3] This is often achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS) and COX-2.[1][3] The underlying mechanism for this is believed to be the inhibition of the TLR4/JNK/NF-κB signaling pathway, a central regulator of the inflammatory response.[1]
Celecoxib: As a selective COX-2 inhibitor, Celecoxib's primary mechanism is to block the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[4][5][22] Unlike non-selective NSAIDs, it spares the COX-1 isoform, which is involved in maintaining the gastric mucosa and platelet function, theoretically leading to a better gastrointestinal safety profile.[6][16]
Diclofenac: Diclofenac is a non-selective NSAID that inhibits both COX-1 and COX-2, thereby reducing prostaglandin synthesis.[10][17] Its potent anti-inflammatory effects are well-established, but its inhibition of COX-1 can lead to gastrointestinal side effects.[20] Some research also suggests that Diclofenac may have other mechanisms of action, including the inhibition of lipoxygenase pathways.[7][8][9]
Dexamethasone: Dexamethasone is a synthetic glucocorticoid that exerts its effects by binding to the glucocorticoid receptor.[11][12] This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α.[13][14] This broad action on gene expression accounts for its potent anti-inflammatory and immunosuppressive effects.[11][23]
Experimental Protocols for a Head-to-Head Comparison
To rigorously evaluate the anti-inflammatory potential of a novel compound like 4-nitro-s-indacen-1-one, a series of standardized in vitro and in vivo assays are required.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the COX-2 enzyme.
Principle: This assay measures the peroxidase activity of COX-2.[24][25] The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component then reduces PGG2 to PGH2. This activity is measured using a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized during the reduction of PGG2, resulting in a colored product that can be quantified spectrophotometrically at 590 nm.[24][25]
Materials:
-
Human recombinant COX-2 enzyme
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Hematin
-
Arachidonic acid
-
TMPD
-
Test compounds (4-nitro-s-indacen-1-one, Celecoxib, Diclofenac) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of test compounds and a positive control (Celecoxib) in DMSO. Create serial dilutions to achieve a range of final assay concentrations.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
150 µL of Tris-HCl buffer
-
10 µL of Hematin (final concentration 1 µM)
-
10 µL of COX-2 enzyme solution
-
10 µL of the test compound at various concentrations (or DMSO for the vehicle control).
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[26]
-
Initiate Reaction: Add 10 µL of TMPD and 10 µL of arachidonic acid to each well to start the reaction.
-
Data Acquisition: Immediately begin reading the absorbance at 590 nm every minute for 10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Objective: To evaluate the ability of test compounds to inhibit the production of pro-inflammatory cytokines (TNF-α and IL-6) in a cellular model of inflammation.
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages (like the RAW 264.7 cell line) to produce and release pro-inflammatory cytokines.[27][28][29] The concentration of these cytokines in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
LPS from E. coli
-
Test compounds (4-nitro-s-indacen-1-one, Celecoxib, Diclofenac, Dexamethasone)
-
24-well cell culture plates
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 4 x 10^5 cells/mL and allow them to adhere overnight.[27]
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compounds or vehicle (DMSO). Incubate for 1 hour.[27]
-
Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells). Incubate for 24 hours.[27][29]
-
Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and collect the cell-free supernatants.
-
Cytokine Quantification: Determine the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-only treated group.
-
Plot the percentage inhibition against the logarithm of the compound concentration to determine IC50 values for cytokine inhibition.
-
Objective: To assess the acute anti-inflammatory activity of the test compounds in a well-established in vivo model.
Principle: Subplantar injection of carrageenan into the paw of a rat induces a localized, acute inflammatory response characterized by edema (swelling).[30][31][32] The volume of the paw is measured over time, and the ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.[30][33][34]
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
Lambda Carrageenan (1% w/v in sterile saline)
-
Test compounds (4-nitro-s-indacen-1-one, Celecoxib, Diclofenac) formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer (for measuring paw volume)
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals for at least one week before the experiment. Randomly divide them into groups (e.g., Vehicle Control, Positive Control, and Test Compound groups).
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[31]
-
Drug Administration: Administer the test compounds and controls orally (or via another appropriate route) one hour before the carrageenan injection.[31][32]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[30][31]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[31][34]
-
Data Analysis:
-
Calculate the increase in paw volume (Edema) for each animal at each time point: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group at each time point.
-
Conclusion
The indanone scaffold represents a promising area for the development of novel anti-inflammatory agents. While 4-nitro-s-indacen-1-one itself requires direct experimental validation, the broader class of indanone derivatives has demonstrated potent anti-inflammatory effects, likely through the modulation of the NF-κB signaling pathway. A direct comparison with established drugs like Celecoxib, Diclofenac, and Dexamethasone reveals distinct mechanistic profiles, with indanones potentially offering a multifactorial approach to suppressing inflammation. The experimental protocols outlined in this guide provide a robust framework for a head-to-head comparison, which will be essential in determining the therapeutic potential and selectivity of 4-nitro-s-indacen-1-one and other novel indanone derivatives. Future research should focus on elucidating the precise molecular targets of these compounds and evaluating their long-term safety and efficacy.
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blockade by hydrocortisone mesylate and actinomycin D of the inhibitory effect of dexamethasone on leukocyte infiltration in inflammatory sites. (n.d.). PubMed. [Link]
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Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. (2018). NIH. [Link]
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Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. (n.d.). PubMed Central. [Link]
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A Comparative Spectroscopic Guide to s-Indacene Constitutional Isomers
Introduction: The Intrigue of Antiaromaticity in s-Indacene Isomers
The s-indacene core, a polycyclic hydrocarbon with 12 π-electrons, is a textbook example of an antiaromatic system, adhering to Hückel's 4n rule.[1][2] This antiaromatic character imparts unique and often challenging electronic properties, including inherent instability and high reactivity.[1][2] However, it is precisely these properties that make s-indacene and its constitutional isomers compelling targets for research in organic electronics and materials science, as they offer the potential for materials with small HOMO-LUMO energy gaps and increased conductivity.[3]
Constitutional isomers of s-indacene, such as the symmetric (s-indacene) and asymmetric (as-indacene) forms, possess the same molecular formula but differ in the connectivity of their atoms. This structural variance leads to profound differences in their electronic structure, stability, and, consequently, their spectroscopic signatures. This guide provides a detailed comparative analysis of the key spectroscopic techniques used to characterize and differentiate these isomers, offering researchers a foundational understanding of their structure-property relationships.
The Structural Isomers: s-Indacene vs. as-Indacene
The primary isomers of interest are the symmetric s-indacene and the asymmetric as-indacene. Their distinct fusion patterns fundamentally alter the pathway of π-electron conjugation, which is the root cause of their differing spectroscopic and electronic properties.
Figure 1: Structures of s-indacene and as-indacene isomers.
UV-Visible Absorption Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within conjugated systems. The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are directly related to the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The extent of the π-conjugated system has a significant impact on the absorption wavelength; larger conjugated systems generally result in a shift of absorption peaks to longer wavelengths (a bathochromic or red shift).[4] This is because a more extended conjugated system lowers the HOMO-LUMO gap, requiring less energy (and thus longer wavelength light) to excite an electron.[5][6]
In comparing s-indacene isomers, the more linear and extended conjugation pathway in certain derivatives often leads to red-shifted absorbance maxima compared to their less conjugated or cross-conjugated counterparts.[7] For instance, studies on naphthothiophene-fused s-indacene isomers have shown that subtle changes in the fusion topology can significantly alter the HOMO-LUMO gap, which is reflected in their UV-Vis spectra.[8][9]
| Isomer Type | Typical λmax Range (nm) | Relative HOMO-LUMO Gap | Key Structural Influence |
| s-Indacene Derivatives | Varies (often > 400 nm) | Smaller | Extended, linear π-conjugation pathway.[7] |
| as-Indacene Derivatives | Generally shorter λmax | Larger | Less extended or cross-conjugated π-system. |
Table 1. Generalized comparison of UV-Vis absorption properties of s-indacene isomers. Specific values are highly dependent on substitution and fusion patterns.
Fluorescence Spectroscopy: Emission Properties and Quantum Yield
Fluorescence is the emission of light from a molecule after it has absorbed light. Key parameters include the emission wavelength, the Stokes shift (the difference between the absorption and emission maxima), and the fluorescence quantum yield (Φf). The quantum yield is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed.[10][11]
Molecules with rigid, planar structures and extensive conjugation often exhibit significant fluorescence. The structural rigidity reduces energy loss through non-radiative pathways (like vibrational relaxation), thus increasing the quantum yield.[10]
While parent s-indacene is not strongly fluorescent, certain derivatives have been shown to exhibit weak fluorescence.[12] The quantum yield is highly sensitive to the molecular structure and environment.[11] For example, a π-expanded coumarin derivative showed a significantly higher quantum yield (~20%) compared to its parent compound, demonstrating how extending the π-system can enhance emission properties.[13] When comparing isomers, the one with a more rigid and planar geometry is expected to have a higher fluorescence quantum yield, assuming other factors are equal.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Fingerprint of Molecular Structure
¹H and ¹³C NMR spectroscopy are indispensable tools for the definitive structural elucidation of constitutional isomers. The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment.
A key feature in the ¹H NMR spectra of antiaromatic systems like s-indacene is the presence of a paratropic ring current. This current induces an internal magnetic field that opposes the external applied field in the center of the rings, causing the protons inside or pointing towards the core of the antiaromatic system to be shielded and appear at unusually high field (low ppm values). Conversely, protons on the periphery are deshielded. The upfield chemical shift of core protons is a hallmark of antiaromaticity.[2][12][14]
By comparing the ¹H NMR spectra of s-indacene and as-indacene derivatives, one can observe distinct patterns of chemical shifts that directly correspond to the different symmetries and electronic environments of the protons in each isomer.[7] For example, the number of unique signals and their splitting patterns will differ according to the C₂h symmetry of s-indacene versus the C₂v symmetry of as-indacene.
Experimental Protocols & Workflows
General Workflow for Spectroscopic Comparison
A systematic approach is crucial for obtaining reliable comparative data. The following workflow outlines the key stages from synthesis to analysis.
Figure 2: Generalized workflow for the synthesis and comparative spectroscopic analysis of s-indacene isomers.
Protocol 1: Sample Preparation for UV-Vis and Fluorescence Spectroscopy
-
Objective: To prepare solutions of known concentration for accurate spectroscopic measurements.
-
Materials:
-
s-Indacene isomer sample
-
Spectroscopic grade solvent (e.g., Dichloromethane, THF, Acetonitrile)
-
Volumetric flasks (Class A)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
-
Procedure:
-
Prepare a stock solution by accurately weighing a small amount of the isomer and dissolving it in a specific volume of the chosen solvent in a volumetric flask.
-
From the stock solution, perform serial dilutions to create a series of solutions with concentrations that result in an absorbance between 0.1 and 1.0 for UV-Vis analysis.
-
For fluorescence measurements, prepare a very dilute solution (typically with an absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.
-
Transfer the sample solution to a clean quartz cuvette for analysis.
-
Run a solvent blank in the spectrophotometer/fluorometer before measuring the samples to correct for any background absorbance or emission from the solvent and cuvette.
-
Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)
-
Objective: To determine the fluorescence quantum yield (Φf) of an isomer relative to a known standard.
-
Principle: The quantum yield of an unknown sample can be calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield, using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Procedure:
-
Choose a suitable fluorescence standard that absorbs and emits in a similar wavelength range as the sample (e.g., perylene, quinine sulfate).[13]
-
Prepare dilute solutions of both the standard and the sample in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 for all solutions.
-
Measure the absorbance of both the standard and sample solutions at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of both the standard and the sample, using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Integrate the area under the emission curve for both the standard and the sample to obtain the integrated fluorescence intensities (I).
-
Calculate the quantum yield of the sample using the equation above.
-
The Role of Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are essential for complementing experimental data.[1] These calculations can predict the relative stabilities of different isomers, their optimized geometries, and their electronic properties, such as HOMO-LUMO energy gaps.[3][15] Furthermore, computational tools like Nucleus-Independent Chemical Shift (NICS) are used to quantify the degree of aromaticity or antiaromaticity, providing a theoretical basis for the chemical shifts observed in NMR spectra.[2]
Conclusion
The constitutional isomers of s-indacene present a rich platform for studying the interplay between molecular structure and spectroscopic properties. The differences in their π-electron conjugation pathways, dictated by their unique atomic connectivity, are clearly manifested in their UV-Vis, fluorescence, and NMR spectra. A combined approach, utilizing multiple spectroscopic techniques alongside computational modeling, is crucial for a comprehensive understanding of these fascinating antiaromatic systems. This guide provides the foundational knowledge and protocols for researchers to effectively characterize and differentiate s-indacene isomers, paving the way for the rational design of novel organic electronic materials.
References
-
Title: Synthesis and properties of fully-conjugated indacenedithiophenes. Source: RSC Publishing. URL: [Link]
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Title: s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives. Source: PubMed. URL: [Link]
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Title: Rational Construction of Organic Electronic Devices based on s-indacene fragments. Source: ChemRxiv. URL: [Link]
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Title: Effects of benzoheterocyclic annelation on the s-indacene core: a computational analysis. Source: Chemical Science (RSC Publishing). URL: [Link]
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A Senior Application Scientist's Guide to Assessing the Antiaromaticity of s-Indacenes Versus Other Hydrocarbons
For researchers, scientists, and professionals in drug development and materials science, a nuanced understanding of molecular aromaticity and antiaromaticity is paramount. These concepts govern the stability, reactivity, and electronic properties of cyclic conjugated molecules. This guide provides an in-depth technical comparison of the antiaromaticity of s-indacene with other benchmark hydrocarbons, supported by experimental and computational data. We will explore the theoretical underpinnings of antiaromaticity and detail the methodologies used for its quantitative assessment, offering a robust framework for your own investigations.
The Concept of Antiaromaticity: Beyond Hückel's Rule
The foundational principle for classifying cyclic conjugated molecules is Hückel's rule, which states that planar, cyclic, fully conjugated molecules with (4n+2) π-electrons are aromatic and exhibit enhanced stability, while those with 4n π-electrons are antiaromatic and are energetically destabilized[1]. s-Indacene, with its 12 π-electron system (n=3), fits the 4n rule and is therefore a quintessential antiaromatic compound[1]. This inherent instability, however, gives rise to unique electronic properties that are of great interest in the development of novel organic materials.
dot graph TD{ rankdir="LR" node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A[Cyclic, Planar, Fully Conjugated Molecule] B{π-Electron Count} C["4n + 2 π-electrons"] D["4n π-electrons"] E[Aromatic(e.g., Benzene)] F[Antiaromatic(e.g., s-Indacene)]
}
Figure 1: A logical flowchart illustrating the application of Hückel's rule for determining the aromatic or antiaromatic character of a molecule.
Key Methodologies for Quantifying Antiaromaticity
To move beyond the qualitative description offered by Hückel's rule, a suite of computational and experimental techniques are employed to quantify the degree of antiaromaticity.
Nucleus-Independent Chemical Shift (NICS)
NICS is a magnetic criterion for aromaticity and is one of the most widely used computational methods. It involves placing a "ghost" atom (a point in space with no nucleus or electrons) at the center of a ring and calculating the magnetic shielding at that point. A negative NICS value indicates a diatropic ring current, characteristic of aromaticity, while a positive NICS value signifies a paratropic ring current, a hallmark of antiaromaticity. The NICS(1)zz value, calculated 1 Å above the ring plane and considering only the tensor component perpendicular to the ring, is often considered the most reliable indicator of π-electron effects.
Anisotropy of the Induced Current Density (ACID)
ACID is a visualization technique that provides a three-dimensional representation of the electron delocalization in a molecule in the presence of an external magnetic field. Diatropic (clockwise) ring currents, indicative of aromaticity, and paratropic (counter-clockwise) ring currents, characteristic of antiaromaticity, can be directly observed.
HOMO-LUMO Gap
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is another important indicator. Antiaromatic compounds typically exhibit small HOMO-LUMO gaps, which is a consequence of their inherent electronic instability. This small energy gap often correlates with enhanced reactivity and unique optical and electronic properties.
Bond Length Alternation (BLA)
In aromatic compounds like benzene, the π-electrons are delocalized, resulting in uniform carbon-carbon bond lengths. Conversely, antiaromatic systems tend to localize their π-electrons to minimize destabilization, leading to a distinct pattern of alternating single and double bonds. The degree of bond length alternation can be a useful structural indicator of antiaromaticity.
Comparative Analysis of s-Indacene and Other Hydrocarbons
To contextualize the antiaromaticity of s-indacene, it is instructive to compare its properties with those of other well-characterized hydrocarbons. The following table presents a compilation of calculated NICS(1)zz values and HOMO-LUMO gaps for s-indacene, the antiaromatic compounds pentalene and cyclobutadiene, the non-aromatic/slightly antiaromatic heptalene, and the archetypal aromatic compound, benzene.
| Compound | Structure | π-Electrons | Aromaticity | Calculated NICS(1)zz (ppm) | Calculated HOMO-LUMO Gap (eV) |
| s-Indacene | 12 | Antiaromatic | ~ +35 | ~ 1.5 - 2.0 | |
| Pentalene | 8 | Antiaromatic | ~ +40 | ~ 1.5 | |
| Heptalene | 12 | Non-aromatic / Slightly Antiaromatic | ~ +2 to +5 | ~ 2.5 | |
| Cyclobutadiene | 4 | Antiaromatic | ~ +50 | ~ 0.5 | |
| Benzene | 6 | Aromatic | ~ -30 | ~ 7.0 |
Note: The presented values are approximate and can vary depending on the computational method employed. The key takeaway is the relative trend among the compounds.
The data clearly illustrates the strong antiaromatic character of s-indacene, with a large positive NICS(1)zz value and a small HOMO-LUMO gap. Its antiaromaticity is comparable to that of pentalene and significantly more pronounced than that of heptalene. Cyclobutadiene, the smallest 4n π-electron system, exhibits the most extreme antiaromatic character. In stark contrast, benzene displays a large negative NICS(1)zz value and a substantial HOMO-LUMO gap, consistent with its pronounced aromaticity.
Experimental Protocols
Computational Investigation of Antiaromaticity: A General Workflow
The following diagram outlines a typical workflow for the computational assessment of antiaromaticity.
dot graph TD{ rankdir="LR" node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A[Molecular Structure Input] B[Geometry Optimization] C{Select Assessment Method} D[NICS Calculation] E[ACID Plot Generation] F[Molecular Orbital Analysis] G[Analysis of Results]
}
Figure 2: A generalized workflow for the computational investigation of a molecule's aromatic or antiaromatic character.
Step-by-Step Protocol for NICS Calculation using Gaussian
-
Geometry Optimization:
-
Begin with an initial structure of the molecule of interest.
-
Perform a geometry optimization using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)). This is a crucial step to ensure the NICS calculation is performed on a stable molecular geometry.
-
-
Placement of Ghost Atom:
-
Once the geometry is optimized, identify the geometric center of the ring to be investigated.
-
Place a ghost atom (Bq) at this central point for a NICS(0) calculation, or 1 Å directly above the ring plane for a NICS(1) calculation.
-
-
NMR Calculation:
-
Using the optimized geometry with the added ghost atom, perform an NMR calculation in Gaussian. The NMR=GIAO keyword is typically used.
-
-
Analysis of Output:
-
In the Gaussian output file, locate the magnetic shielding tensor for the ghost atom.
-
The NICS value is the negative of the isotropic shielding value. For NICS(1)zz, use the negative of the zz component of the shielding tensor.
-
Protocol for Generating ACID Plots
Generating ACID plots is a more specialized process that typically requires a modified version of the Gaussian software and a separate program for visualization.
-
Obtain Necessary Software:
-
The ACID program can usually be obtained by contacting the developers. It works in conjunction with a modified version of Gaussian that can output the necessary current density tensor data.
-
-
Perform CSGT Calculation:
-
With the modified Gaussian software, perform an NMR calculation using the NMR=CSGT (Continuous Set of Gauge Transformations) keyword. This will generate the required current density data.
-
-
Run the ACID Program:
-
Use the output from the CSGT calculation as input for the ACID program. This will generate a cube file representing the anisotropy of the induced current density.
-
-
Visualization:
-
Visualize the generated cube file using software like POV-Ray to produce the final ACID plot, which will show the diatropic or paratropic ring currents.
-
Structural Evidence: Bond Length Alternation in a Stable s-Indacene Derivative
Experimental validation of the theoretical predictions of antiaromaticity is crucial. X-ray crystallography of stable derivatives provides direct evidence of bond length alternation. A notable example is 1,3,5,7-tetra-tert-butyl-s-indacene.
| Bond Type | Benzene (Å) | 1,3,5,7-tetra-tert-butyl-s-indacene (Å) |
| C-C | ~1.39 | Alternating ~1.36 and ~1.46 |
The uniform C-C bond lengths in benzene are a clear indication of its delocalized aromatic system. In contrast, the significant difference between the lengths of adjacent C-C bonds in the s-indacene derivative provides compelling experimental evidence for the bond localization predicted for antiaromatic compounds[1][2].
Modulating the Antiaromaticity of the s-Indacene Core
A key area of research is the ability to tune the electronic properties of the s-indacene core through chemical modifications. Strategies such as substitution and ring annulation can either enhance or diminish its antiaromatic character. This tunability opens up possibilities for designing novel materials with tailored electronic and optical properties for applications in organic electronics and beyond.
dot graph TD{ rankdir="LR" node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A[s-Indacene Core] B{Chemical Modification} C[Substitution] D[Ring Annelation] E[Modulated Antiaromaticity] F[Tailored Electronic Properties]
}
Figure 3: A diagram illustrating how chemical modifications can be used to modulate the antiaromaticity of the s-indacene core, leading to tailored electronic properties.
Conclusion
The assessment of antiaromaticity is a multifaceted endeavor that relies on a combination of theoretical principles and sophisticated computational and experimental techniques. s-Indacene serves as a valuable model system for understanding the nuances of antiaromaticity. Its pronounced paratropic ring current, small HOMO-LUMO gap, and distinct bond length alternation, when compared to aromatic and other antiaromatic hydrocarbons, solidify its classification as a strongly antiaromatic species. The methodologies and comparative data presented in this guide provide a robust framework for researchers to explore and harness the unique properties of s-indacene and other antiaromatic systems in the pursuit of novel chemical entities and advanced materials.
References
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Schleyer, P. v. R.; Maerker, C.; Dransfeld, A.; Jiao, H.; van Eikema Hommes, N. J. R. Nucleus-Independent Chemical Shifts: A Simple and Efficient Aromaticity Probe. J. Am. Chem. Soc.1996 , 118 (26), 6317–6318. [Link]
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Heine, T.; Corminboeuf, C.; Seifert, G. The Magnetic Shielding Function of Molecules. Chem. Rev.2005 , 105 (10), 3889–3910. [Link]
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Matito, E.; Wu, J. I.; von Ragué Schleyer, P. Tetra-tert-butyl-s-indacene is a Bond-Localized C2h Structure and a Challenge for Computational Chemistry. Chem. Commun.2012 , 48 (6), 833-835. [Link]
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Navigating the Therapeutic Potential of 4-Nitro-s-indacen-1-one: A Comparative Guide for Drug Discovery Professionals
An Important Note on the Investigational Status of 4-Nitro-s-indacen-1-one: As of the latest literature review, no specific biological efficacy data for 4-nitro-s-indacen-1-one has been published in peer-reviewed scientific journals. This guide, therefore, adopts a theoretical and educational framework. By deconstructing the molecule into its core components—the s-indacene backbone, the indanone-like ketone, and the nitro functional group—we can extrapolate potential biological activities. This analysis is based on the well-documented bioactivities of structurally related compounds, primarily indanone derivatives. The comparisons made herein are thus hypothetical and intended to serve as a strategic roadmap for future investigation into this novel chemical entity.
Deconstructing 4-Nitro-s-indacen-1-one: A Structural and Functional Analysis
The chemical structure of 4-nitro-s-indacen-1-one presents a unique combination of moieties that are of significant interest in medicinal chemistry. Understanding each component is key to postulating its potential biological roles.
-
The s-Indacene Core: The s-indacene scaffold is a polycyclic aromatic hydrocarbon that is primarily recognized for its antiaromatic character, making it a subject of interest in materials science and molecular electronics. Its biological activities are largely unexplored.
-
The Indanone-like Ketone: The presence of a ketone group on the five-membered ring creates a structural motif reminiscent of 1-indanone. Indanone derivatives are a well-established class of compounds with a broad spectrum of pharmacological properties. Numerous studies have highlighted their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3]
-
The Nitro Group: The nitro (NO₂) group is a potent electron-withdrawing group that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Its presence is a feature of several successful therapeutic agents and is known to contribute to a range of biological activities, including antimicrobial and anticancer effects.[4]
Given the established and diverse biological profile of the indanone scaffold, this guide will focus on the hypothetical anticancer and anti-inflammatory properties of 4-nitro-s-indacen-1-one, drawing comparisons with established standards in these therapeutic areas.
Hypothetical Anticancer Efficacy: A Comparison with Doxorubicin
The indanone core is a recognized pharmacophore in oncology research, with derivatives showing promising antiproliferative effects against various cancer cell lines.[1][5][6][7] The mechanisms often involve the disruption of critical cellular processes such as tubulin polymerization and the modulation of key signaling pathways like NF-κB.[5][6]
Known Standard: Doxorubicin
Doxorubicin is a widely used anthracycline antibiotic in chemotherapy. Its primary mechanisms of action include intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which lead to cancer cell death.[][9][10][11][12]
Comparative Data (Hypothetical)
The following table presents a hypothetical comparison of 4-nitro-s-indacen-1-one against Doxorubicin, based on the potential activities of its indanone-like core.
| Feature | 4-Nitro-s-indacen-1-one (Hypothetical) | Doxorubicin (Known Standard) |
| Primary Mechanism | Potential inhibition of tubulin polymerization, modulation of NF-κB signaling.[5][6] | DNA intercalation, Topoisomerase II inhibition, ROS generation.[][9][10][11][12] |
| Selectivity | Potentially higher selectivity for cancer cells over healthy cells, depending on the specific cellular targets. | Broad-spectrum cytotoxicity, affecting both cancerous and healthy rapidly dividing cells. |
| Commonly Assessed In Vitro | Cytotoxicity (IC₅₀) against a panel of cancer cell lines (e.g., MCF-7, HT-29). | Cytotoxicity (IC₅₀) against a wide range of cancer cell lines. |
| Potential Advantages | Potentially lower cardiotoxicity compared to anthracyclines. | Well-established efficacy against a broad range of cancers. |
| Potential Disadvantages | Efficacy and mechanism are currently unknown and require extensive investigation. | Significant side effects, including cardiotoxicity and myelosuppression.[10] |
Experimental Protocol: Assessing In Vitro Cytotoxicity using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and cytotoxicity.[13][14][15][16]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colorectal cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 4-nitro-s-indacen-1-one and the standard (Doxorubicin) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Hypothetical Anti-inflammatory Efficacy: A Comparison with Indomethacin
Indanone derivatives have been reported to possess significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators and pathways.[3][17][18][19][20] A plausible mechanism for a novel indanone-like compound would be the inhibition of cyclooxygenase (COX) enzymes and the suppression of the NF-κB signaling pathway.
Known Standard: Indomethacin
Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) that exerts its effects primarily through the non-selective inhibition of COX-1 and COX-2 enzymes.[21][22][23][24] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Comparative Data (Hypothetical)
The following table provides a hypothetical comparison of 4-nitro-s-indacen-1-one against Indomethacin.
| Feature | 4-Nitro-s-indacen-1-one (Hypothetical) | Indomethacin (Known Standard) |
| Primary Mechanism | Potential inhibition of COX-2 and/or modulation of the NF-κB pathway. | Non-selective inhibition of COX-1 and COX-2.[21][22][23][24] |
| Selectivity | Potentially COX-2 selective, which could lead to a better gastrointestinal safety profile. | Non-selective, leading to potential gastrointestinal side effects due to COX-1 inhibition.[22] |
| Commonly Assessed In Vitro | COX-1/COX-2 inhibition assays, measurement of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) in LPS-stimulated macrophages. | COX-1/COX-2 inhibition assays. |
| Potential Advantages | Improved safety profile if COX-2 selective. | Well-established anti-inflammatory, analgesic, and antipyretic properties. |
| Potential Disadvantages | Efficacy and selectivity are unknown. | Risk of gastrointestinal and cardiovascular side effects.[22] |
Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[25][26][27][28]
Step-by-Step Methodology:
-
Enzyme Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes in the appropriate assay buffer.
-
Compound Incubation: In a 96-well plate, add the test compound (4-nitro-s-indacen-1-one) or the standard (Indomethacin) at various concentrations to the enzyme solutions. Incubate for a short period to allow for binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Detection: The product of the COX reaction (prostaglandin H₂) is typically measured using a colorimetric or fluorometric probe.
-
Data Analysis: Measure the signal and calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
The NF-κB Signaling Pathway: A Potential Target
The NF-κB pathway is a crucial regulator of inflammation.[29] Its activation leads to the expression of numerous pro-inflammatory genes. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
Conclusion and Future Directions
While the biological efficacy of 4-nitro-s-indacen-1-one remains to be experimentally determined, its structural components suggest a promising starting point for drug discovery efforts, particularly in the fields of oncology and inflammation. The indanone-like core provides a strong rationale for investigating its antiproliferative and anti-inflammatory potential. The presence of the nitro group may further enhance these activities.
Future research should focus on the synthesis of 4-nitro-s-indacen-1-one and its analogues, followed by a systematic evaluation of their biological activities using the standardized protocols outlined in this guide. A comprehensive screening against a panel of cancer cell lines and in various inflammatory models will be crucial to elucidate the therapeutic potential of this novel chemical scaffold.
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A Head-to-Head Comparison: Optimizing s-Indacene Purification with Alumina vs. Silica Gel
For the Researcher in Pursuit of Purity: A Senior Application Scientist's Guide
In the synthesis of novel organic electronic materials, the purity of the final compound is paramount. This is particularly true for s-indacene and its derivatives, a class of antiaromatic hydrocarbons with intriguing electronic properties currently under intense investigation for applications in organic field-effect transistors (OFETs) and other optoelectronic devices.[1][2] The purification of these often sensitive molecules can be a significant bottleneck in their development. This guide provides an in-depth, head-to-head comparison of two of the most common stationary phases used in column chromatography for the purification of s-indacene: alumina (Al₂O₃) and silica gel (SiO₂).
As a Senior Application Scientist, my goal is to move beyond a simple recitation of protocols and delve into the "why" behind the choices you make at the bench. The selection of the right stationary phase is not merely a matter of routine; it is a critical decision that can impact yield, purity, and even the integrity of the target molecule. This guide is structured to provide you with the foundational knowledge and practical insights necessary to make an informed decision for your specific s-indacene derivative.
Fundamental Properties: A Tale of Two Surfaces
The choice between alumina and silica gel hinges on their distinct surface chemistries and physical properties.[3] Understanding these differences is the first step toward predicting their behavior with a given analyte.
| Property | Silica Gel (SiO₂) | Alumina (Al₂O₃) | Rationale & Implications for s-Indacene Purification |
| Surface Chemistry | Amorphous silicon dioxide with surface silanol groups (-Si-OH).[3] | Crystalline aluminum oxide with surface hydroxyls (-Al-OH) and Lewis acid/base sites.[3] | The acidic silanol groups of silica can strongly interact with basic impurities, but may also lead to the degradation of acid-sensitive s-indacene derivatives. Alumina's tunable surface (acidic, neutral, or basic) offers more flexibility.[3][4] |
| Surface Acidity | Acidic (pKa ~4.5). | Can be prepared as acidic, neutral, or basic.[4] | The inherent acidity of silica gel could be detrimental to certain s-indacene derivatives, potentially causing isomerization or decomposition. Basic alumina might be a better choice for acid-sensitive compounds, while neutral alumina is a good starting point for general purification. |
| Polarity | Highly polar. | Highly polar. | Both are suitable for normal-phase chromatography of non-polar to moderately polar compounds like s-indacene. |
| Specific Surface Area | Typically high (300-800 m²/g).[3] | Generally lower than silica gel (50-300 m²/g).[3] | Silica gel's higher surface area can offer greater loading capacity. However, a very high surface area can sometimes lead to irreversible adsorption of the product. |
| pH Stability | Unstable at high pH (>8).[5] | Stable over a wider pH range (2-13).[5] | Alumina's broader pH stability is advantageous if basic or acidic mobile phase modifiers are required to achieve separation. |
The s-Indacene Molecule: A Chemist's Perspective
S-indacene is a non-polar, polycyclic aromatic hydrocarbon (PAH).[1][6] Its purification is often complicated by the presence of closely related impurities, such as starting materials, isomers, and partially-reduced or oxidized byproducts. The extended π-system of s-indacene can also make it susceptible to degradation on highly active stationary phases.
Purification Workflow: A Visual Guide
The general workflow for purifying s-indacene using either stationary phase is similar, with the key difference being the choice of adsorbent and potentially the solvent system.
Caption: Generalized workflow for the purification of s-indacene by column chromatography.
Head-to-Head Performance Evaluation
While a definitive "better" stationary phase for all s-indacene derivatives does not exist, we can make informed recommendations based on their inherent properties and documented use for similar compounds.
Silica Gel: The Workhorse with Caveats
Silica gel is the most common choice for the purification of organic compounds, and for good reason. Its high resolving power and the extensive body of literature on its use make it an attractive starting point. Indeed, the purification of hexaaryl-s-indacene derivatives on silica gel has been reported.[7]
When to Choose Silica Gel:
-
For robust s-indacene derivatives: If your target molecule is not known to be acid-sensitive, silica gel is an excellent first choice.
-
For separating non-polar impurities: The high polarity of silica gel allows for strong retention of polar impurities, while non-polar compounds like s-indacene elute more quickly.
-
When high loading capacity is needed: The high surface area of silica gel can be advantageous for larger-scale purifications.
Potential Pitfalls:
-
Compound Degradation: The acidic nature of silica can be problematic. If you observe streaking on your TLC plate, low recovery, or the appearance of new, more polar spots, your compound may be degrading.
-
Irreversible Adsorption: Highly conjugated systems like s-indacene can sometimes interact strongly with the silanol groups, leading to poor recovery.
Alumina: The Versatile Alternative
Alumina is a powerful, albeit sometimes overlooked, alternative to silica gel. Its key advantage lies in its tunable surface chemistry.[3] By selecting acidic, neutral, or basic alumina, the chromatographer can tailor the stationary phase to the specific needs of the separation.
When to Choose Alumina:
-
For acid-sensitive s-indacene derivatives: Basic or neutral alumina can prevent the degradation that might occur on silica gel.
-
For separating acidic impurities: Basic alumina will strongly retain acidic byproducts, allowing the non-polar s-indacene to elute.
-
When silica gel fails: If you experience issues with degradation or irreversible adsorption on silica, switching to alumina is a logical next step.
Potential Pitfalls:
-
Lewis Acidity: Even neutral alumina possesses Lewis acid sites on the aluminum atoms which can interact with electron-rich moieties.[3]
-
Variable Activity: The activity of alumina is highly dependent on its water content. Proper activation and handling are crucial for reproducible results.
Experimental Protocols
The following are generalized protocols for the purification of s-indacene on silica gel and alumina. These should be adapted based on the specific properties of your s-indacene derivative and the impurities present.
Protocol 1: Purification of s-Indacene on Silica Gel
Caption: Step-by-step protocol for s-indacene purification using silica gel chromatography.
Protocol 2: Purification of s-Indacene on Alumina
Caption: Step-by-step protocol for s-indacene purification using alumina chromatography.
Conclusion and Recommendations
The choice between silica gel and alumina for the purification of s-indacene is not a one-size-fits-all decision. For many robust s-indacene derivatives, silica gel will be the go-to stationary phase due to its high resolving power and familiarity within the scientific community. However, researchers must be vigilant for signs of compound degradation.
Alumina , particularly neutral or basic alumina, should be considered a powerful tool in the chromatographer's arsenal, especially when dealing with acid-sensitive s-indacene derivatives . Its wider pH stability and tunable surface properties offer a level of flexibility that silica gel cannot match.
Final Recommendation: Begin with a small-scale trial on a TLC plate using both silica and neutral alumina to assess the stability of your s-indacene derivative and the potential for separation. This preliminary investigation will provide invaluable data to guide your choice of stationary phase for preparative scale-up, ultimately saving you time, resources, and valuable product.
References
- ACS Publications. (n.d.). Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis.
- Unknown. (n.d.). Column chromatography.
- BenchChem. (2025). The s-Indacene Core: A Technical Guide to its Electronic Properties for Advanced Research.
- Oreate AI Blog. (2026, January 7). Guide to Column Chromatography Material Selection: Comparison of Properties and Application Choices for Alumina and Silica Gel.
- MDPI. (2023, November 10). Analysis of Polycyclic Aromatic Hydrocarbons Using Magnetic Three-Dimensional Graphene Solid-Phase Extraction Coupled with Gas Chromatography–Mass Spectrometry.
- PMC - NIH. (2011, June 7). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen.
- ResearchGate. (2025, August 6). (PDF) Polycyclic Aromatic Hydrocarbons (PAHs) Sample Preparation and Analysis in Beverages: A Review.
- Jalon Zeolite. (n.d.). Activated Alumina vs. Silica Gel: All you need to know.
- MDPI. (2025, February 16). Synthesis of Novel s-Indacene-1,5-dione and Isoxazole Derivatives via NaNO2-Catalyzed/Involved Transformation of Cyclopentenone-MBH Acetates.
- ResearchGate. (2025, June 28). Silica, alumina and aluminosilicates as solid stationary phases in gas chromatography.
- PubMed. (2023, March 1). s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives.
- Reddit. (2022, June 14). column chromatography - silica gel and alumina differences : r/chemistry.
- Taylor & Francis eBooks. (n.d.). Polycyclic Aromatic Hydrocarbons | 1 | Chromatographic Analysis of Env.
- ResearchGate. (2015, August 24). How can I prepare s-indacene.
- ResearchGate. (n.d.). s-Indacene Revisited: Modular Synthesis and Modulation of Structures and Molecular Orbitals of Hexaaryl Derivatives | Request PDF.
- PubMed. (1989). A comparison of silica and alumina columns for high-performance liquid chromatographic separations of basic drugs and plasma constituents following on-line solid-phase extraction with column switching.
- OozeChem. (n.d.). Alumina vs Silica Gel: Performance Comparison.
- SID. (n.d.). The Comparison of Silica Gel-Alumina Sorbents for Separation of PAHs and PCBs.
- Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography) : r/chemhelp.
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Bridging Theory and Reality: A Comparative Guide to the Spectral Analysis of 4-nitro-s-indacen-1-one
In the landscape of drug discovery and materials science, the precise characterization of novel molecular entities is paramount. The compound 4-nitro-s-indacen-1-one, a structurally intriguing molecule featuring a fused ring system with both electron-donating and electron-withdrawing moieties, presents a compelling case for a multi-faceted analytical approach. This guide provides an in-depth comparison of theoretical and experimental methodologies for the spectral analysis of 4-nitro-s-indacen-1-one. Moving beyond a simple recitation of data, we will explore the causal relationships behind experimental choices and computational models, offering a framework for researchers to validate theoretical predictions against tangible experimental evidence.
Introduction to 4-nitro-s-indacen-1-one: A Molecule of Interest
The s-indacene core is a valuable scaffold in medicinal chemistry, with derivatives showing potential as bioactive compounds.[1] The introduction of a nitro group (a strong electron-withdrawing group) and a ketone (a polar functional group) onto this fused aromatic system is expected to impart unique electronic and, consequently, spectral properties. A thorough understanding of its spectral signature is the first step toward elucidating its structure-activity relationships and potential applications. This guide will focus on a quartet of essential spectroscopic techniques: Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
The Theoretical Framework: Predicting Spectra with Computational Chemistry
Before a compound is synthesized, or to complement experimental findings, computational chemistry offers powerful predictive tools. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the workhorses for forecasting the spectral properties of organic molecules with a favorable balance of accuracy and computational cost.[2][3][4]
Computational Workflow for Spectral Prediction
The prediction of spectral data for 4-nitro-s-indacen-1-one follows a structured, multi-step process. This workflow is designed to first find the most stable molecular structure and then calculate its various spectral properties based on that optimized geometry.
Caption: Computational workflow for predicting spectral data.
Protocol for Theoretical Spectral Prediction
Objective: To calculate the theoretical UV-Vis, IR, and NMR spectra of 4-nitro-s-indacen-1-one.
Methodology: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)
-
Structure Preparation:
-
Draw the 2D structure of 4-nitro-s-indacen-1-one and convert it to a 3D structure using a molecular editor (e.g., Avogadro, ChemDraw).
-
Perform an initial, low-level molecular mechanics optimization to obtain a reasonable starting geometry.
-
-
Geometry Optimization:
-
Using a quantum chemistry software package (e.g., Gaussian, ORCA), set up a geometry optimization and frequency calculation.[4]
-
Functional Selection: Choose a hybrid DFT functional, such as B3LYP, which is known to provide a good balance of accuracy for geometries and frequencies of organic molecules.[5] For potentially improved accuracy with charge-transfer excitations, a range-separated functional like ωB97X-D could be considered.[6]
-
Basis Set: Select a Pople-style basis set, such as 6-311+G(d,p), which includes diffuse functions (+) for lone pairs and polarization functions (d,p) for more accurate bonding descriptions.[5]
-
Solvation Model: Since experimental spectra are typically recorded in a solvent, include a solvent model like the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) to account for solvent effects (e.g., methanol or chloroform).[5]
-
Execution: Run the calculation. A successful completion will yield an optimized molecular geometry at a minimum on the potential energy surface (confirmed by the absence of imaginary frequencies).
-
-
IR Spectrum Prediction:
-
The frequency calculation from the previous step directly provides the harmonic vibrational frequencies and their corresponding IR intensities.[4]
-
Correction: It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP functionals) to the calculated frequencies to account for anharmonicity and other systematic errors in the DFT method.[7]
-
-
UV-Vis Spectrum Prediction:
-
Using the optimized geometry, perform a TD-DFT calculation.[3]
-
Specify the same functional, basis set, and solvent model.
-
Request the calculation of a sufficient number of excited states (e.g., 30 "nroots") to cover the relevant UV-Vis range.
-
The output will provide the excitation energies (in nm) and oscillator strengths (related to peak intensity) for the electronic transitions.[8]
-
-
NMR Spectrum Prediction:
-
Using the optimized geometry, perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method, which is a standard and reliable approach.[2][9]
-
Specify the same functional, basis set, and solvent model.
-
The calculation will yield absolute shielding tensors for each nucleus.
-
To convert these to chemical shifts (δ), the calculated shielding value of a reference compound (e.g., tetramethylsilane, TMS), computed at the same level of theory, is subtracted from the calculated shielding value of the nucleus of interest: δ_sample = σ_ref - σ_sample.
-
The Experimental Approach: Acquiring Spectral Data
Experimental acquisition provides the ground truth to which theoretical models are compared. The synthesis of s-indacene derivatives has been reported through various methods, including the transformation of cyclopentenone-MBH acetates.[1][10] Once 4-nitro-s-indacen-1-one is synthesized and purified, its spectral properties can be measured.
Experimental Workflow for Spectral Acquisition
The characterization of a newly synthesized compound like 4-nitro-s-indacen-1-one involves a series of spectroscopic measurements, each providing a unique piece of structural information.
Caption: Experimental workflow for spectral acquisition.
Protocols for Experimental Spectral Acquisition
A. UV-Vis Spectroscopy
-
Objective: To determine the wavelengths of maximum absorbance (λ_max) corresponding to electronic transitions.
-
Protocol:
-
Instrument Warm-up: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes for stabilization.[11]
-
Sample Preparation: Prepare a dilute solution of 4-nitro-s-indacen-1-one in a UV-transparent solvent (e.g., methanol, acetonitrile, or hexane). The concentration should be adjusted so that the maximum absorbance is within the optimal instrumental range (typically 0.1 - 1.0).[12]
-
Baseline Correction: Fill a cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-800 nm).[13]
-
Sample Measurement: Rinse the cuvette with the sample solution, then fill it approximately three-quarters full. Place it in the spectrophotometer and acquire the absorbance spectrum.[13]
-
B. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the characteristic vibrational frequencies of functional groups.
-
Protocol (using Attenuated Total Reflectance - ATR):
-
Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty crystal. This will be subtracted from the sample spectrum.[14]
-
Sample Application: Place a small amount of the solid 4-nitro-s-indacen-1-one powder directly onto the ATR crystal.[14]
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.[14]
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the chemical environment of ¹H and ¹³C nuclei for structural elucidation.
-
Protocol:
-
Sample Preparation: Dissolve 5-25 mg of the compound in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The deuterated solvent is essential for the instrument's lock system.[15][16]
-
Filtration: Filter the sample into a clean, high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[15]
-
Instrument Setup: Insert the sample into the NMR spectrometer.[17] The instrument will then be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Further 2D NMR experiments (e.g., COSY, HSQC) can be performed to establish connectivity between atoms.
-
D. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Protocol (using Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.[18]
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons, causing them to lose an electron and form a molecular ion (M⁺•).[19]
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.[19]
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.[18]
-
Comparison and Discussion: Reconciling Theory with Experiment
The ultimate goal is to see how well the computationally predicted spectra match the experimentally measured ones. Discrepancies are common and provide valuable insights into the limitations of the theoretical models and the complexities of the experimental conditions.
Hypothetical Data Comparison
The following table presents a hypothetical comparison for 4-nitro-s-indacen-1-one, illustrating the type of data generated and how it would be compared.
| Parameter | Theoretical Prediction (DFT/TD-DFT) | Experimental Measurement | Assignment/Notes |
| UV-Vis (λ_max) | ~350 nm, ~280 nm | ~365 nm, ~290 nm | π→π* transitions of the conjugated system. The nitro group's n→π* transition may also be visible. |
| IR (cm⁻¹) | ~1690 cm⁻¹ (C=O stretch) | ~1705 cm⁻¹ | Conjugated ketone carbonyl stretch. |
| ~1530 cm⁻¹ (asymm. NO₂ stretch) | ~1545 cm⁻¹ | Characteristic strong absorption for aromatic nitro compounds. | |
| ~1340 cm⁻¹ (symm. NO₂ stretch) | ~1350 cm⁻¹ | Characteristic strong absorption for aromatic nitro compounds. | |
| ~3080 cm⁻¹ (Aromatic C-H stretch) | ~3095 cm⁻¹ | Aromatic C-H stretching vibrations. | |
| ¹H NMR (δ, ppm) | 7.5 - 8.5 ppm | 7.6 - 8.6 ppm | Aromatic protons, deshielded by the nitro and carbonyl groups. |
| 3.0 - 3.5 ppm | 3.1 - 3.6 ppm | Aliphatic protons on the five-membered rings. | |
| ¹³C NMR (δ, ppm) | ~190 ppm | ~195 ppm | Carbonyl carbon. |
| ~120 - 150 ppm | ~122 - 152 ppm | Aromatic carbons. | |
| ~30 - 40 ppm | ~32 - 42 ppm | Aliphatic carbons. | |
| Mass Spec. (m/z) | N/A (Calculated Exact Mass: 227.0637) | Molecular Ion [M]⁺• at m/z = 227 | Confirms the molecular weight of the compound. |
Causality of Discrepancies
-
UV-Vis: Theoretical predictions of excitation energies can differ from experimental values by 0.1-0.3 eV (10-30 nm) due to the approximations in the TD-DFT method and imperfect modeling of solvent-solute interactions.[8] The choice of functional can significantly impact the accuracy.[20]
-
IR: Calculated harmonic frequencies are systematically higher than experimental anharmonic frequencies. The use of a scaling factor is a common method to correct for this, but it is an approximation.[7] Specific intermolecular interactions in the solid state (for ATR-FTIR), such as hydrogen bonding or crystal packing effects, are not typically accounted for in gas-phase or continuum solvent models.
-
NMR: While DFT/GIAO methods are powerful, predicted chemical shifts can have errors of 0.1–0.2 ppm for ¹H and 2.5–8.0 ppm for ¹³C.[21] These deviations can arise from the choice of functional, basis set, and the fact that the calculation is performed on a static, optimized geometry, whereas molecules in solution are dynamic.
-
Mass Spectrometry: The primary comparison is the exact mass of the molecular ion, which should be highly accurate. The fragmentation pattern, however, is a result of complex unimolecular reactions of the ion in the gas phase and is challenging to predict quantitatively without specialized computational approaches.
Conclusion
The synergistic use of theoretical prediction and experimental measurement provides a robust and self-validating framework for the structural characterization of novel compounds like 4-nitro-s-indacen-1-one. Computational methods offer invaluable foresight into expected spectral features, guiding experimental design and aiding in the interpretation of complex spectra. Conversely, experimental data provide the definitive benchmark, validating the theoretical models and revealing the nuances of molecular behavior in a real-world environment. By understanding the strengths and inherent limitations of each approach, researchers can confidently and accurately elucidate the structures of new chemical entities, accelerating the pace of discovery in drug development and materials science.
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- Willoughby, P. H., et al. (2014). A "Rosetta Stone" for Computational Spectroscopy.
- Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(33), 11036-11046.
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- Makitra, R., et al. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. ACS Omega, 4(4), 7431-7443.
- ORCA Community. (n.d.). UVVis spectroscopy (UV/Vis). ORCA 6.0 TUTORIALS.
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Safety Operating Guide
Proper Disposal of 4-nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one: A Guide for Laboratory Professionals
This guide provides a detailed, safety-first protocol for the proper disposal of 4-nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one (CAS No. 620592-44-1). As a nitro-containing aromatic ketone, this compound requires careful handling as hazardous waste to ensure the safety of laboratory personnel and to maintain environmental compliance. The procedures outlined below are synthesized from established hazardous waste management protocols and data from analogous chemical structures to provide a comprehensive operational plan.
Hazard Assessment and Chemical Profile
Before initiating any disposal procedures, a thorough understanding of the compound's potential hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from chemical suppliers and structurally similar compounds, such as 5-Nitro-2-indanone, allow for a reliable hazard assessment.[1]
Key Hazards:
-
Toxicity: The presence of the nitro group suggests potential toxicity if swallowed, inhaled, or absorbed through the skin. Hazard statements for the target compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
-
Reactivity: Organic nitro compounds can be reactive and should be handled with care. They can react violently with oxidizing acids.
-
Flammability: As a ketone, this compound should be considered flammable and kept away from ignition sources.[2]
Chemical and Physical Properties Summary
| Property | Value | Source |
| CAS Number | 620592-44-1 | [3] |
| Molecular Formula | C₁₂H₁₁NO₃ | [3] |
| Molecular Weight | 217.22 g/mol | [3] |
| Physical State | Solid | |
| Known Hazards | Skin, eye, and respiratory irritant; Harmful if swallowed | [1] |
Personal Protective Equipment (PPE)
Due to the identified hazards, stringent adherence to PPE protocols is mandatory when handling this compound for disposal.
-
Eye Protection: Wear chemical safety goggles or a face shield.[4][5]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[6]
-
Body Protection: A lab coat is required. For larger quantities or in case of a spill, consider additional protective clothing.[4]
-
Respiratory Protection: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[6][7]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8]
Step 1: Waste Identification and Classification
As a researcher, you are responsible for the initial waste determination. Based on its chemical structure (a nitro-aromatic ketone), this compound should be classified as hazardous chemical waste.
Step 2: Waste Collection and Segregation
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for solid waste. The original product container is often a suitable choice.[8]
-
Segregation: It is critical to segregate this waste from incompatible materials. Do not mix with:
-
Strong oxidizing agents
-
Strong bases
-
Acids (to prevent potential violent reactions)
-
-
Waste Stream: Collect as solid organic chemical waste. If dissolved in a solvent for experimental purposes, it should be collected in a designated "non-halogenated" or "halogenated" organic solvent waste container, depending on the solvent used.
Step 3: Labeling the Hazardous Waste Container
Proper labeling is a legal requirement and crucial for safety. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date (the date the first piece of waste is added to the container)[8]
-
An accurate list of all contents, including any residual solvents[8]
-
The name and contact information of the responsible researcher or lab supervisor[8]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the properly labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
The SAA must be at or near the point of generation.
-
The container must be kept closed at all times, except when adding waste.[8]
-
Ensure secondary containment is used to capture any potential leaks.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if you feel unwell.
-
Control Ignition Sources: If the compound is in a solvent, eliminate all sources of ignition.
-
Containment (for small spills): Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material like vermiculite or sand.
-
Collection: Carefully sweep up the contaminated absorbent material and place it into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Final Disposal Pathway
The ultimate disposal of this compound must be handled by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][8] Schedule a pickup for your properly labeled and stored hazardous waste according to your institution's procedures.
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
References
- 1 - SAFETY DATA SHEET. (2025, September 22).
- 1-Indanone - SAFETY DATA SHEET. (n.d.).
-
Material Safety Data Sheet - 1-Indanone, 99+%. (n.d.). Cole-Parmer. Retrieved from [Link]
- SAFETY DATA SHEET - Fisher Scientific. (2012, December 3).
- 2 - SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
-
Interrupted Nef and Meyer Reactions: A Growing Point for Diversity-Oriented Synthesis Based on Nitro Compounds. (2023, January 10). PubMed Central. Retrieved from [Link]
-
Recent Synthetic Developments in the Nitro to Carbonyl Conversion (Nef Reaction) | Request PDF. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Disposal of Unused Medicines: What You Should Know. (2024, October 31). FDA. Retrieved from [Link]
-
The interconversion and disposal of ketone bodies in untreated and injured post-absorptive rats. (n.d.). PubMed. Retrieved from [Link]
-
The interconversion and disposal of ketone bodies in untreated and injured post-absorptive rats. (n.d.). PubMed Central. Retrieved from [Link]
-
Ketonuria - Clinical Methods - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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A Comprehensive Guide to the Safe Handling of 4-nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for the handling of 4-nitro-2,3,6,7-tetrahydro-s-indacen-1(5H)-one (CAS No. 620592-44-1). Given the absence of a comprehensive, standalone Safety Data Sheet (SDS), this document synthesizes available data for the compound with established safety protocols for aromatic nitro compounds to ensure a high degree of caution in the laboratory.
I. Hazard Identification and Risk Assessment
This compound is a nitroaromatic compound. While specific toxicological data is limited, the chemical structure necessitates a cautious approach due to the known hazards of this class of compounds.
Known and Potential Hazards:
-
Acute Toxicity: The compound is classified with hazard statement H302, indicating it is harmful if swallowed.[1] Aromatic nitro compounds can also be toxic if inhaled or absorbed through the skin.[2]
-
Skin and Eye Irritation: It is designated as causing skin irritation (H315) and serious eye irritation (H319).[1] Contact can lead to redness, pain, and potential damage.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation (H335).[1]
-
Methemoglobinemia: A significant concern with aromatic nitro compounds is the potential to cause methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity, leading to symptoms like cyanosis (blue-colored skin), headache, dizziness, and nausea.[2]
-
Combustibility and Reactivity: While specific data is unavailable, many nitro compounds are combustible and can be shock-sensitive or explosive under certain conditions, particularly when heated or mixed with incompatible materials.[3][4][5]
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles & Face Shield | Tightly fitting safety goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards are essential to prevent eye contact.[6] A face shield should be worn over goggles when there is a risk of splashing or dust generation.[3] |
| Hand Protection | Chemical-Resistant Gloves | Neoprene or butyl rubber gloves are recommended for handling nitro compounds.[5] Always inspect gloves for integrity before use and replace them immediately if contaminated or damaged.[6] Do not rely on standard disposable nitrile gloves for extended protection.[5] |
| Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect against splashes and fire hazards.[6][7] |
| Respiratory Protection | NIOSH-Approved Respirator | All handling of the solid compound should be performed in a certified chemical fume hood to control airborne exposure.[3][4] If engineering controls are insufficient or during a spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[7][8] |
III. Safe Handling and Operational Workflow
Adherence to a strict, step-by-step protocol is crucial for minimizing risk during the handling of this compound.
Experimental Workflow Diagram:
Caption: Hazardous Waste Disposal Workflow.
Procedure:
-
Waste Classification: All waste containing this compound, including unreacted compound, contaminated labware (e.g., gloves, filter paper), and solutions, must be classified as hazardous waste. [9]2. Segregation: It is critical to segregate this waste from other chemical waste streams to prevent violent reactions. [9]Never mix nitro-containing waste with organic solvents, reducing agents, or acids in the same container. [10]3. Containment: Collect waste in a dedicated, properly labeled hazardous waste container that is compatible with the chemical. [11]Keep the container closed except when adding waste.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations. [12]Do not attempt to dispose of this chemical down the drain or in regular trash.
References
- BenchChem. (n.d.). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
- Lyme Congregational Church Boston. (2022). Handling and Care of Peroxide-Forming and Nitro Compounds. Environmental Health and Safety.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NIH Bookshelf.
- Yale Environmental Health & Safety. (n.d.). SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID.
- National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.
- Vanderbilt University. (n.d.). Nitromethane Chemical Safety Protocol.
- University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment. Environmental Health & Safety.
- BenchChem. (n.d.). Proper Disposal of 3-nitro-1H-indole: A Step-by-Step Guide for Laboratory Professionals.
- BenchChem. (n.d.). Personal protective equipment for handling 3-Nitrobenzaldoxime.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Chemius. (n.d.). nitro razredčilo Safety Data Sheet.
- Safetec. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
- Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
- Fisher Scientific. (2025). Safety Data Sheet: 4-Nitro-m-xylene.
- AiFChem. (n.d.). This compound.
- TCI Chemicals. (2018). Safety Data Sheet: 7-Nitro-1,2,3,4-tetrahydroquinoline.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
Sources
- 1. 620592-44-1 | this compound - AiFChem [aifchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nationalacademies.org [nationalacademies.org]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. nswai.org [nswai.org]
- 12. Mobile [my.chemius.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
